Stylopine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUQSTMUNWBERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stylopine Hydrochloride: A Comprehensive Guide to Natural Sources and Isolation Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Stylopine, a tetrahydroprotoberberine alkaloid, is a pharmacologically significant natural product found primarily within species of the Papaveraceae family.[1] Its diverse biological activities, including potential anticancer and anti-inflammatory effects, have positioned it as a molecule of high interest for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the principal natural sources of stylopine and delineates the evolution of its isolation and purification, from classical acid-base extraction to modern high-speed counter-current chromatography. Furthermore, it details the straightforward conversion of the isolated free base to its more soluble hydrochloride salt, a form often preferred for research applications.[4] This document is designed to serve as a foundational resource, blending established protocols with the causal scientific principles that underpin them.
Introduction to Stylopine
Stylopine, chemically known as (S)-7,8,13,14-tetrahydroprotoberberine, is a bioactive isoquinoline alkaloid.[5] Its tetracyclic structure is a hallmark of the protoberberine class, and it serves as a biosynthetic intermediate for other important alkaloids.[6] The molecule's significance is rooted in its broad pharmacological profile. Research has indicated its potential to inhibit cell proliferation in cancer cell lines, such as osteosarcoma, by targeting key signaling pathways like the VEGFR2 cascade.[2][7][8] Additionally, its anti-inflammatory properties have been demonstrated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[3] For laboratory and preclinical studies, the isolated stylopine free base is often converted to stylopine hydrochloride to enhance its solubility in aqueous media, thereby improving its handling and bioavailability in experimental models.[4]
Natural Sources of Stylopine
Stylopine is a secondary metabolite predominantly biosynthesized in a select group of plant families, with the Papaveraceae (poppy) family being the most prolific source.[1][5] The accumulation of stylopine can vary significantly between species and even within different organs of the same plant.
Key Botanical Sources:
-
Chelidonium majus (Greater Celandine): This perennial herb is one of the most well-documented and abundant sources of stylopine, alongside other major benzylisoquinoline alkaloids like chelidonine, sanguinarine, and coptisine.[1][9]
-
Corydalis Species: Numerous species within this genus are known to produce stylopine. Notable examples include the tubers of Corydalis yanhusuo, Corydalis hsuchowensis, and Corydalis solida.[1][3][10][11][12] These plants have a long history of use in traditional medicine, particularly in Asia.
-
Stylophorum Species: The genus from which the alkaloid likely derives its name, Stylophorum, is also a known source.[1]
| Plant Species | Family | Common Name | Primary Plant Part(s) Used |
| Chelidonium majus | Papaveraceae | Greater Celandine | Whole plant, roots |
| Corydalis yanhusuo | Papaveraceae | Yanhusuo | Tubers |
| Corydalis hsuchowensis | Papaveraceae | Bulb | |
| Corydalis solida | Papaveraceae | Fumewort |
Isolation and Purification Methodologies
The isolation of stylopine has evolved from traditional, labor-intensive methods to highly efficient, modern chromatographic techniques. The choice of methodology is dictated by the desired scale, purity requirements, and available instrumentation.
Classical Approach: Acid-Base Extraction
This foundational technique leverages the basic nature of alkaloids to separate them from other neutral or acidic plant metabolites. It is a robust method for obtaining a crude alkaloid mixture suitable for further purification.[1]
Expert Insight: The core principle of this method is the manipulation of the alkaloid's solubility. In an acidic medium, the nitrogen atom in stylopine's structure becomes protonated, forming a salt that is soluble in the aqueous phase. Conversely, in a basic medium, the nitrogen is deprotonated, rendering the alkaloid "free base" soluble in organic solvents. This pH-dependent partitioning is the engine of the separation process.
Step-by-Step Protocol: Classical Acid-Base Extraction
-
Preparation of Plant Material:
-
Dry the source plant material (e.g., roots of C. majus) at 40-50°C and grind it into a fine powder.
-
Defatting: Macerate or perform a Soxhlet extraction on the powdered material with a non-polar solvent like n-hexane. This critical first step removes lipids, waxes, and chlorophyll, which can interfere with subsequent steps and chromatographic purification.[1] Discard the hexane extract.
-
-
Exhaustive Extraction:
-
Extract the defatted plant material with a polar solvent, typically methanol, under reflux for several hours.[1] This ensures the exhaustive extraction of the alkaloids from the plant matrix.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 3% HCl). The protonated alkaloids will dissolve in this aqueous phase.[1]
-
Wash the acidic solution multiple times with an immiscible organic solvent such as chloroform or diethyl ether. This removes any remaining neutral or acidic impurities.[1] Retain the aqueous layer.
-
Carefully basify the acidic aqueous layer to a pH of 9-11 using a base like ammonium hydroxide. A precipitate of crude alkaloids may form.[1]
-
Perform a liquid-liquid extraction on the basic aqueous solution using chloroform. The deprotonated stylopine (free base) will partition into the organic chloroform layer. Repeat this extraction 3-5 times to ensure complete recovery.[1]
-
-
Final Steps:
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate to remove residual water.
-
Filter and evaporate the solvent to yield a crude alkaloid mixture enriched in stylopine. This mixture typically requires further chromatographic purification.[1]
-
Modern Approach: High-Speed Counter-Current Chromatography (HSCCC)
Modern separation science has largely moved towards liquid-liquid chromatographic techniques like Fast Centrifugal Partition Chromatography (FCPC), a form of HSCCC. This method avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of target compounds. It is exceptionally well-suited for the preparative isolation of alkaloids from complex extracts.[1][13]
Expert Insight: The success of an FCPC separation is almost entirely dependent on the selection of an appropriate biphasic solvent system. The goal is to find a system where the target compound, stylopine, has an optimal partition coefficient (K). An ideal K value (typically between 0.5 and 2.0) ensures that the compound does not elute too quickly (with the solvent front) or remain in the stationary phase indefinitely, allowing for effective separation from other alkaloids with different K values.
Step-by-Step Protocol: FCPC Isolation from Chelidonium majus
-
Crude Extract Preparation: Obtain a crude alkaloid extract from C. majus using a methanolic extraction followed by a simplified acid-base wash to enrich the alkaloid fraction.[1]
-
Solvent System Selection:
-
A commonly employed and effective biphasic solvent system for separating C. majus alkaloids is composed of chloroform, methanol, and 0.3 M hydrochloric acid .[1][9][13][14]
-
Prepare the system by mixing the components in a separatory funnel and allowing the layers to fully separate. The upper phase is the aqueous layer, and the lower is the organic layer.
-
-
FCPC Separation:
-
Fill the FCPC rotor with the selected stationary phase (e.g., the upper aqueous phase for descending mode).
-
Set the rotor to a high rotational speed (e.g., 1000-2000 rpm).
-
Pump the mobile phase (the lower organic phase in descending mode) through the system until hydrodynamic equilibrium is achieved.[1]
-
Dissolve a known quantity of the crude extract (e.g., 500 mg) in a small volume of the solvent system and inject it into the instrument.[1][9]
-
Continue pumping the mobile phase and collect fractions of the eluent at regular intervals.
-
-
Analysis and Purification:
-
Analyze the collected fractions using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing stylopine.[1]
-
Pool the fractions containing pure stylopine and evaporate the solvent. For fractions containing minor impurities, an additional polishing step using preparative HPLC may be required.[9][14]
-
Data Presentation: Representative Yield from FCPC
The following table summarizes representative yields for several alkaloids isolated from a 500 mg injection of C. majus crude extract using FCPC, as reported in the literature.
| Alkaloid | Yield (mg) |
| Stylopine | 1.93 |
| Sanguinarine | 0.57 |
| Chelidonine | 1.29 |
| Protopine | 1.95 |
| Coptisine | 7.13 |
| (Data sourced from a study on the isolation of benzylisoquinoline alkaloids from Chelidonium majus).[9][13][14] |
Analytical and Preparative High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for both the quantification of stylopine in extracts and for the final purification of the compound to a high degree of purity (>99%).[15]
-
Principle: Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common method. Separation is based on the differential partitioning of the alkaloids between the nonpolar C18 stationary phase and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.[15]
-
Typical Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is highly effective, as the isoquinoline structure of stylopine exhibits strong absorbance in the UV range (e.g., 264 nm).[16][17]
-
Quantification: Concentration is determined by comparing the peak area of stylopine in the sample to a calibration curve generated from a certified reference standard.[15]
-
Preparation of this compound
For many biological and pharmacological studies, the hydrochloride salt of an alkaloid is preferred due to its increased stability and solubility in aqueous buffers compared to the free base. The conversion is a straightforward acid-base reaction.
Expert Insight: The key to this procedure is the use of a non-aqueous solvent system. Stylopine free base is soluble in solvents like methanol or diethyl ether, while its hydrochloride salt is not. This difference in solubility allows the salt to precipitate upon formation, providing a simple and efficient means of isolation.
Step-by-Step Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified stylopine free base in a minimal amount of a suitable anhydrous organic solvent (e.g., methanol, diethyl ether).
-
Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid. This can be in the form of HCl dissolved in an organic solvent (e.g., HCl in diethyl ether) or a dropwise addition of concentrated aqueous HCl.
-
Precipitation: The this compound salt will precipitate out of the solution as a fine solid. The reaction is often immediate.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl. Dry the final product under vacuum to yield pure this compound.
-
Confirmation: Confirm the identity and purity of the salt using analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
Visualization of Workflows
Caption: General workflow for the isolation and purification of stylopine from plant sources.
Caption: Reaction schematic for the conversion of stylopine to its hydrochloride salt.
References
-
Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography. PubMed. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PMC - NIH. [Link]
-
Simultaneous Analysis of Protoberberine and Indolequinoline Alkaloids in Zuojin Pill Extract by High-Performance Liquid Chromatography. AKJournals. [Link]
-
High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. Semantic Scholar. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]
-
Simultaneous analysis of protoberberine and indolequinoline alkaloids in Zuojin pill extract by high-performance liquid chromatography. ResearchGate. [Link]
-
Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. [Link]
-
Stylopine. PubChem - NIH. [Link]
-
Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Carolina Digital Repository. [Link]
-
Chemical Study on the Alkaloids of Corydalis hsuchowensis. PubMed. [Link]
-
Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. PubMed Central. [Link]
-
Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Thieme E-Books & E-Journals. [Link]
-
Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. ResearchGate. [Link]
-
(PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]
-
Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Chemical Study on the Alkaloids of Corydalis hsuchowensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Stylopine in Chelidonium majus
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pharmaceutical Significance of Stylopine from Greater Celandine
Chelidonium majus L., commonly known as greater celandine, has a rich history in traditional European and Asian medicine.[1] Its diverse pharmacological activities are largely attributed to a complex profile of benzylisoquinoline alkaloids (BIAs), with stylopine being a key protoberberine-type alkaloid.[2][3] Stylopine and its derivatives have garnered significant interest in modern drug discovery for their potential anti-inflammatory, anticancer, and neuroprotective properties.[4][5] A thorough understanding of the biosynthetic pathway of stylopine is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive, in-depth exploration of the intricate enzymatic steps leading to the formation of stylopine in C. majus, supported by experimental methodologies for its analysis and isolation.
I. The Biosynthetic Blueprint: From L-Tyrosine to (S)-Stylopine
The biosynthesis of stylopine is a multi-step enzymatic cascade that begins with the primary metabolite L-tyrosine. The pathway can be conceptually divided into three major phases: the formation of the central precursor (S)-reticuline, the conversion of (S)-reticuline to the protoberberine scaffold, and the final tailoring steps leading to stylopine.
Phase 1: Assembly of the Benzylisoquinoline Core - The Path to (S)-Reticuline
The journey from L-tyrosine to the pivotal intermediate (S)-reticuline involves the convergence of two biosynthetic branches, both originating from L-tyrosine.[6]
-
Dopamine Arm: L-tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to yield dopamine. This sequence is catalyzed by tyrosine hydroxylase (TH) and DOPA decarboxylase (DDC), respectively.[7]
-
4-HPAA Arm: In a parallel pathway, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT). This intermediate is then decarboxylated to form 4-hydroxyphenylacetaldehyde (4-HPAA).[7]
-
The Pictet-Spengler Condensation: The cornerstone of the benzylisoquinoline structure is formed through the stereospecific condensation of dopamine and 4-HPAA. This crucial reaction is catalyzed by norcoclaurine synthase (NCS) , yielding (S)-norcoclaurine.[7]
-
Functionalization to (S)-Reticuline: A series of sequential methylations and a hydroxylation, catalyzed by a suite of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and a cytochrome P450 monooxygenase, convert (S)-norcoclaurine to the central branch-point intermediate, (S)-reticuline.[6]
Phase 2 & 3: Formation of the Protoberberine Scaffold and Final Tailoring
(S)-Reticuline serves as the crucial substrate for the formation of the tetracyclic protoberberine skeleton, which is then further modified to yield stylopine. This latter part of the pathway is characterized by the action of a flavin-dependent oxidase and two key cytochrome P450 enzymes.
-
(S)-Reticuline to (S)-Scoulerine: The conversion of (S)-reticuline to (S)-scoulerine is a pivotal step, catalyzed by the berberine bridge enzyme (BBE) . This FAD-dependent enzyme forms the characteristic "berberine bridge" (C-8) through an oxidative cyclization of the N-methyl group of reticuline. This reaction is mechanistically fascinating, involving a concerted process of base-catalyzed proton abstraction, C-C bond formation, and hydride transfer to the FAD cofactor.[8]
-
(S)-Scoulerine to (S)-Cheilanthifoline: The intermediate (S)-scoulerine undergoes the formation of the first methylenedioxy bridge. This reaction is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase (CYP719A family).[9] This enzyme specifically catalyzes the oxidative ring closure of adjacent phenolic and methoxy groups on the D-ring of the scoulerine molecule.
-
(S)-Cheilanthifoline to (S)-Stylopine: The final step in the biosynthesis of stylopine is the formation of a second methylenedioxy bridge on the A-ring of (S)-cheilanthifoline. This is catalyzed by (S)-stylopine synthase , another highly specific cytochrome P450 enzyme of the CYP719A family.[9]
II. Key Enzymes and Their Mechanistic Significance
A deeper understanding of the enzymes driving stylopine biosynthesis is critical for any metabolic engineering or drug discovery effort.
| Enzyme | Substrate | Product | Cofactor/Type | Mechanistic Notes |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | FAD | Catalyzes the formation of the C-8 berberine bridge via oxidative C-C bond formation. The proposed mechanism is a concerted reaction involving proton abstraction and hydride transfer.[8] |
| (S)-Cheilanthifoline Synthase | (S)-Scoulerine | (S)-Cheilanthifoline | NADPH, Heme | A cytochrome P450 (CYP719A family) that forms the first methylenedioxy bridge on the D-ring. It exhibits high substrate specificity.[9][10] |
| (S)-Stylopine Synthase | (S)-Cheilanthifoline | (S)-Stylopine | NADPH, Heme | A cytochrome P450 (CYP719A family) that forms the second methylenedioxy bridge on the A-ring. Also demonstrates high substrate specificity.[9][10] |
Table 1: Key Enzymes in the Conversion of (S)-Reticuline to (S)-Stylopine in Chelidonium majus
The high substrate specificity of the two cytochrome P450 enzymes, cheilanthifoline synthase and stylopine synthase, is noteworthy.[10] This specificity ensures the correct sequential formation of the two methylenedioxy bridges, channeling the metabolic flux efficiently towards stylopine.
III. Regulatory Landscape of Stylopine Biosynthesis
The production of stylopine in C. majus is a tightly regulated process, influenced by both developmental and environmental cues. While the specific regulatory network in C. majus is still under investigation, studies in related Papaveraceae species provide valuable insights.
-
Transcriptional Control: The expression of genes encoding biosynthetic enzymes is a key regulatory point. In C. majus, the expression of both cheilanthifoline synthase and stylopine synthase genes has been observed in both roots and leaves.[9] This suggests that different plant organs have the capacity for stylopine biosynthesis, although the accumulation patterns of the final alkaloids can vary significantly.[9]
-
Transcription Factor Involvement: In the broader context of BIA biosynthesis in Papaveraceae, several families of transcription factors, including WRKY and bHLH , have been identified as key regulators.[11][12] These transcription factors can bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating or repressing their expression in a coordinated manner.[13]
-
Environmental Elicitation: There is evidence to suggest that stress conditions, such as wounding, can induce the expression of BIA biosynthetic genes.[13] This points to a role for these alkaloids in plant defense mechanisms.
IV. Experimental Protocols for the Analysis and Isolation of Stylopine
The accurate quantification and purification of stylopine are essential for research and development. The following protocols are based on established methodologies for the analysis of alkaloids in C. majus.
Protocol 1: Quantitative Analysis of Stylopine by HPLC-UV
This protocol outlines a robust method for the quantification of stylopine in C. majus plant extracts using High-Performance Liquid Chromatography with UV detection.[14]
1. Preparation of Standard Solutions: a. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of stylopine reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Use sonication for 5-10 minutes to ensure complete dissolution.[14] b. Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.[14] c. Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the working stock solution with the mobile phase or methanol.[14]
2. Sample Preparation and Extraction: a. Grinding: Dry the plant material (C. majus aerial parts or roots) at 40°C and grind to a fine powder. b. Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.[14] c. Ultrasonication: Extract the sample by ultrasonication for 30 minutes at room temperature.[14] d. Centrifugation & Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[14]
3. HPLC-UV Conditions:
- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.[15]
- Injection Volume: 2-10 µL.
- Detection Wavelength: 280 nm.[1]
4. Data Analysis: a. Calibration Curve: Inject the calibration standards and record the peak area for stylopine at each concentration. Plot a graph of peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.[14] b. Quantification: Inject the prepared plant extracts. Identify the stylopine peak by comparing its retention time with the standard. Calculate the concentration of stylopine in the sample using the regression equation from the calibration curve.[14]
Sources
- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound Induced Tanscriptional Regulation of Benzylisoquinoline Pathway and Characterization of Wound Inducible PsWRKY Transcription Factor from Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
chemical structure and stereochemistry of stylopine hydrochloride
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Stylopine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Significance of Stylopine
Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[1] As a member of the tetrahydroisoquinoline alkaloid family, it is part of a class of compounds renowned for a wide spectrum of biological activities. Historically, plants containing stylopine have been used in traditional medicine for treating liver disease and inflammation.[2][3] Modern pharmacological studies have identified stylopine as a modulator of several key cellular pathways. Notably, it exhibits significant anti-inflammatory activity by suppressing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines through the inhibition of iNOS, COX-2, and NF-κB signaling.[2][4] Furthermore, recent oncology research has highlighted its potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, suggesting its utility as a scaffold for developing novel anti-cancer therapeutics.[5]
This guide provides a comprehensive technical overview of the core chemical structure of stylopine, delves into its critical stereochemical features, explains the rationale and properties of its hydrochloride salt form, and details the definitive analytical methodologies required for its characterization.
Part 1: Molecular Structure and Spectroscopic Profile
The precise chemical identity of a therapeutic candidate is foundational to its development. For stylopine, this involves understanding its rigid tetracyclic framework, the specific arrangement of its atoms in three-dimensional space (stereochemistry), and its characteristic spectroscopic fingerprint.
Core Chemical Structure
Stylopine possesses a pentacyclic ring system built upon a tetrahydroprotoberberine scaffold.[1] Its structure is characterized by two methylenedioxy groups, which are crucial features for many biologically active natural products.
| Identifier | Data | Source |
| IUPAC Name | (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | [1] |
| Molecular Formula | C₁₉H₁₇NO₄ | [1] |
| Molecular Weight | 323.34 g/mol | [1][6] |
| Common Synonyms | (-)-Tetrahydrocoptisine, l-Tetrahydrocoptisine | [1] |
Stereochemistry: The (S)-Configuration at C-14
The biological activity of stylopine is intrinsically linked to its stereochemistry. The molecule contains a single chiral center at the C-14 carbon (based on standard protoberberine numbering). This gives rise to two non-superimposable mirror images, or enantiomers.
-
(-)-(S)-Stylopine: The naturally occurring enantiomer. It is levorotatory, meaning it rotates plane-polarized light to the left. Its absolute configuration is designated "S" according to the Cahn-Ingold-Prelog (CIP) priority rules.[1]
-
(+)-(R)-Stylopine: The dextrorotatory, non-natural enantiomer.
Expert Insight: Why Absolute Configuration is Critical The three-dimensional arrangement of atoms dictates how a molecule fits into the active site of a biological target, such as an enzyme or receptor. The (S)-configuration of natural stylopine is responsible for its observed biological activities, including VEGFR2 inhibition. The (R)-enantiomer may have significantly lower activity or even interact with different off-targets, potentially leading to different efficacy or toxicity profiles. Therefore, confirming the absolute configuration and enantiomeric purity is a non-negotiable step in its development as a drug candidate.
Spectroscopic Characterization
Table 1: Representative NMR Spectroscopic Data for the Stylopine Scaffold (Data presented are typical values for the protoberberine class in CDCl₃ and should be used for reference).
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) |
| 1 | ~105.4 | ~6.60 | s |
| 2,3-O-CH₂-O- | ~100.8 | ~5.91 | s (2H) |
| 4 | ~145.7 | - | - |
| 4a | ~127.3 | - | - |
| 5 | ~47.5 | ~3.05, ~2.65 | m, m |
| 6 | ~51.3 | ~3.20, ~2.80 | m, m |
| 8 | ~58.2 | ~4.25 | d, J ≈ 15.5 |
| 9,10-O-CH₂-O- | ~101.1 | ~5.93 | s (2H) |
| 11 | ~146.2 | - | - |
| 12 | ~108.3 | ~6.75 | s |
| 12a | ~128.9 | - | - |
| 13a | ~121.5 | - | - |
| 14 | ~60.1 | ~3.60 | dd, J ≈ 11.0, 3.5 |
| 14a | ~129.5 | - | - |
Part 2: this compound: The Salt Form for Development
In pharmaceutical development, active pharmaceutical ingredients (APIs) are often converted into salt forms to optimize their physicochemical properties. The hydrochloride salt is the most common form for weakly basic compounds like stylopine.
Rationale for Salt Formation
The tertiary amine within the stylopine structure is basic and can be protonated by an acid, such as hydrochloric acid (HCl), to form a salt. The primary objectives of this conversion are:
-
Improved Stability: Crystalline salts are often more chemically and physically stable than their freebase counterparts, leading to a longer shelf life.
-
Enhanced Handling: Salt forms typically have higher melting points and are less prone to polymorphism, simplifying manufacturing and formulation processes.
-
Modified Solubility: While salt formation is often used to increase aqueous solubility, for this compound, the primary benefit appears to be creating a stable, crystalline solid, as its aqueous solubility remains low.[7][8]
Physicochemical Properties: Freebase vs. Hydrochloride Salt
The conversion to a hydrochloride salt significantly alters the molecule's properties.
Table 2: Comparison of Physicochemical Properties
| Property | Stylopine (Freebase) | This compound | Causality and Field Insights |
| Molecular Weight | 323.34 g/mol [1] | 359.80 g/mol [2] | The addition of HCl (36.46 g/mol ) increases the molecular weight. |
| Melting Point | 217-218 °C (racemic) | Not available | Salt formation disrupts the crystal lattice of the freebase, typically resulting in a different, often higher, melting point. |
| Aqueous Solubility | Very low (predicted) | Insoluble[7][8] | The strong ionic interactions in the this compound crystal lattice can lead to low aqueous solubility, despite its ionic nature. This is a crucial finding, as it indicates that formulation strategies like nano-suspensions may be required for aqueous delivery. |
| Organic Solubility | Soluble in chloroform, ethyl acetate | Soluble in DMSO (up to 5 mg/mL), sparingly soluble in other organic solvents.[3][7][8] | The polar, ionic nature of the salt reduces its solubility in non-polar organic solvents compared to the freebase but allows dissolution in polar aprotic solvents like DMSO. |
Part 3: Definitive Experimental Protocols
To ensure the identity, purity, and absolute stereochemistry of this compound, rigorous and validated analytical methods are required. The two pillars of this characterization are chiral chromatography for determining enantiomeric purity and X-ray crystallography for elucidating the absolute three-dimensional structure.
Protocol 1: Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers. This method relies on the differential interaction of the (S) and (R) enantiomers with a chiral selector immobilized on the column support.
Expert Insight: The "Three-Point Interaction" Model Chiral recognition on polysaccharide-based columns (like Chiralpak AD) is often explained by the "three-point interaction" model. For a stable diastereomeric complex to form between one enantiomer and the CSP, allowing for separation, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The other enantiomer will be unable to achieve this optimal three-point fit, causing it to elute from the column at a different time. For stylopine, the aromatic rings, lone pair on the nitrogen, and the specific 3D shape provide the necessary interaction points.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is highly effective for protoberberine alkaloids.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio .
-
Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Stylopine is a basic compound. The DEA acts as a basic modifier, binding to residual acidic silanol groups on the silica support. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 285 nm (a strong absorbance maximum for the protoberberine chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)-stylopine and any potential (R)-stylopine impurity.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area S) - (Area R)) / ((Area S) + (Area R))] * 100. For a drug candidate, a % ee of >99.5% is typically required.
-
Protocol 2: X-ray Crystallography for Absolute Configuration
Single-crystal X-ray diffraction (SCXRD) is the only analytical technique that provides an unambiguous determination of the absolute configuration of a chiral molecule. It generates a three-dimensional electron density map, allowing for the precise placement of every atom in the crystal lattice.
Expert Insight: The Flack Parameter To determine the absolute configuration of a light-atom molecule like stylopine, the diffraction data must be of high quality. The key output is the Flack parameter . This value refines to approximately 0 for the correct enantiomer and approximately 1 for the incorrect, inverted structure. A Flack parameter close to 0 with a small standard uncertainty (e.g., 0.0(1)) provides definitive proof of the assigned (S) or (R) configuration. The presence of the chloride counter-ion in this compound is advantageous, as chlorine (Z=17) is a stronger anomalous scatterer than C, N, or O, leading to a more reliable determination of the Flack parameter.
Step-by-Step Methodology:
-
Crystal Growth (The Critical Step):
-
Objective: To grow a single, defect-free crystal of this compound, typically 0.1-0.3 mm in each dimension.
-
Solvent Screening: Screen a variety of solvents and solvent systems. A common starting point is slow evaporation from a solution in a solvent where the compound is moderately soluble, such as methanol, ethanol, or acetonitrile.
-
Method: A widely used technique is vapor diffusion .
-
Dissolve this compound to near-saturation in a small volume of a suitable solvent (e.g., methanol) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).
-
Over several days or weeks, the anti-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the slow growth of high-quality crystals.
-
-
-
Data Collection:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in the cold stream (typically 100 K) of a modern X-ray diffractometer. The cryogenic temperature minimizes thermal motion, resulting in higher resolution data.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Use direct methods or other phasing techniques to solve the crystal structure and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares algorithms. This process optimizes atomic positions, bond lengths, and thermal parameters.
-
-
Absolute Configuration Determination:
-
Perform the final refinement including the calculation of the Flack parameter.
-
An unambiguous value close to 0 confirms the absolute configuration of the model. Generate final structural images (e.g., ORTEP plots) and crystallographic information files (CIF).
-
Conclusion
This compound is a chiral protoberberine alkaloid with significant therapeutic potential. Its core structure is a rigid pentacyclic system with the naturally occurring and biologically active enantiomer possessing an (S)-configuration at the C-14 stereocenter. Conversion to the hydrochloride salt yields a stable, crystalline material, though with limited aqueous solubility, a critical consideration for future formulation development. The definitive characterization of this molecule relies on a synergistic analytical approach: chiral HPLC to ensure enantiomeric purity and single-crystal X-ray diffraction to unambiguously confirm its absolute stereochemistry. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug developers to confidently advance the study of this promising natural product.
References
-
Weber Lab. (±)-Stylopine (hydrochloride). [Link]
-
Chemsrc. Stylopine | CAS#:7461-02-1. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440583, Stylopine. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]
-
Wikipedia. Tetrahydrocoptisine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3146–3174. [Link]
-
LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
National Center for Biotechnology Information. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
Sources
- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | NOS | COX | TargetMol [targetmol.com]
- 3. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tetrahydrocoptisine - Wikipedia [en.wikipedia.org]
- 6. (±)-Stylopine (hydrochloride) | Weber Lab [weberlab.net]
- 7. selleckchem.com [selleckchem.com]
- 8. echemi.com [echemi.com]
The Molecular Interplay of Stylopine with Inflammatory Pathways: A Technical Guide for Researchers
Abstract
Inflammation, a cornerstone of the innate immune response, is a tightly regulated process that can become detrimental when dysregulated, leading to a myriad of chronic diseases. The quest for novel anti-inflammatory agents has led to the exploration of natural compounds, among which the isoquinoline alkaloid stylopine has emerged as a promising candidate. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of stylopine. We will dissect its interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and explore its influence on the production of inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of stylopine's therapeutic potential.
Introduction: The Inflammatory Cascade and the Promise of Stylopine
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is characterized by the coordinated activation of immune cells and the release of a plethora of signaling molecules. While essential for host defense and tissue repair, chronic unresolved inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Stylopine, a naturally occurring alkaloid found in plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties. Its ability to modulate multiple key signaling pathways at the molecular level makes it a compound of considerable interest for therapeutic development. This guide will provide a detailed exploration of its mechanism of action, supported by experimental evidence and detailed protocols for its investigation.
Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Stylopine exerts its anti-inflammatory effects primarily by suppressing the production of key pro-inflammatory mediators. In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated macrophages, stylopine has been shown to concentration-dependently reduce the production of:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.
-
Prostaglandin E2 (PGE2): A lipid mediator that promotes inflammation, pain, and fever.
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which are central orchestrators of the inflammatory response.[1]
This broad-spectrum inhibition of inflammatory mediators points towards a mechanism of action that targets upstream signaling pathways controlling the expression of the enzymes and transcription factors responsible for their synthesis.
Downregulation of iNOS and COX-2 Expression
The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is tightly regulated and is induced by pro-inflammatory stimuli. A key aspect of stylopine's anti-inflammatory activity is its ability to markedly suppress the protein expression of both iNOS and COX-2 in a concentration-dependent manner.[1] This inhibition at the protein level is a direct cause of the observed reduction in NO and PGE2 production.
Dissecting the Signaling Pathways: NF-κB and MAPK
The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by the activation of two major signaling pathways: the NF-κB and MAPK pathways. Stylopine's ability to modulate these pathways is central to its anti-inflammatory effects.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.
While direct inhibition of IKK or the upstream kinase TAK1 by stylopine has not been definitively demonstrated in the literature, its known downstream effects strongly suggest interference at some level of this cascade. Future research should focus on elucidating the precise molecular target of stylopine within the NF-κB pathway.
Diagram: Stylopine's Putative Inhibition of the NF-κB Pathway
Caption: Stylopine is hypothesized to inhibit the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, consisting of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation cascades leads to the activation of transcription factors, such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory genes.
While the precise upstream targets of stylopine in the MAPK cascade are yet to be fully elucidated, its ability to attenuate the phosphorylation of p38 and ERK suggests an interaction with upstream MAPKKs or MAPKKKs.
Diagram: Stylopine's Modulation of the MAPK Pathway
Caption: Stylopine is proposed to interfere with the MAPK signaling cascade.
An Emerging Area of Investigation: The NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome is an attractive target for anti-inflammatory therapies.
Currently, there is a lack of direct evidence in the scientific literature linking stylopine to the inhibition of the NLRP3 inflammasome. This represents a significant and exciting area for future research. Investigating whether stylopine can inhibit NLRP3 inflammasome activation, assembly (ASC speck formation), or caspase-1 activity could reveal a novel and important mechanism of its anti-inflammatory action.
Experimental Protocols for Investigating Stylopine's Mechanism of Action
To facilitate further research into the anti-inflammatory effects of stylopine, this section provides detailed, step-by-step methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for these studies.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stylopine Preparation: Dissolve stylopine in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Inflammatory Stimulation: Use lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.
-
Treatment Protocol: Pre-treat cells with various concentrations of stylopine for 1-2 hours before stimulating with LPS for the desired time, depending on the specific assay.
Measurement of Pro-inflammatory Mediators
Table 1: Assays for Pro-inflammatory Mediators
| Mediator | Assay | Principle |
| Nitric Oxide (NO) | Griess Assay | Measures nitrite, a stable product of NO, in the culture supernatant. |
| Prostaglandin E2 (PGE2) | ELISA | Quantifies the concentration of PGE2 in the culture supernatant using a specific antibody-based assay. |
| TNF-α, IL-1β, IL-6 | ELISA | Quantifies the concentration of each cytokine in the culture supernatant using specific antibody-based assays. |
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of stylopine on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and ERK, as well as iNOS and COX-2, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Diagram: Western Blot Workflow
Caption: A generalized workflow for Western blot analysis.
Future Directions and Concluding Remarks
Stylopine presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to suppress the production of a wide range of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways provides a solid foundation for its therapeutic potential.
However, to fully realize this potential, further research is imperative. Key areas for future investigation include:
-
Identification of Direct Molecular Targets: Elucidating the precise molecular targets of stylopine within the NF-κB and MAPK pathways, with a focus on upstream kinases such as IKK and TAK1.
-
Investigation of NLRP3 Inflammasome Modulation: Determining whether stylopine can inhibit the activation and assembly of the NLRP3 inflammasome.
-
In Vivo Efficacy and Safety: Evaluating the anti-inflammatory effects of stylopine in preclinical animal models of inflammatory diseases and assessing its pharmacokinetic and safety profiles.
This technical guide provides a comprehensive overview of the current understanding of stylopine's anti-inflammatory mechanisms and offers a roadmap for future research. The continued investigation of this promising natural compound holds the potential to yield novel and effective therapies for a wide range of inflammatory disorders.
References
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link][1][2][3][4]
-
Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells. [Link][1]
-
Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics. [Link][5]
Sources
- 1. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Stylopine Hydrochloride: A Technical Guide for Drug Development Professionals
Preamble: Navigating the Developmental Landscape of a Promising Natural Alkaloid
Stylopine, a protopine isoquinoline alkaloid of significant pharmacological interest, presents a compelling case for its development as a therapeutic agent. Its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling positions it as a candidate for anticancer therapies, particularly in osteosarcoma.[1][2] However, the journey from a promising natural compound to a clinically viable drug is paved with the rigorous science of pharmacokinetics and bioavailability. This guide provides a comprehensive technical overview of the current understanding of stylopine hydrochloride's pharmacokinetic profile, addressing the existing data, acknowledging its current limitations, and offering a robust methodological framework for its continued preclinical and clinical development. For the purposes of this guide, we will delve into predictive data, analogous compound behavior, and the established protocols essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound.
The Current State of Stylopine Pharmacokinetics: An Overview of In Silico and In Vitro Findings
As of the current body of scientific literature, there is a notable absence of comprehensive in vivo pharmacokinetic studies specifically for this compound. This data gap necessitates a reliance on predictive models and in vitro assessments to forecast its behavior in a biological system.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Computational tools are invaluable in the early stages of drug development for predicting the pharmacokinetic properties of a compound. Stylopine has been the subject of such in silico analyses, with studies employing platforms like SwissADME and AdmetSAR to evaluate its drug-like properties.[3] These predictive studies have indicated that stylopine possesses favorable drug-like characteristics.[3]
In silico models typically assess a range of parameters, including:
-
Physicochemical Properties: Molecular weight, lipophilicity (LogP), water solubility, and polar surface area. These fundamental properties are critical determinants of a drug's ability to be absorbed and distributed throughout the body.
-
Absorption: Predictions of gastrointestinal absorption and permeability through biological barriers like the Caco-2 cell monolayer model.
-
Distribution: Evaluation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
-
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.
-
Excretion: Predictions of renal clearance and potential for active transport.
-
Toxicity: Early flags for potential toxicities, such as mutagenicity or cardiotoxicity.
While these computational predictions are a vital first step, they must be empirically validated through in vitro and in vivo experimentation.
In Vitro Mechanistic Insights: Targeting the VEGFR2 Signaling Pathway
In vitro studies have been instrumental in elucidating the mechanism of action of stylopine, particularly its anti-cancer effects. Research has demonstrated that stylopine can inhibit the proliferation of human osteosarcoma MG-63 cells.[1][2] This effect is attributed to its ability to block the VEGFR2 signaling pathway, a critical mediator of angiogenesis, cell proliferation, and survival in various cancers.[1][4] The inhibition of this pathway by stylopine disrupts these essential processes, leading to a reduction in tumor growth.[4]
Below is a diagram illustrating the VEGFR2 signaling pathway and the inhibitory action of stylopine.
A Methodological Guide to Investigating the In Vivo Pharmacokinetics and Bioavailability of this compound
Given the absence of dedicated in vivo data for stylopine, this section provides a detailed framework for conducting such studies, drawing upon established protocols and insights from compounds with similar characteristics.
Analogous Compound Analysis: Insights from l-Tetrahydropalmatine (l-THP)
l-Tetrahydropalmatine (l-THP), another isoquinoline alkaloid, serves as a useful comparator for stylopine. L-THP is known to have limited oral bioavailability due to poor intestinal absorption and first-pass metabolism.[4][5] Research into l-THP has explored various formulation strategies to enhance its systemic exposure, including self-microemulsifying drug delivery systems (SMEDDS) and liposome gels.[4][5][6] These approaches have shown promise in increasing the bioavailability of l-THP.[5][6] The metabolism of l-THP primarily involves demethylation.[7]
The challenges and solutions observed with l-THP provide a valuable roadmap for the development of this compound, suggesting that formulation optimization will likely be a critical step in achieving therapeutic concentrations.
Table 1: Selected Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats and Humans
| Parameter | Species | Formulation | Dose | Cmax | Tmax | T1/2 | Relative Bioavailability | Reference |
| T1/2β | Human | Disintegrating Tablet | 60 mg (oral) | 0.19 ± 0.036 µg/mL | 1.25 ± 0.59 h | 11.42 ± 2.43 h | - | [1][8] |
| Relative Bioavailability | Rat | SMEDDS vs. Suspension | Oral | 3.25-fold increase | - | - | 325% | [6] |
| Relative Bioavailability | Rat | Liposome Gel vs. Emulsion | Transdermal | 0.16 µg/mL | 1.2 h | - | 233.8% | [5] |
Experimental Protocol for a Preclinical Oral Bioavailability Study in a Rodent Model
This protocol outlines a standard approach for a comparative bioavailability study in rats, which can be adapted for this compound.
Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of different formulations of this compound.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Test formulations (e.g., SMEDDS, liposomes)
-
Male Sprague-Dawley rats (200-250 g)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical equipment (HPLC or LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting:
-
House the rats in a controlled environment for at least one week prior to the study.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dose Preparation:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Prepare the test formulations of this compound according to their specific protocols.
-
-
Dosing:
-
Divide the rats into groups for each formulation to be tested.
-
Administer a single oral dose of the assigned formulation to each rat via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Quantify the concentration of stylopine in the plasma samples using a validated HPLC or LC-MS/MS method (see Section 3).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data for each animal. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurement.
-
AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
-
T1/2: Elimination half-life.
-
-
Calculate the relative bioavailability of the test formulations compared to the suspension.
-
The following diagram illustrates the workflow for this type of study.
Bioanalytical Methodologies for the Quantification of Stylopine
Accurate and reliable quantification of stylopine in biological matrices is fundamental to any pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for this purpose due to their high resolution, sensitivity, and reproducibility.[9][10]
HPLC Method for Stylopine Quantification
A reversed-phase HPLC (RP-HPLC) method with UV detection is a common approach for the analysis of isoquinoline alkaloids.[9]
Protocol Outline:
-
Standard and Sample Preparation:
-
Prepare a primary stock solution of a stylopine reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For biological samples (e.g., plasma), perform a sample clean-up procedure such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is typically used.[9]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a wavelength where stylopine exhibits strong absorbance.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Identify the stylopine peak in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Quantify the concentration of stylopine in the samples using the regression equation from the calibration curve.
-
LC-MS/MS Method for Enhanced Sensitivity and Selectivity
For lower concentrations of stylopine expected in pharmacokinetic studies, LC-MS/MS offers superior sensitivity and selectivity.
Key Considerations for LC-MS/MS Method Development:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques to extract the analyte from the biological matrix and minimize matrix effects.
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.[1][7]
Table 2: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |
Challenges and Future Directions
The primary challenge in the development of this compound is the current lack of in vivo pharmacokinetic data. Future research must prioritize well-designed preclinical studies to bridge this knowledge gap. Key areas for future investigation include:
-
Comprehensive ADME Studies: Thorough investigation of the absorption, distribution, metabolism (including metabolite identification), and excretion of stylopine in relevant animal models.
-
Bioavailability Enhancement: Exploration of advanced formulation strategies, such as those successfully employed for l-THP, to improve the oral bioavailability of stylopine.
-
Toxicokinetic Studies: Assessment of the safety profile of stylopine at various dose levels and durations of exposure.
-
Human Pharmacokinetic Studies: Once a favorable preclinical profile is established, progression to Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.
Conclusion
This compound holds significant therapeutic promise, particularly in the realm of oncology. While its development is currently hampered by a lack of comprehensive pharmacokinetic data, this guide provides a clear and actionable framework for researchers and drug development professionals. By leveraging predictive modeling, insights from analogous compounds, and rigorous, validated experimental protocols, the scientific community can systematically elucidate the pharmacokinetic and bioavailability profile of stylopine. This will be a critical step in unlocking its full therapeutic potential and advancing it towards clinical application.
References
- Jin, G. Z. (1987). L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Acta Pharmaceutica Sinica, 22(6), 472-480.
- Kosten, T. R., et al. (2013). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. Drug and Alcohol Dependence, 133(2), 489-496.
- Li, W., et al. (2021). Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind L-Tetrahydropalmatine: Pharmacokinetics and Safety. Retrieved from [Link]
- Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270.
- Wang, Y., et al. (2023). Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study. AAPS PharmSciTech, 24(6), 165.
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. Retrieved from [Link]
- Wang, J., et al. (2016). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract. Molecules, 21(11), 1496.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
- U.S. Food and Drug Administration. (2022).
- Oladipupo, A. T., et al. (2022). IN SILICO PROFILING OF THE ADMET PROPERTIES AND INHIBITORY POTENTIALS OF ALKALOIDS AGAINST IFIT5 IN RENAL CELL CARCINOMA. African Journal of Biomedical Research, 25(3), 335-342.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ajol.info [ajol.info]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. ovid.com [ovid.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. e-b-f.eu [e-b-f.eu]
In Silico Molecular Docking Studies of Stylopine Hydrochloride
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on stylopine hydrochloride, a protoberberine alkaloid of significant pharmacological interest.[1][2] As researchers and drug development professionals, our goal extends beyond merely generating data; we aim to produce robust, reproducible, and mechanistically insightful results. This document is structured to reflect an authentic research workflow, emphasizing the causal logic behind each procedural choice and establishing a self-validating system of protocols.
Introduction: The Convergence of Natural Products and Computational Chemistry
Stylopine, an alkaloid primarily isolated from plants of the Papaveraceae family, has demonstrated a spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[1][3][4] this compound, its salt form, is often used in research to improve solubility and handling.[5] Recent studies have pointed towards its potential to modulate key signaling pathways, such as inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in angiogenesis and oncology.[6][7][8][9]
Molecular docking serves as a powerful computational tool to rationalize these observed activities at a molecular level.[10][11] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[12][13] For natural products like stylopine, which can present significant structural complexity, docking provides an invaluable, cost-effective method for hypothesis generation, lead optimization, and understanding structure-activity relationships before committing to extensive laboratory work.[13][14]
This guide will delineate a complete workflow, from target selection and system preparation to the nuanced interpretation of docking results and predictive pharmacokinetic profiling.
PART 1: Pre-Docking Preparation: The Foundation of a Credible Study
Target Selection and Validation
The first critical decision is the selection of a biologically relevant protein target. For stylopine, literature suggests several potential targets. A compelling example is VEGFR2 , given the evidence of stylopine's interference with its signaling pathway.[6][7][8]
Causality: The choice of a target must be hypothesis-driven. Selecting a protein implicated in the known pharmacology of the ligand provides a clear scientific question: "How does this compound interact with this target to potentially elicit its biological effect?"
Protocol 1: Target Identification and Retrieval
-
Literature Review: Conduct a thorough search for known biological targets of stylopine or related alkaloids.
-
Database Search: Access the Protein Data Bank (PDB), a repository of 3D structural data of biological macromolecules.
-
Structure Selection: Search for the chosen target (e.g., "VEGFR2"). Prioritize structures with:
-
High resolution (ideally < 2.5 Å) to ensure atomic coordinates are well-defined.
-
A co-crystallized ligand bound in the active site. This is crucial for validating the docking protocol (re-docking).
-
Minimal missing residues or loops.
-
-
Download: Download the selected PDB file (e.g., PDB ID: 4ASD, VEGFR2 kinase domain).
Receptor Preparation
A raw PDB file is not suitable for docking. It is a static snapshot that often contains non-essential molecules and lacks information critical for force field calculations.[15]
Causality: Each preparation step is designed to create a chemically correct and computationally tractable representation of the protein's active site. Removing water is essential because crystallographic waters may not be structurally conserved and can occlude the binding site, while adding hydrogens is necessary for defining proper ionization states and hydrogen bonding patterns.[16]
Protocol 2: Receptor (Protein) Preparation Workflow
Tools: UCSF Chimera, AutoDock Tools (ADT), or Schrödinger Maestro
-
Load PDB Structure: Open the downloaded PDB file in your chosen molecular modeling software.
-
Remove Heteroatoms: Delete all non-essential molecules, including water (HOH), co-solvents, and the co-crystallized ligand. Retain structurally important cofactors if necessary.[16]
-
Repair Structure: Check for and repair any missing side chains or atomic gaps in the protein structure.
-
Add Hydrogens: Add hydrogen atoms to the protein. This is a critical step. Ensure that polar hydrogens are added to satisfy the valency of atoms like oxygen and nitrogen.[15][16]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges in ADT). This is fundamental for calculating electrostatic interactions during the docking simulation.[17]
-
Save in Docking-Specific Format: Save the prepared protein structure in the required format for your docking software, such as PDBQT for AutoDock Vina. This format includes atomic coordinates, charge information, and atom types.[18]
Ligand Preparation
The ligand, this compound, must also be converted from a 2D representation to a 3D, energy-minimized structure with correct chemical properties.
Causality: A ligand's 3D conformation and charge distribution dictate its ability to fit sterically and electrostatically within a protein's binding pocket. Energy minimization ensures that the starting conformation is not in a high-energy, physically unrealistic state.[19] Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand during the simulation, which is essential for accurately predicting the binding pose.[15]
Protocol 3: Ligand (this compound) Preparation Workflow
Tools: PubChem, ChemDraw, Avogadro, AutoDock Tools (ADT)
-
Obtain Ligand Structure: Download the 3D structure of stylopine from a chemical database like PubChem (CID 440583).[20] Save it in a standard format like SDF or MOL2.
-
Energy Minimization: Open the structure in a program like Avogadro or UCSF Chimera. Perform a geometry optimization/energy minimization using a suitable force field (e.g., MMFF94). This step finds a low-energy, stable 3D conformation.[19]
-
Load into ADT: Open the energy-minimized ligand file in AutoDock Tools.
-
Assign Charges: Compute and assign Gasteiger charges.
-
Define Torsion Tree: Detect the root atom and define the rotatable (torsional) bonds. This step determines the ligand's flexibility during docking.[21]
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
PART 2: The Docking Simulation
With the receptor and ligand prepared, the next stage is to define the search space and execute the docking algorithm.
Grid Box Generation
The docking algorithm does not search the entire protein. Instead, it focuses on a user-defined cubic area called the "grid box."[22]
Causality: Defining a grid box dramatically increases computational efficiency by focusing the search on the region of interest. For site-specific docking, centering the box on the known active site (identified from the co-crystallized ligand or literature) provides a targeted and biologically relevant simulation.[23][24] The size of the box is a trade-off: it must be large enough to accommodate the ligand in various orientations, but an excessively large box will increase calculation time and may yield non-specific binding poses.
Protocol 4: Grid Box Generation
Tool: AutoDock Tools (ADT)
-
Load Prepared Receptor: Open the receptor PDBQT file in ADT.
-
Open Grid Box Tool: Navigate to the grid generation tool (e.g., Grid -> Grid Box).[25]
-
Position the Box: A cubic box will appear. Center this box on the active site of the protein. If you used a PDB structure with a co-crystallized ligand, a simple and effective method is to center the box on the coordinates of that original ligand.
-
Adjust Dimensions: Adjust the x, y, and z dimensions of the box. Ensure it is large enough to fully enclose the binding pocket and allow the ligand (stylopine) to rotate freely within it. A margin of 5-10 Å around the active site residues is a good starting point.
-
Save Grid Parameters: Note down the coordinates for the center of the box and its dimensions. These values are required for the docking configuration file.
Experimental Workflow: Molecular Docking
The following diagram illustrates the comprehensive workflow for a molecular docking study, from initial preparation to final analysis.
Caption: The complete in silico molecular docking workflow.
Executing the Docking Simulation
The docking run is typically executed via a command-line interface, using a configuration file that specifies all the necessary parameters.
Protocol 5: Running the Molecular Docking Simulation
Tool: AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt).
-
Specify Parameters: Populate the file with the paths to your input files and the grid parameters you saved.
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the Vina command: vina --config conf.txt --log stylopine_docking_log.txt
PART 3: Post-Docking Analysis: From Data to Insight
The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.[26]
Binding Affinity and Pose Analysis
The primary outputs are a set of binding poses for the ligand, each with an associated binding affinity score.
Causality: The binding affinity, typically in kcal/mol, is an estimate of the Gibbs free energy of binding (ΔG). A more negative value suggests a more favorable, tighter binding interaction.[26] It is crucial to analyze not just the top-scoring pose but several of the best poses, as scoring functions are approximations. The Root Mean Square Deviation (RMSD) between poses can indicate whether they belong to the same binding cluster or represent distinct binding modes.[27] An RMSD value below 2.0 Å between the docked pose and a known experimental pose (if available) is generally considered a successful validation of the docking protocol.[26]
Protocol 6: Initial Analysis of Docking Output
-
Examine the Log File: Open the log file (stylopine_docking_log.txt). It will contain a table of the top binding poses ranked by affinity score.
-
Identify Top Poses: Note the binding affinities for the top 5-10 poses.
-
Split Output File: The output PDBQT file (stylopine_docking_results.pdbqt) contains the coordinates for all generated poses. Use a utility to split this file into individual PDB files for each pose to facilitate visualization.
Visualization and Interaction Mapping
Visual inspection is non-negotiable for a thorough analysis. It allows you to verify the plausibility of the docked pose and identify the specific molecular interactions that stabilize the complex.[28]
Protocol 7: Visualization and Interaction Analysis
Tools: PyMOL, UCSF Chimera, Discovery Studio Visualizer
-
Load Complex: Open your visualization software and load the prepared receptor structure (protein_prepared.pdb) and the PDB file for the top-scoring ligand pose.
-
Identify Key Interactions: Use the software's analysis tools to find and display:
-
Hydrogen Bonds: Identify specific donor-acceptor pairs between stylopine and protein residues. The presence of multiple H-bonds is a strong indicator of stable binding.[26]
-
Hydrophobic Interactions: Look for contacts between nonpolar regions of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
π-Interactions: Check for π-π stacking (between aromatic rings) or cation-π interactions, which can be significant for stabilizing the complex.[6]
-
-
Generate 2D Diagram: Use tools like LigPlot+ or the ProteinsPlus web server to generate a 2D schematic of the interactions, which is excellent for publications and presentations.[28][29]
VEGFR2 Signaling Pathway Inhibition
The interactions identified through docking can be mapped onto the known mechanism of the target protein. For VEGFR2, stylopine would likely bind in the ATP-binding pocket of the kinase domain, preventing the phosphorylation events that trigger downstream signaling.
Caption: Stylopine's potential inhibition of the VEGFR2 signaling pathway.
Advanced Validation: MM/PBSA & MM/GBSA
While docking scores are useful for ranking, they are relatively crude. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more rigorous calculation of binding free energy by incorporating solvation effects and ensemble averaging from molecular dynamics simulations.[30][31] These post-processing steps can re-rank docked poses and provide a more accurate estimate of binding affinity, serving as an excellent validation of the initial docking results.[32][33]
PART 4: In Silico ADMET Prediction
A compound with high binding affinity is not necessarily a good drug candidate. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are equally critical.[34][35] In silico tools can provide early-stage predictions of these properties.[36][37][38]
Causality: Early ADMET profiling helps to identify and filter out compounds with poor drug-like properties (e.g., low oral bioavailability, potential toxicity) before investing further resources. This "fail early, fail cheap" philosophy is a cornerstone of modern drug discovery.[38]
Protocol 8: In Silico ADMET Prediction
Tool: SwissADME web server
-
Input Structure: Obtain the SMILES string for stylopine from PubChem.
-
Run Prediction: Paste the SMILES string into the SwissADME web server and run the analysis.
-
Analyze Results: Evaluate the key parameters:
-
Physicochemical Properties: Molecular Weight, LogP, etc.
-
Lipophilicity: Consensus LogP values.
-
Water Solubility: Predicted solubility class.
-
Pharmacokinetics: Predictions for GI absorption, BBB permeation, and CYP enzyme inhibition.
-
Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five.
-
Medicinal Chemistry: Alerts for PAINS (pan-assay interference compounds) or other undesirable fragments.
-
This compound: Predicted Physicochemical and ADMET Properties
The following table summarizes hypothetical but representative data that would be generated from an in silico analysis of stylopine.
| Parameter | Predicted Value | Interpretation / Guideline |
| Physicochemical Properties | ||
| Molecular Formula | C₁₉H₁₇NO₄ | - |
| Molecular Weight | 323.34 g/mol | Good (Lipinski: < 500) |
| LogP (Consensus) | 2.65 | Optimal Lipophilicity (Lipinski: ≤ 5) |
| H-bond Acceptors | 4 | Good (Lipinski: ≤ 10) |
| H-bond Donors | 0 | Good (Lipinski: ≤ 5) |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Good drug-like properties |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability |
Conclusion
This guide has outlined a rigorous, step-by-step methodology for conducting a meaningful in silico molecular docking study of this compound. By adhering to these principles of meticulous preparation, hypothesis-driven simulation, and multi-faceted analysis, researchers can move beyond simple binding score generation. The true value of this computational approach lies in its ability to build a compelling, mechanistically detailed story that can guide and accelerate experimental drug discovery efforts. The integration of structural biology, computational chemistry, and predictive pharmacokinetics provides a powerful platform for unlocking the therapeutic potential of complex natural products like stylopine.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
-
Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1070. [Link]
-
RyanZR. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
-
Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1070. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
The Research Expert. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
ResearchGate. (2021). How to generate Autodock Grid Box? ResearchGate. [Link]
-
Teach Yourself E-series. (2024). Generating grid box for Docking using Vina. YouTube. [Link]
-
Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Bioinformatics Review. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
-
Springer. (n.d.). Molecular Docking for Natural Product Investigations: Pitfalls and Ways to Overcome Them. Springer. [Link]
-
Dr. A. S. S. Evelin. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
International Journal of Progressive Research in Engineering Management and Science. (n.d.). MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY. IJPREMS. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]
-
University of Tromsø. (n.d.). Molecular Docking Tutorial. [Link]
-
The Chemist. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Drug Discovery Tech. (2024). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. YouTube. [Link]
-
wuyichao71. (n.d.). Tutorial of how to perform MM/PBSA. GitHub. [Link]
-
The Research Expert. (2025). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. YouTube. [Link]
-
Asiamah, I., et al. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Scientific African, 20, e01620. [Link]
-
Frontiers. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers. [Link]
-
Nissley, D. (2022). MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. [Link]
-
Journal of Functional Foods in Health and Disease. (2023). A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. [Link]
-
National Center for Biotechnology Information. (n.d.). Stylopine. PubChem Compound Database. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 84-39-9: (-)-Stylopine | CymitQuimica [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. revista.nutricion.org [revista.nutricion.org]
- 12. ijprems.com [ijprems.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
- 31. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 32. youtube.com [youtube.com]
- 33. m.youtube.com [m.youtube.com]
- 34. mdpi.com [mdpi.com]
- 35. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 36. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 38. tandfonline.com [tandfonline.com]
A Toxicological and Safety Assessment of Stylopine: A Framework for Preclinical Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Stylopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1] Its mechanism of action often involves the modulation of critical signaling pathways, such as the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is pivotal in angiogenesis and tumor progression.[1][2][3] As stylopine and other isoquinoline alkaloids advance in the drug discovery pipeline, a thorough and systematic evaluation of their toxicological profile is paramount to ensure human safety. This technical guide provides a comprehensive framework for the toxicological and safety assessment of stylopine, designed to meet the rigorous standards of modern drug development. In the absence of extensive empirical toxicity data for stylopine, this document outlines the requisite preclinical studies, grounded in international regulatory guidelines, and contextualizes the potential toxicological concerns based on its chemical class. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and provide a roadmap for a self-validating preclinical safety evaluation.
Introduction to Stylopine and the Imperative for Toxicological Profiling
Stylopine is a tetracyclic isoquinoline alkaloid with a growing body of literature supporting its therapeutic potential.[1] However, like all naturally derived compounds, its pharmacological benefits must be weighed against potential toxicities. The isoquinoline alkaloid family, while medicinally rich, also contains compounds with known adverse effects, including cardiac and respiratory depression.[4][5] Therefore, a proactive and comprehensive safety assessment is not merely a regulatory hurdle but a scientific necessity. This guide will navigate the user through the essential stages of a preclinical toxicology program for a compound like stylopine, from initial hazard identification to the design of definitive in vivo studies.
Preliminary Hazard Identification: What We Know So Far
The current understanding of stylopine's toxicity is primarily based on in silico predictions and in vitro cytotoxicity studies. While not definitive, this preliminary data is crucial for guiding further investigation.
In Silico Toxicological Predictions
Computational toxicology models offer a valuable first look at a compound's potential liabilities. For stylopine, in silico screening has produced mixed results, highlighting the need for empirical testing. One study predicted stylopine to be mutagenic in the Ames test, a bacterial reverse mutation assay, but negative for carcinogenicity in both mice and rats.[1]
Table 1: Summary of In Silico Toxicity Predictions for Stylopine
| Toxicity Endpoint | Prediction | Source |
| Ames Mutagenicity | Mutagen | [1] |
| Carcinogenicity (Mouse) | Negative | [1] |
| Carcinogenicity (Rat) | Negative | [1] |
This table summarizes predictive data and should be interpreted with caution pending experimental verification.
In Vitro Cytotoxicity
The majority of in vitro research on stylopine has focused on its cytotoxic effects against various cancer cell lines. These studies are foundational to its anticancer potential but also provide an initial assessment of its ability to induce cell death. For instance, stylopine has demonstrated potent cytotoxicity against human osteosarcoma MG-63 cells, with a reported IC50 value of 0.987 µM.[2][6] This effect is largely attributed to its inhibition of the VEGFR2 signaling pathway, leading to mitochondrial membrane damage and subsequent apoptosis.[1][2][3] While desirable in an oncological context, this inherent pro-apoptotic activity necessitates a thorough evaluation of its effects on non-cancerous cells and tissues.
A Proposed Framework for the Preclinical Safety Assessment of Stylopine
The development of a botanical drug like stylopine should adhere to a structured toxicological evaluation process as outlined by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[7][8][9] The US Food and Drug Administration (FDA) also provides specific guidance for the development of botanical drugs.[10][11][12] The following sections detail the essential studies required to build a comprehensive toxicological profile for stylopine.
Figure 1: A proposed workflow for the preclinical safety assessment of stylopine, progressing from initial hazard identification to comprehensive in vivo studies.
Acute Toxicity Testing
Rationale: The initial step in in vivo toxicity assessment is to determine the effects of a single, high dose of the test substance. This provides information on the intrinsic toxicity of the compound, the median lethal dose (LD50), and helps in dose selection for subsequent sub-chronic studies. Given that some isoquinoline alkaloids can cause acute effects like respiratory depression, this is a critical early assessment.[4]
Recommended Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) [5][7]
-
Animal Model: Wistar rats (female, as they are often slightly more sensitive).
-
Acclimatization: Animals are acclimatized for at least 5 days.
-
Dose Administration: Stylopine is administered orally by gavage. The vehicle should be aqueous if possible; otherwise, an appropriate oil (e.g., corn oil) can be used.
-
Dose Levels: A starting dose is selected based on in silico/in vitro data (e.g., 300 mg/kg). Subsequent doses are chosen from a fixed series (5, 50, 300, 2000 mg/kg).
-
Procedure: A stepwise procedure is used, dosing one animal at a time. The outcome for the first animal determines the dose for the next.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy findings.
Genotoxicity Assessment
Rationale: The in silico prediction of mutagenicity for stylopine necessitates a comprehensive battery of genotoxicity tests.[1] These assays are designed to detect different types of genetic damage, including gene mutations, chromosomal damage, and DNA strand breaks.
Recommended Test Battery (in accordance with OECD guidelines): [8][13][14]
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This in vitro test assesses the ability of stylopine to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 mix). This is a direct follow-up to the in silico prediction.
-
In Vitro Micronucleus Test (OECD Guideline 487): This assay, conducted in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes), detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.
-
In Vivo Comet Assay (OECD Guideline 489) or In Vivo Micronucleus Test (OECD Guideline 474): An in vivo assay is crucial to assess the genotoxic potential in a whole animal system, which accounts for metabolic activation and detoxification.[15] The comet assay detects DNA strand breaks in various tissues (e.g., liver, stomach), while the micronucleus test typically assesses damage in bone marrow erythrocytes.
Safety Pharmacology
Rationale: Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[4] Given that isoquinoline alkaloids are known to have effects on the cardiovascular and central nervous systems, a core battery of safety pharmacology studies is essential.[4][5]
Recommended Core Battery (in accordance with ICH S7A and S7B): [4]
-
Central Nervous System (CNS) Assessment: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System Assessment: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., telemetered dogs or rats). Particular attention should be paid to QT interval prolongation, a known risk for certain pharmaceuticals.
-
Respiratory System Assessment: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.
Sub-chronic and Chronic Toxicity Studies
Rationale: Repeated dose toxicity studies are necessary to evaluate the adverse effects of stylopine following prolonged exposure. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for determining a safe starting dose in clinical trials.
Recommended Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
-
Animal Model: Sprague-Dawley rats.
-
Dose Levels: At least three dose levels and a control group. Doses should be selected based on the results of the acute toxicity study.
-
Administration: Daily oral administration (gavage) for 90 days.
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: At termination.
-
Urinalysis: At termination.
-
Ophthalmology: Before treatment and at termination.
-
Pathology: Full histopathological examination of all organs and tissues.
-
A chronic toxicity study (e.g., 6-12 months) may be required depending on the intended duration of clinical use.
Reproductive and Developmental Toxicity
Rationale: The potential for a new drug to interfere with reproduction and normal development is a critical safety concern. Plant alkaloids have been shown to cause developmental defects. Therefore, a comprehensive assessment of reproductive and developmental toxicity is mandatory.
Recommended Studies (in accordance with OECD guidelines):
-
Fertility and Early Embryonic Development Study (OECD Guideline 416): Assesses the effects on male and female reproductive performance and on the developing embryo.
-
Prenatal Developmental Toxicity Study (OECD Guideline 414): Evaluates the adverse effects on the pregnant female and the developing fetus following exposure during gestation.
-
Two-Generation Reproduction Toxicity Study (OECD Guideline 416): Provides a comprehensive assessment of the effects of a substance on all phases of the reproductive cycle over two generations.
Carcinogenicity Bioassay
Rationale: While in silico predictions for stylopine were negative for carcinogenicity, these must be confirmed by long-term in vivo studies, especially if the drug is intended for chronic use.[1] The genotoxicity results will also inform the necessity and design of these studies.
Recommended Protocol (in accordance with ICH S1): [9]
-
A two-year carcinogenicity bioassay in two rodent species (typically rats and mice) is the standard.
-
The study design is complex and should be based on the results of chronic toxicity studies.
Toxicokinetics (ADME)
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of stylopine is fundamental to interpreting the toxicology data. Toxicokinetic measurements should be integrated into the in vivo toxicity studies to correlate the observed toxic effects with the systemic exposure to the compound and its metabolites.
Figure 2: A simplified workflow for assessing the toxicokinetics (ADME) of stylopine.
Conclusion and Future Directions
Stylopine presents a promising profile as a potential therapeutic agent, particularly in the field of oncology. However, the current publicly available data on its toxicological profile is insufficient for a comprehensive safety assessment. This technical guide has outlined a systematic and scientifically rigorous framework for the preclinical toxicological evaluation of stylopine, grounded in established international guidelines. The successful execution of these studies is a critical prerequisite for advancing stylopine into clinical development. Future research should prioritize the generation of empirical data for the key toxicological endpoints discussed herein. A thorough understanding of its safety profile will ultimately determine the viability of stylopine as a novel therapeutic agent for human use.
References
-
ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
FDA. (2016). Botanical Drug Development: Guidance for Industry. [Link]
-
OECD. (2020). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]
-
StatPearls. (2023). Plant Alkaloids Toxicity. [Link]
-
MD Searchlight. (n.d.). Plant Alkaloids Toxicity. [Link]
-
FDA. (2016). Botanical Drug Development Guidance for Industry. [Link]
-
PharmExec. (2015). FDA Guidance on Botanical Drugs. [Link]
-
OECD. (n.d.). OECD Test Guidelines for Genetic Toxicology. [Link]
-
Slideshare. (n.d.). OECD Acute Oral Toxicity Guidelines. [Link]
-
Scribd. (n.d.). ICH Safety Guidelines. [Link]
-
ICH. (2000). SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A. [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]
-
OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]
-
GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]
-
Patsnap Synapse. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. [Link]
-
Slideshare. (n.d.). ICH Safety Guidelines. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
-
PubMed. (2021). In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. [Link]
-
PubMed. (2015). Hepatotoxicity of Pyrrolizidine Alkaloids. [Link]
-
PubMed. (1979). Bioassay of Styrene for Possible Carcinogenicity (CAS No.100-42-5). [Link]
-
PubMed. (2000). A review of the developmental and reproductive toxicity of styrene. [Link]
-
Frontiers in Pharmacology. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
National Center for Biotechnology Information. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
PubMed. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
PubChem. (n.d.). Stylopine. [Link]
-
ResearchGate. (2023). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
PubMed. (1982). Carcinogenesis bioassay results from the National Toxicology Program. [Link]
-
Science.gov. (n.d.). subchronic toxicity studies: Topics by Science.gov. [Link]
-
National Toxicology Program. (n.d.). Toxicology/Carcinogenicity. [Link]
-
ResearchGate. (n.d.). Acute and Sub-Chronic Toxicity Study of 1-(2, 5-Dihidroxyphenil)-3- Pyridine-2-Il-Propenone In Adult Female Mice. [Link]
-
PubMed. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. [Link]
-
Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. [Link]
Sources
- 1. mdsearchlight.com [mdsearchlight.com]
- 2. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Hepatoprotective Activity of Isoquinoline Alkaloids (F-5, F-24), and their Derivatives (KV-6, KV-8) in CCl₄-Induced Hepatotoxity in Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration and Preliminary Investigation of Wiled Tinospora crispa: A Medicinal Plant with Promising Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. europeanreview.org [europeanreview.org]
An In-Depth Technical Guide to the Neuropharmacological Effects of Stylopine Hydrochloride on Neurotransmitter Systems
Abstract
Stylopine, a protoberberine alkaloid isolated from plants of the Corydalis species, has garnered significant interest for its diverse pharmacological activities, including anxiolytic, antidepressant-like, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of stylopine hydrochloride's effects on key neurotransmitter systems, primarily focusing on the dopaminergic, serotonergic, and GABAergic pathways. Drawing upon evidence from structurally related and extensively studied alkaloids, such as l-tetrahydropalmatine (l-THP), this document delineates the putative mechanisms of action, receptor binding profiles, and functional consequences of stylopine's interaction with the central nervous system. Detailed experimental protocols for investigating these interactions are provided for researchers and drug development professionals.
Introduction to Stylopine: A Promising Neuroactive Alkaloid
Stylopine is a naturally occurring isoquinoline alkaloid found in various species of the Papaveraceae family, notably in the genus Corydalis. Traditional medicine has long utilized extracts from these plants for their analgesic and sedative properties. Modern pharmacological research has begun to elucidate the neuroactive potential of individual alkaloids, including stylopine. While direct research on stylopine is still emerging, its structural similarity to other well-characterized tetrahydroprotoberberine (THPB) alkaloids, such as l-tetrahydropalmatine, provides a strong foundation for understanding its effects on neurotransmitter systems. Alkaloids from Corydalis have been shown to interact with dopamine, serotonin, and GABA receptors, suggesting a complex and multifaceted mechanism of action for their observed psychoactive effects[1][2].
The Dopaminergic System: A Primary Target of Stylopine
The dopaminergic system is critically involved in regulating motor control, motivation, reward, and executive functions. Dysfunction of this system is implicated in numerous neurological and psychiatric disorders. Evidence strongly suggests that THPB alkaloids, and by extension stylopine, exert a significant influence on dopamine signaling.
Putative Antagonism at Dopamine D1 and D2 Receptors
Based on extensive research on the closely related alkaloid l-tetrahydropalmatine (l-THP), it is hypothesized that stylopine functions as an antagonist at both dopamine D1 and D2 receptors[3][4][5]. This dual antagonism is a key feature of many atypical antipsychotic drugs and may contribute to the anxiolytic and sedative effects of Corydalis extracts.
The antagonistic activity at D2 receptors is believed to be a primary mechanism for the sedative and potentially antipsychotic-like effects. Blockade of postsynaptic D2 receptors in the striatum and limbic system can attenuate dopamine-mediated neurotransmission[6]. L-THP has been shown to block postsynaptic dopaminergic receptors, leading to an increase in dopamine metabolism, as evidenced by elevated levels of the dopamine metabolite DOPAC[6].
Simultaneously, antagonism at D1 receptors may contribute to the modulation of locomotor activity and cognitive functions[3]. The precise binding affinities (Ki) of stylopine at these receptors require further experimental validation, but the data from related compounds provide a strong predictive framework.
In Vivo Effects on Dopamine Release and Metabolism
In vivo microdialysis studies on related compounds like l-THP have demonstrated an increase in extracellular dopamine concentrations in the striatum[6]. This is a paradoxical effect for a receptor antagonist and is likely due to the blockade of presynaptic D2 autoreceptors, which normally act to inhibit dopamine release. By blocking these autoreceptors, l-THP disinhibits dopaminergic neurons, leading to increased dopamine release[6]. It is highly probable that stylopine shares this mechanism, contributing to a complex modulation of dopaminergic tone.
Table 1: Putative Dopamine Receptor Binding Affinities of Stylopine (Inferred from l-tetrahydropalmatine)
| Receptor Subtype | Putative Affinity (Ki) | Putative Functional Activity | Reference |
| Dopamine D1 | ~124 nM | Antagonist | [4] |
| Dopamine D2 | ~388 nM | Antagonist | [4] |
Modulation of the Serotonergic System
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial regulator of mood, anxiety, sleep, and cognition. The antidepressant and anxiolytic properties attributed to Corydalis alkaloids suggest an interaction with serotonergic pathways.
Interaction with 5-HT Receptor Subtypes
While specific binding data for stylopine at serotonin receptors is limited, studies on l-THP indicate significant binding to 5-HT1A receptors, with a Ki value of approximately 340 nM[4]. The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Activation of presynaptic 5-HT1A autoreceptors reduces serotonin release, while activation of postsynaptic 5-HT1A receptors mediates the therapeutic effects. The exact nature of stylopine's interaction (agonist or antagonist) at this receptor remains to be fully elucidated. Furthermore, the broad pharmacological profile of many alkaloids suggests that stylopine may also interact with other serotonin receptor subtypes, such as the 5-HT2A receptor, which is involved in the mechanism of action of several atypical antipsychotics and psychedelic compounds.
Polysaccharides from Corydalis yanhusuo have been shown to ameliorate depression-like behaviors in mice by activating 5-hydroxytryptamine signaling, suggesting that constituents of this plant can indeed modulate the serotonergic system[7].
Effects on the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is the mechanism of action for many anxiolytic, sedative, and anticonvulsant drugs.
Positive Allosteric Modulation of GABA-A Receptors
Several studies have suggested that alkaloids from Corydalis species can act on γ-aminobutyric acid (GABA) or opioid receptors to alleviate pain[2]. More specifically, l-THP has been reported to interact with GABA-A receptors through positive allosteric modulation[4]. Positive allosteric modulators (PAMs) bind to a site on the GABA-A receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization[8][9][10]. This action is consistent with the observed sedative and anxiolytic effects of Corydalis extracts[1]. The specific subunit composition of the GABA-A receptors that stylopine may preferentially modulate is an area for future investigation.
Experimental Protocols for Elucidating Stylopine's Neuropharmacological Profile
To rigorously characterize the effects of this compound on neurotransmitter systems, a multi-pronged experimental approach is necessary. The following protocols provide a framework for such an investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat striatum for dopamine receptors, HEK293 cells transfected with human receptor subtypes).
-
Incubation: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]muscimol for GABA-A) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of stylopine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology
Objective: To determine the functional effects of this compound on neuronal activity.
Methodology:
-
Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) for dopaminergic neurons).
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from identified neurons.
-
Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing varying concentrations of this compound.
-
Data Acquisition: Record changes in membrane potential, firing rate, and postsynaptic currents.
-
Data Analysis: Analyze the effects of stylopine on neuronal excitability and synaptic transmission.
In Vivo Microdialysis
Objective: To measure the effects of this compound on extracellular neurotransmitter levels in awake, freely moving animals.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the results as a percentage change from baseline levels.
Behavioral Pharmacology
Objective: To assess the in vivo behavioral effects of this compound related to its actions on neurotransmitter systems.
Methodology:
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field arena following stylopine administration to assess sedative or stimulant effects.
-
Stereotypy: Observe and score stereotyped behaviors (e.g., repetitive sniffing, gnawing) induced by psychostimulants (e.g., amphetamine) with and without stylopine pre-treatment to evaluate dopamine receptor blockade[11][12].
-
Anxiety Models: Utilize paradigms such as the elevated plus-maze or light-dark box to assess anxiolytic-like effects.
-
Depression Models: Employ models like the forced swim test or tail suspension test to evaluate antidepressant-like activity.
Conclusion and Future Directions
This compound is a compelling natural product with significant potential to modulate key neurotransmitter systems in the brain. Based on the pharmacological profile of structurally related alkaloids, stylopine is likely a dopamine D1 and D2 receptor antagonist and a positive allosteric modulator of GABA-A receptors, with additional activity at serotonin receptors. These actions provide a plausible mechanistic basis for the observed anxiolytic, sedative, and antidepressant-like effects of Corydalis extracts.
Future research should focus on obtaining direct experimental evidence for stylopine's receptor binding affinities and functional activities. Elucidating its precise molecular targets and downstream signaling pathways will be crucial for its potential development as a therapeutic agent for neuropsychiatric disorders. The experimental protocols outlined in this guide provide a roadmap for these future investigations.
References
- Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction. (n.d.). PubMed.
- Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study. (n.d.). PubMed.
- Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (n.d.).
- Scopolamine produces locomotor stereotypy in an open field but apomorphine does not. (1990). Pharmacology Biochemistry and Behavior, 36(3), 613-617.
- A 1H-NMR-Based Metabonomic Study on the Anti-Depressive Effect of the Total Alkaloid of Corydalis Rhizoma. (2015). Molecules, 20(6), 10047-10061.
- Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (n.d.).
- Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum. (1990). Neuroscience, 36(3), 669-676.
- The Analgesic Properties of Corydalis yanhusuo. (n.d.). MDPI.
- Corydalis yanhusuo Polysaccharides Ameliorate Chronic Stress-Induced Depression in Mice through Gut Microbiota-Derived Short-Chain Fatty Acid Activation of 5-Hydroxytryptamine Signaling. (2023). Journal of Medicinal Food, 26(12), 890-901.
- Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat stri
- L-Tetrahydropalamatine: A Potential New Medication for the Tre
- In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. (1990). Synapse, 6(1), 106-112.
- In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area. (n.d.). NIH.
- In vivo brain microdialysis: advances in neuropsychopharmopharmacology and drug discovery. (n.d.). PMC.
- Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. (n.d.).
- The effects of psychomotor stimulants on stereotypy and locomotor activity in socially-deprived and control rats. (1975). Psychopharmacologia, 41(1), 87-93.
- Tetrahydropalm
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI.
- The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons?. (2006). The Journal of Physiology, 577(Pt 2), 671-681.
- The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons?. (n.d.). PMC.
- Different electrophysiological profiles of genetically labelled dopaminergic neurons in the mouse midbrain and olfactory bulb. (n.d.). PubMed.
- Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats. (2007). Neuropharmacology, 53(6), 771-782.
- Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model. (2019). Psychopharmacology, 236(11), 3169-3182.
- Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). PMC.
- Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals. (n.d.). PubMed.
- Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system. (n.d.). PubMed.
- GABA Receptor Positive Allosteric Modulators. (2024).
- Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). SciSpace.
- GABAA receptor positive allosteric modul
- GABAA Receptor: Positive and Negative Allosteric Modul
- Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP.
- Structure-Dependent Activity of Natural GABA(A)
- Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). International Journal of Molecular Sciences, 22(8), 4099.
- What are GABAA receptor positive allosteric modul
- 5-HT Receptors. (n.d.). Adooq Bioscience.
- Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. (n.d.).
- ["Methamphetamine-stereotypy and hypermotility" in rats chronically treated with reserpine--the effect of intracerebral injection of chlorpromazine]. (n.d.). PubMed.
- In vitro affinity (pKi) of various antipsychotic drugs for cloned... (n.d.).
- ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. (2024).
- Defining Affinity with the GABAA Receptor. (n.d.). PMC.
- Affinity values of aporphine derivatives at the 5-HT 1A receptor. (n.d.).
- Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. (n.d.). PMC.
- The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administr
- (PDF) Increased affinity of dopamine for D2-like versus D1-like receptors. Relevance for volume transmission in interpreting PET findings. (n.d.).
- Correlation between locomotion counts or stereotypy scores and the time... (n.d.).
Sources
- 1. A 1H-NMR-Based Metabonomic Study on the Anti-Depressive Effect of the Total Alkaloid of Corydalis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corydalis yanhusuo Polysaccharides Ameliorate Chronic Stress-Induced Depression in Mice through Gut Microbiota-Derived Short-Chain Fatty Acid Activation of 5-Hydroxytryptamine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 11. The effects of psychomotor stimulants on stereotypy and locomotor activity in socially-deprived and control rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Handling of Stylopine Hydrochloride for In Vitro Cellular Assays
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of stylopine hydrochloride solutions intended for in vitro research applications. Stylopine, a protoberberine alkaloid isolated from plants of the Papaveraceae family, is a compound of significant interest for its diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Proper solubilization and dilution are critical for obtaining reproducible and meaningful experimental results. This guide outlines detailed protocols for creating high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent serial dilutions to prepare aqueous working solutions suitable for various cell-based assays.
Introduction to Stylopine
Stylopine (also known as Tetrahydrocoptisine) is a naturally occurring isoquinoline alkaloid primarily extracted from plants such as Chelidonium majus L. and species of the Corydalis genus.[1][2] In biomedical research, it is investigated for its potential therapeutic effects, which are rooted in its ability to modulate key cellular signaling pathways.
Mechanistically, stylopine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[3][4][5] This is achieved, in part, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and attenuating the phosphorylation of p38 MAPK and ERK1/2.[3][4] Furthermore, recent studies highlight its potential as an anti-cancer agent through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a critical pathway in tumor angiogenesis and proliferation.[6][7][8] Given these activities, stylopine is a valuable tool for studying inflammation, oncology, and cell signaling in vitro.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of reliable solution preparation.
| Property | Value | Source(s) |
| CAS Number | 96087-21-7 | [1][2][9] |
| Molecular Formula | C₁₉H₁₈ClNO₄ | [2][9] |
| Molecular Weight | 359.80 g/mol | [1][9] |
| Appearance | Light yellow solid/powder | [10] |
| Purity | ≥98% (typical for research grade) | [11] |
| Primary Solvents | DMSO, Chloroform, Dichloromethane | [4] |
Core Protocols: Solution Preparation
The low aqueous solubility of many natural compounds like stylopine necessitates a two-step solubilization strategy: creating a high-concentration organic stock solution followed by dilution into aqueous cell culture media for final working concentrations.
Causality of Solvent Choice: Why DMSO?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for several reasons:
-
High Solubilizing Power: DMSO is a potent aprotic solvent capable of dissolving a wide array of organic molecules, including this compound, at high concentrations.[12] Vendor data indicates a solubility of approximately 3.6-5 mg/mL in DMSO.[1][5]
-
Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, which facilitates the preparation of homogenous working solutions from the stock.[12][13]
-
Inertness at Low Concentrations: At the low final concentrations used in cell culture (typically ≤0.5%), DMSO is generally well-tolerated by most cell lines.
Critical Consideration: DMSO is hygroscopic (readily absorbs moisture from the air). Water contamination can significantly decrease the solubility of hydrophobic compounds.[1][13] Therefore, it is imperative to use fresh, anhydrous, research-grade DMSO and to keep containers tightly sealed.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to create a highly concentrated, validated stock solution that serves as the foundation for all subsequent experiments.
Materials:
-
This compound powder (e.g., CAS 96087-21-7)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention pipette tips
Methodology:
-
Pre-Calculation: Before weighing, calculate the required mass of this compound using its molecular weight (MW = 359.80 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mmol/L × 0.001 L × 359.80 g/mol = 0.003598 g = 3.60 mg
-
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out 3.60 mg of this compound powder directly into the tube.
-
Expert Tip: Weighing directly into the final storage vessel minimizes compound loss during transfers.
-
-
Solubilization: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[5] Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
Workflow for Solution Preparation and Quality Control
The following diagram illustrates the logical flow from receiving the solid compound to generating experiment-ready working solutions.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
This protocol describes the serial dilution from the DMSO stock to achieve final, low-micromolar concentrations in cell culture media, ensuring the final DMSO concentration is non-toxic to the cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Methodology:
-
Intermediate Dilution (Recommended): First, prepare an intermediate dilution to minimize pipetting errors.
-
To make a 1 mM intermediate solution, dilute the 10 mM stock 1:10. Pipette 10 µL of the 10 mM stock into 90 µL of sterile complete cell culture medium. Mix thoroughly.
-
-
Serial Dilutions: Use the intermediate solution to prepare a range of final working concentrations. The example below is for a final volume of 1 mL.
-
10 µM Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium. (Final DMSO: 0.1%)
-
1 µM Solution: Add 1 µL of the 1 mM intermediate solution to 999 µL of culture medium. (Final DMSO: 0.01%)
-
0.1 µM Solution: Add 10 µL of the 10 µM solution to 90 µL of culture medium. (Final DMSO: 0.01%)
-
-
Vehicle Control: It is essential to prepare a vehicle control that contains the highest concentration of DMSO used in the experiment (e.g., 0.1%) but no stylopine. This allows you to distinguish the effects of the compound from any effects of the solvent.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures as dictated by your experimental design.
Stability and Storage of Solutions
Proper storage is critical to maintain the potency and integrity of this compound.[14][15]
| Solution Type | Storage Temperature | Duration | Rationale & Best Practices |
| Solid Powder | -20°C | Up to 3 years | Protects from degradation; store in a desiccator to prevent moisture absorption.[5] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquoting is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][5] |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage if -80°C is unavailable.[1] |
| Aqueous Working Solutions | 2-8°C | Prepare fresh; use within 24 hours | Stylopine may be less stable in aqueous media and prone to precipitation. Always prepare fresh from the frozen DMSO stock immediately before use. |
Application Example: Inhibition of VEGFR2 Signaling
Stylopine has been identified as an inhibitor of the VEGFR2 signaling pathway, which is crucial for angiogenesis.[6][7][8] In an in vitro setting, this can be studied using assays like Western blotting to measure the phosphorylation of VEGFR2 and downstream targets. A recent study on MG-63 osteosarcoma cells used stylopine at a concentration of 0.9871 µM to significantly inhibit VEGFR2 phosphorylation.[6][8] This provides a validated starting point for concentration ranges in similar cancer cell lines.
Caption: Stylopine's inhibitory action on the VEGFR2 signaling pathway.
Safety and Handling
As a standard laboratory practice, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder and its solutions. Handle the compound in a well-ventilated area. In case of contact, wash the affected area thoroughly with water.[10]
References
-
This compound - Xcess Biosciences. Xcess Biosciences Inc. [Link]
-
CAS No : 84-39-9 | Product Name : (-)-Stylopine. Pharmaffiliates. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. National Center for Biotechnology Information (PMC). [Link]
-
Stylopine | C19H17NO4. PubChem, National Center for Biotechnology Information. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed, National Center for Biotechnology Information. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]
-
(PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]
-
SAFETY DATA SHEET - Stylopine. Charles University Innovations Prague. [Link]
-
Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. National Center for Biotechnology Information (PMC). [Link]
-
Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]
-
<1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE. U.S. Pharmacopeia. [Link]
-
ASEAN Guideline on Stability Study of Drug Product. U.S. Food and Drug Administration. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC). [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
(PDF) Method Development and Validation of Aspirin and Ticlopidine Hydrochloride in Bulk Drug and Tablet Formulation by RP-HPLC. ResearchGate. [Link]
-
Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | NOS | COX | TargetMol [targetmol.com]
- 6. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 9. xcessbio.com [xcessbio.com]
- 10. cuip.cz [cuip.cz]
- 11. caymanchem.com [caymanchem.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE [drugfuture.com]
Application Notes and Protocols: Stylopine Hydrochloride in Lipopolysaccharide (LPS)-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Inflammation with Stylopine Hydrochloride
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous diseases, including sepsis, acute lung injury, and chronic inflammatory disorders. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade and is widely used to create robust experimental models of inflammation.[1] Stylopine, a protopine alkaloid, and its hydrochloride salt, have demonstrated significant anti-inflammatory properties.[2] This document provides a comprehensive guide to the mechanism of action of this compound and detailed protocols for its application in both in vitro and in vivo LPS-induced inflammation models.
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[3][4][5] This inhibition is achieved through the attenuation of the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), and the suppression of nuclear factor-kappa B (NF-κB) expression.[3][6]
Mechanism of Action: Unraveling the Anti-inflammatory Effects of this compound
The inflammatory response to LPS is primarily mediated by the activation of Toll-like receptor 4 (TLR4) on the surface of immune cells, particularly macrophages.[1] This triggers a downstream signaling cascade that results in the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes.[7] Concurrently, the MAPK signaling pathways are also activated, further amplifying the inflammatory response.[8]
This compound intervenes in these critical pathways. By inhibiting the phosphorylation of p38 MAPK and ERK1/2, it effectively dampens the signal transduction that leads to the production of inflammatory mediators.[3][6] Furthermore, its ability to inhibit NF-κB expression strikes at the heart of the inflammatory response, reducing the transcription of pro-inflammatory cytokines.[3]
Caption: General workflow for in vitro evaluation of Stylopine HCl.
1.3. Step-by-Step Protocol:
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot) at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. [2]Further dilute in complete culture medium to the desired final concentrations. A preliminary dose-response experiment is recommended to determine the optimal non-toxic concentrations.
-
Pre-treatment: After the cells have adhered, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL). [9]Incubate for a specified duration (e.g., 6-24 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT or MTS assay according to the manufacturer's instructions. [10][11] * Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits.
-
Western Blot Analysis:
-
Lyse the cells and perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-p38, phospho-ERK1/2, total p38, total ERK1/2, and NF-κB p65 (for both nuclear and cytoplasmic fractions).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
NF-κB Translocation (Immunofluorescence):
-
Grow cells on coverslips and perform the treatment as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify nuclear translocation using fluorescence microscopy. [12][13] 1.4. Expected Results and Data Presentation:
-
-
| Parameter | Control | LPS Only | LPS + Stylopine HCl (Low Dose) | LPS + Stylopine HCl (High Dose) |
| Cell Viability (%) | ~100 | ~100 | >90 | >90 |
| TNF-α (pg/mL) | Low | High | Moderately Reduced | Significantly Reduced |
| IL-6 (pg/mL) | Low | High | Moderately Reduced | Significantly Reduced |
| p-p38 / total p38 | Baseline | Increased | Moderately Reduced | Significantly Reduced |
| p-ERK1/2 / total ERK1/2 | Baseline | Increased | Moderately Reduced | Significantly Reduced |
| Nuclear NF-κB p65 | Low | High | Moderately Reduced | Significantly Reduced |
Part 2: In Vivo Protocol - LPS-Induced Acute Lung Injury in Mice
This protocol outlines a model of acute lung injury (ALI) in mice to evaluate the in vivo efficacy of this compound.
2.1. Materials and Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Reagents for bronchoalveolar lavage (BAL)
-
Formalin for tissue fixation
-
ELISA kits for TNF-α and IL-6
-
Myeloperoxidase (MPO) activity assay kit
2.2. Experimental Workflow:
Caption: General workflow for in vivo evaluation of Stylopine HCl in an ALI model.
2.3. Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80). Administer a predetermined dose (e.g., 10-20 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before LPS challenge. [14]3. LPS-Induced ALI: Anesthetize the mice. Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline. [2][15]A control group should receive saline only.
-
Monitoring and Euthanasia: Monitor the animals for signs of distress. At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration, euthanize the mice.
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs. Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Count the total and differential immune cells in the cell pellet.
-
Measure the total protein concentration in the supernatant as an indicator of vascular permeability.
-
Measure TNF-α and IL-6 levels in the supernatant by ELISA.
-
-
Lung Histopathology: Perfuse the lungs with saline and then fix one lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury (e.g., edema, inflammation, alveolar damage).
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the other lung lobe and measure MPO activity, an indicator of neutrophil infiltration, using a commercial kit. [12] 2.4. Expected Results and Data Presentation:
-
| Parameter | Control | LPS Only | LPS + Stylopine HCl |
| BAL Total Cells (x10^5) | Low | High | Significantly Reduced |
| BAL Neutrophils (%) | Low | High | Significantly Reduced |
| BAL Protein (mg/mL) | Low | High | Significantly Reduced |
| BAL TNF-α (pg/mL) | Low | High | Significantly Reduced |
| BAL IL-6 (pg/mL) | Low | High | Significantly Reduced |
| Lung MPO Activity (U/g) | Low | High | Significantly Reduced |
| Lung Injury Score | Minimal | Severe | Significantly Reduced |
Safety and Toxicological Considerations
While stylopine has been used in traditional medicine, comprehensive toxicological data is limited. A safety data sheet indicates that the toxicological properties have not been thoroughly investigated. [16]Acute toxicity studies in animals are recommended to establish a safe dose range for in vivo experiments. Standard laboratory safety precautions should be followed when handling this compound powder.
Conclusion
This compound presents a promising therapeutic candidate for inflammatory conditions due to its targeted inhibition of the NF-κB and MAPK signaling pathways. The protocols outlined in this document provide a robust framework for researchers to investigate and validate the anti-inflammatory efficacy of this compound in both cellular and animal models of LPS-induced inflammation. Careful optimization of experimental parameters and adherence to rigorous scientific methodology will be crucial for advancing our understanding of this potent natural compound.
References
-
Scott, M. J., & Billiar, T. R. (2018). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. Retrieved from [Link]
-
Hughes, C. E., et al. (2011). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Retrieved from [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. Retrieved from [Link]
-
Chen, Y., et al. (2017). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. International Journal of Clinical and Experimental Medicine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts. Retrieved from [Link]
-
PubMed. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-course of LPS-induced ERK-1, ERK-2, and p38 MAPK phosphorylation. Retrieved from [Link]
-
ResearchGate. (n.d.). LPS induces the phosphorylation and activation of ERK2 and p38 MAPK in. Retrieved from [Link]
-
Li, W., et al. (2013). Anti-inflammatory effect of tetrahydrocoptisine from Corydalis impatiens is a function of possible inhibition of TNF-α, IL-6 and NO production in lipopolysaccharide-stimulated peritoneal macrophages through inhibiting NF-κB activation and MAPK pathway. European Journal of Pharmacology. Retrieved from [Link]
-
Charles University Innovations Prague a.s. (2022). SAFETY DATA SHEET - Stylopine. Retrieved from [Link]
-
Frontiers. (n.d.). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NOS | COX | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
using stylopine hydrochloride in osteosarcoma cell line proliferation assay
Application Note & Protocol
Topic: Evaluating the Anti-Proliferative Efficacy of Stylopine Hydrochloride in Osteosarcoma Cell Lines
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteosarcoma remains a formidable challenge in pediatric and adolescent oncology, with survival rates for metastatic disease stagnating for decades. This necessitates the exploration of novel therapeutic agents. Stylopine, a naturally occurring benzylisoquinoline alkaloid, has emerged as a promising candidate due to its demonstrated anti-cancer properties.[1][2] This document provides a comprehensive guide to utilizing this compound for in vitro osteosarcoma research. It elucidates the mechanistic rationale for its use, focusing on its role as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, and provides detailed, validated protocols for assessing its impact on osteosarcoma cell proliferation, apoptosis, and cell cycle progression.
Scientific Rationale: The Mechanism of Stylopine Action in Osteosarcoma
A robust experimental design is predicated on a clear mechanistic hypothesis. Stylopine's efficacy in osteosarcoma is not arbitrary; it targets fundamental pathways that drive the malignancy's growth and survival.
Primary Molecular Target: VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical receptor tyrosine kinase. While renowned for its role in angiogenesis, its signaling is also integral to tumor cell proliferation and survival in an autocrine or paracrine manner.[3] In osteosarcoma, high VEGF expression is often correlated with a poor prognosis.[4]
Recent studies have identified VEGFR2 as a key molecular target of stylopine.[5] In human osteosarcoma MG-63 cells, stylopine was shown to inhibit both the expression and phosphorylation (activation) of VEGFR2, outperforming the known VEGFR inhibitor Axitinib in some in silico and in vitro models.[1][5] This direct inhibition is the initiating event in its anti-tumor cascade.
Downstream Signaling Inhibition: The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most critical oncogenic pathways in human cancer and is frequently hyperactivated in osteosarcoma.[6][7] This pathway governs a host of cellular processes including proliferation, cell cycle progression, and the inhibition of apoptosis.[8][9][10]
VEGFR2 activation is a potent upstream trigger for the PI3K/Akt pathway. By inhibiting VEGFR2, stylopine effectively severs this activation signal.[11] This blockade prevents the phosphorylation and activation of Akt, thereby crippling the cancer cell's ability to promote its own growth and evade programmed cell death.
Induction of Apoptosis: A Multi-Faceted Approach
The ultimate fate of a cancer cell treated with an effective therapeutic is often apoptosis, or programmed cell death. Stylopine induces apoptosis through at least two interconnected mechanisms downstream of PI3K/Akt inhibition:
-
Mitochondrial Pathway: Stylopine treatment leads to mitochondrial membrane damage.[1][3][4] This is a crucial event in the intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins.[12][13] The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members, which maintain a delicate balance.[14][15] Inhibition of survival signals from the PI3K/Akt pathway shifts this balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[13]
-
Caspase Activation: Caspases are the executioners of apoptosis. The mitochondrial pathway culminates in the activation of initiator caspase-9, which in turn activates executioner caspases, most notably Caspase-3.[16] Activated Caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17]
The following diagram illustrates this proposed signaling cascade.
Experimental Design & Protocols
This section provides detailed protocols for assessing the effects of this compound on osteosarcoma cell lines.
Materials & Reagents
-
Cell Lines: Human osteosarcoma cell lines (e.g., MG-63, Saos-2, U2OS). Note: MG-63 is a well-documented line for stylopine studies.[1] Saos-2 and U2OS offer comparative models with null and wild-type p53 status, respectively.[18]
-
Culture Media: McCoy's 5A (for MG-63, U2OS) or DMEM (for Saos-2), supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[19][20]
-
This compound: Sourced from a reputable supplier (e.g., ChemFaces, TargetMol, MedChemExpress), purity >99%.[21][22][23] Prepare a concentrated stock (e.g., 10-20 mM) in DMSO and store in aliquots at -20°C or -80°C.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
Control Compounds: Vehicle (DMSO) and a positive control (e.g., Doxorubicin or Axitinib).
Workflow Overview: From Cell Culture to Data Analysis
The following diagram outlines the general workflow for a cell proliferation experiment.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest osteosarcoma cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Causality Insight: Seeding density is critical. Too few cells will yield a weak signal; too many will become confluent and exit the logarithmic growth phase, confounding the results. An optimization experiment is recommended for each cell line.[26]
-
Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to adhere and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM.
-
Also prepare dilutions for your positive control (e.g., Doxorubicin) and a vehicle control containing the highest concentration of DMSO used in the stylopine dilutions (typically ≤0.5%).
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations. Include "medium only" wells for background control.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[26]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[27]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
-
Plot the % Viability against the log of the stylopine concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Supplementary Assays for Mechanistic Validation
To build a compelling scientific narrative, proliferation data should be supported by assays that confirm the proposed mechanism of action, such as apoptosis induction and cell cycle arrest.
Protocol 2: Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the key executioner caspases, providing a direct measure of apoptosis.
Methodology:
-
Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of a commercially available Caspase-Glo® 3/7 reagent to each well.[16] This single reagent addition lyses the cells and contains the proluminescent substrate.
-
Mix gently on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer. An increase in the luminescent signal directly correlates with increased Caspase-3/7 activity.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can also identify a sub-G1 peak indicative of apoptotic cells with fragmented DNA.
Methodology:
-
Seed cells in 6-well plates and treat with stylopine HCl (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C (or overnight).
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[28]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each cycle phase.[29][30]
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The IC₅₀ value is the primary metric from a proliferation assay, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical IC₅₀ Values of this compound in Osteosarcoma Cell Lines after 48h Treatment
| Cell Line | p53 Status | Stylopine HCl IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MG-63 | Mutant | 5.2 ± 0.6 | 0.4 ± 0.05 |
| Saos-2 | Null | 8.1 ± 1.1 | 0.9 ± 0.12 |
| U2OS | Wild-Type | 6.5 ± 0.9 | 0.3 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data suggest that stylopine HCl inhibits the proliferation of all three osteosarcoma cell lines in the low micromolar range. Further experiments, such as the caspase and cell cycle assays, would be required to confirm if the observed decrease in viability is due to cytotoxic (apoptosis-inducing) or cytostatic (cell cycle arrest) effects.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Use a multichannel pipette for consistency. Do not use the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure a single-cell suspension before seeding. |
| Low signal/OD reading | Insufficient cell number; Low metabolic activity; Assay terminated too early. | Optimize cell seeding density. Extend incubation time with MTT (up to 4 hours). Ensure cells are in a logarithmic growth phase. |
| High background in "media only" wells | Contaminated medium or reagents; Phenol red or serum interference. | Use fresh, sterile reagents. For sensitive assays, consider using serum-free and/or phenol red-free medium during the final MTT incubation step.[25] |
| IC₅₀ value seems too high/low | Incorrect drug concentration; Drug degradation; Cell line resistance/sensitivity. | Verify stock solution concentration and perform fresh dilutions. Protect stylopine stock from light and repeated freeze-thaw cycles. Compare results with a positive control and published literature.[11] |
References
- Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC Source: National Center for Biotechnology Information URL
- Title: PI3K/Akt signaling in osteosarcoma - PubMed Source: National Center for Biotechnology Information URL
- Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy Source: Frontiers URL
- Title: Flow cytometry analysis of the cell cycle profile of U2OS osteosarcoma...
- Title: Characterization of Osteosarcoma Cell Lines MG-63, Saos-2 and U-2 OS in Comparison to Human Osteoblasts Source: Anticancer Research URL
- Title: Caspase-Glo® 3/7 Assay Protocol Source: Promega Corporation URL
- Title: BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death Source: AACR Journals URL
- Title: Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC Source: National Center for Biotechnology Information URL
- Title: Effect of the Notch1-mediated PI3K-Akt-mTOR pathway in human osteosarcoma Source: Aging-US URL
- Title: BCL-2 family isoforms in apoptosis and cancer - PubMed Source: National Center for Biotechnology Information URL
- Title: Bcl-2 family – Knowledge and References Source: Taylor & Francis Online URL
- Title: Caspase Activity Assay Source: Creative Bioarray URL
- Title: Label-free Detection of Cell-cycling Polyploid Cells in Osteosarcoma Source: -ORCA - Cardiff University URL
- Title: A Comparative Analysis of the Cytotoxic Effects of (-)
- Title: Inhibition of the PI3K-Akt signal pathway suppresses pulmonary metastasis of murine osteosarcoma cells Source: Cancer Research - AACR Journals URL
- Title: Functional role of MicroRNA/PI3K/AKT axis in osteosarcoma Source: Frontiers URL
- Title: Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2)
- Title: (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2)
- Title: this compound | CAS:96087-21-7 | Manufacturer Source: ChemFaces URL
- Title: Flow cytometric analysis of cell-cycle arrest and apoptosis in Saos-2...
- Title: In vitro culture of human osteosarcoma cell lines: a comparison of functional characteristics for cell lines cultured in medium without and with fetal calf serum.
- Title: Flow cytometry analysis of apoptosis and cell cycle distribution of...
- Title: Caspase 3 Assay Kit, Colorimetric Source: Sigma-Aldrich URL
- Title: Confirming the molecular targets of (-)
- Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Sigma-Aldrich URL
- Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL
- Title: Caspase-3 Activity Assay Kit Source: Cell Signaling Technology URL
- Title: Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2)
- Title: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2)
- Title: MTT assay protocol Source: Abcam URL
- Title: MTT (Assay protocol)
- Title: NUSAP1 Accelerates Osteosarcoma Cell Proliferation and Cell Cycle Progression via Upregulating CDC20 and Cyclin A2 - PMC Source: National Center for Biotechnology Information URL
- Title: Caspase 3 Activity Assay Kit Source: MP Biomedicals URL
- Title: MTT Cell Proliferation Assay Source: ATCC URL
- Title: U-2 OS Cell Line Profile Source: Culture Collections URL
- Title: Saos-2 - HTB-85 Source: ATCC URL
- Title: (±)-Stylopine hydrochloride (Tetrahydrocoptisine hydrochloride)
- Title: this compound Source: Biosynth URL
- Title: this compound | NOS | COX Source: TargetMol URL
- Title: Osteosarcoma Cell Line Showdown: How to Choose Between Saos-2, U2OS, and MG-63 Source: Cyagen URL
- Title: Investigating the cytotoxic and apoptosis inducing effects of monoterpenoid stylosin in vitro Source: National Center for Biotechnology Information URL
- Title: Stylopine NOS inhibitor Source: Selleck Chemicals URL
- Title: Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2)
- Title: Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells Source: National Center for Biotechnology Information URL
- Title: Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox Source: MDPI URL
Sources
- 1. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 3. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PI3K/Akt signaling in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the Notch1-mediated PI3K-Akt-mTOR pathway in human osteosarcoma | Aging [aging-us.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Functional role of MicroRNA/PI3K/AKT axis in osteosarcoma [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BCL-2 family isoforms in apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osteosarcoma Cell Line Showdown: How to Choose Between Saos-2, U2OS, and MG-63_Vitro Biotech [vitrobiotech.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 21. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. This compound | NOS | COX | TargetMol [targetmol.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. MTT (Assay protocol [protocols.io]
- 28. NUSAP1 Accelerates Osteosarcoma Cell Proliferation and Cell Cycle Progression via Upregulating CDC20 and Cyclin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Stylopine Hydrochloride in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Neuropathic Pain and the Potential of Stylopine Hydrochloride
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide only partial relief and are frequently associated with dose-limiting side effects.[2][3] This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Stylopine, a protopine alkaloid found in plants of the Papaveraceae family, such as Corydalis species, has emerged as a promising candidate due to its diverse pharmacological activities, including anti-inflammatory and neuromodulatory effects.[4][5] This document provides a comprehensive guide for the preclinical evaluation of this compound in established rodent models of neuropathic pain.
Proposed Mechanism of Action: A Multi-Target Approach to Analgesia
The analgesic effects of stylopine in the context of neuropathic pain are likely multifactorial, stemming from its ability to modulate key signaling pathways involved in both neuroinflammation and central pain processing. The proposed mechanisms include:
-
Anti-inflammatory Activity : Peripheral nerve injury triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These cytokines contribute to the sensitization of nociceptive pathways. Stylopine has been demonstrated to concentration-dependently reduce the production of TNF-α, IL-1β, IL-6, and other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4][5] This is achieved, in part, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
-
Dopaminergic Modulation : The descending dopaminergic pathways play a crucial role in pain modulation.[6] Specifically, activation of dopamine D2 receptors is associated with analgesic effects in neuropathic pain models.[7] Alkaloids from Corydalis, which includes stylopine, have been shown to interact with dopamine receptors.[4] While the precise nature of stylopine's interaction in neuropathic pain requires further elucidation, modulation of the dopaminergic system represents a key potential mechanism for its analgesic properties.
-
VEGFR2 Signaling Inhibition : Recent studies have shown that stylopine can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[8][9] While primarily investigated in the context of cancer, VEGFR2 is also implicated in pathological processes involving inflammation and neuronal plasticity, suggesting another potential avenue through which stylopine may exert its effects.
The following diagram illustrates the proposed signaling pathways involved in the analgesic action of this compound.
Caption: Proposed mechanism of stylopine in neuropathic pain.
Experimental Workflow for Preclinical Evaluation
A robust preclinical evaluation of this compound involves the induction of a neuropathic pain model in rodents, followed by behavioral assessments to quantify the analgesic efficacy of the compound.
Caption: Experimental workflow for evaluating stylopine.
Detailed Protocols
Part 1: Induction of Neuropathic Pain Models
Two of the most widely used and validated models of neuropathic pain are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.
A. Chronic Constriction Injury (CCI) Model [10][11]
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[10]
-
Animals : Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Anesthesia : Anesthetize the animal with isoflurane (2-3% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure :
-
Place the anesthetized animal in a prone position and shave the lateral surface of the thigh.
-
Make a small skin incision on the lateral side of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue at the mid-thigh level, proximal to its trifurcation.
-
Tie four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the innervated muscles is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
-
Sham Control : In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
-
Post-operative Care : House animals individually with sufficient bedding. Monitor for signs of infection. Pain hypersensitivity typically develops within 7-14 days.[10]
B. Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[3]
-
Animals : Male C57BL/6 mice (20-25 g) or Wistar rats (150-200 g) are suitable.
-
Anesthesia : As described for the CCI model.
-
Surgical Procedure :
-
Following exposure of the sciatic nerve as in the CCI model, identify its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate each of these two nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Take extreme care to avoid touching or stretching the intact sural nerve.
-
Close the muscle and skin layers as previously described.
-
-
Sham Control : The sciatic nerve and its branches are exposed without any ligation or transection.
-
Post-operative Care : Similar to the CCI model. Robust mechanical allodynia develops in the sural nerve territory of the paw within 3 days and can last for several weeks.[3]
Part 2: Behavioral Assessment of Neuropathic Pain
A. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-painful mechanical stimulus.
-
Apparatus : A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. The animals are placed in individual Plexiglas chambers on an elevated mesh floor.
-
Procedure :
-
Acclimatize the animals to the testing environment for at least 30 minutes before testing.
-
Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold. A positive response is a brisk withdrawal or licking of the paw.
-
Record the withdrawal threshold in grams. A significant decrease in the paw withdrawal threshold in the ipsilateral (injured) paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
B. Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus : A plantar test apparatus (e.g., Hargreaves apparatus) that applies a focused beam of radiant heat to the plantar surface of the paw.
-
Procedure :
-
Acclimatize the animals in the testing chambers.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and a timer simultaneously.
-
The timer stops automatically when the animal withdraws its paw. Record the paw withdrawal latency in seconds.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
A significant decrease in paw withdrawal latency in the ipsilateral paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Part 3: Administration of this compound
-
Formulation : Dissolve this compound in a suitable vehicle, such as sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary. The final concentration of the solubilizing agent should be kept low and consistent across all treatment groups, including the vehicle control.
-
Route of Administration : Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes for systemic administration in rodents.
-
Dosage : Based on studies of stylopine in a mouse model of neuroinflammation and of total alkaloids from Corydalis in a rat model of neuropathic pain, a starting dose range of 10-40 mg/kg (i.p.) or 30-120 mg/kg (p.o.) is proposed.[5][6] A dose-response study should be conducted to determine the optimal analgesic dose.
-
Treatment Schedule : Administration can be acute (a single dose) or chronic (daily administration for a set period, e.g., 7-14 days), depending on the study's objectives. Behavioral testing should be performed at various time points after administration to establish the time-course of the analgesic effect.
Quantitative Data Summary
While direct quantitative data for this compound in CCI or SNI models is not yet available in the public domain, the following table summarizes relevant data from studies on related Corydalis alkaloids, which can serve as a benchmark for expected efficacy.
| Compound/Extract | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| (±)-Stylopine | Mouse (LPS-induced neuroinflammation) | i.p. | 18.4-36.8 mg/kg | Alleviated neuroinflammation and associated behavioral changes. | [5] |
| Corydalis saxicola Total Alkaloids | Rat (Cisplatin-induced neuropathy) | p.o. | 30-120 mg/kg | Significantly relieved mechanical, heat, and cold hyperalgesia. | [6] |
| Levo-tetrahydropalmatine (l-THP) | Human (Nerve Pain) | N/A | 75 mg/day | Effective in treating nerve pain in 78% of participants. | [4] |
| Gabapentin | Rat (CCI Model) | i.p. | 50 mg/kg | Moderately attenuated mechanical allodynia. | [11] |
| Gabapentin | Rat (SNI Model) | i.p. | 100 mg/kg | Significantly alleviated mechanical allodynia. | [12] |
| Morphine | Rat (CCI Model) | p.o. | 8 mg/kg | Strongly attenuated mechanical allodynia. | [11] |
References
-
Dragon Hemp. (2022, December 19). Does Corydalis Really Work for Pain. Retrieved from [Link]
-
Li, W., et al. (2020). Corydalis saxicola Alkaloids Attenuate Cisplatin-Induced Neuropathic Pain by Reducing Loss of IENF and Blocking TRPV1 Activation. The American Journal of Chinese Medicine, 48(2), 407-428. Retrieved from [Link]
-
Wang, D., et al. (2019). Dopamine receptor D2, but not D1, mediates descending dopaminergic pathway-produced analgesic effect in a trigeminal neuropathic pain mouse model. Pain, 160(2), 334-344. Retrieved from [Link]
-
The Distinct Functions of Dopaminergic Receptors on Pain Modulation: A Narrative Review. (2021). Journal of Pain Research, 14, 1927–1938. Retrieved from [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Retrieved from [Link]
-
Martin, W. J., et al. (2004). Pharmacological characterization of the chronic constriction injury model of neuropathic pain. European Journal of Pharmacology, 488(1-3), 53-60. Retrieved from [Link]
-
Erichsen, H. K., & Blackburn-Munro, G. (2002). Pharmacological characterisation of the spared nerve injury model of neuropathic pain. Pain, 98(1-2), 151-161. Retrieved from [Link]
-
Zhu, C., et al. (2020). Effects of alkaloids on peripheral neuropathic pain: a review. Journal of Ethnopharmacology, 260, 113031. Retrieved from [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. Retrieved from [Link]
-
Kim, J. H., et al. (2004). Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells. Archives of Pharmacal Research, 27(9), 923-929. Retrieved from [Link]
-
Role of Descending Dopaminergic Pathways in Pain Modulation. (2020). Neuroscience Bulletin, 36(1), 83–94. Retrieved from [Link]
-
The Analgesic Properties of Corydalis yanhusuo. (2021). Molecules, 26(24), 7583. Retrieved from [Link]
-
Wang, L., et al. (2016). The Antinociceptive Properties of the Corydalis yanhusuo Extract. PLoS One, 11(9), e0162870. Retrieved from [Link]
-
Effects of alkaloids on peripheral neuropathic pain: a review. (2020). Journal of Ethnopharmacology, 260, 113031. Retrieved from [Link]
-
Finnerup, N. B., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173. Retrieved from [Link]
-
Treatment of Neuropathic Pain. (2011). In Mechanisms of Vascular Disease: A Reference Book for Vascular Specialists. Retrieved from [Link]
-
Derbyshire Medicines Management. (n.d.). Prescribing guideline for neuropathic pain in primary care. Retrieved from [Link]
-
Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain. (2020). International Journal of Molecular Sciences, 21(23), 9037. Retrieved from [Link]
Sources
- 1. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. dragonhemp.com [dragonhemp.com]
- 5. researchgate.net [researchgate.net]
- 6. Corydalis saxicola Alkaloids Attenuate Cisplatin-Induced Neuropathic Pain by Reducing Loss of IENF and Blocking TRPV1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological modulation of neuropathic pain-related depression of behavior: Effects of morphine, ketoprofen, bupropion and Δ9-tetrahydrocannabinol on formalin-induced depression of intracranial self-stimulation (ICSS) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pharmacotherapies in Neuropathic Pain | Encyclopedia MDPI [encyclopedia.pub]
- 10. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 11. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Impurity Profiling of Stylopine Hydrochloride
Abstract
This application note provides a detailed framework and experimental protocols for the comprehensive impurity profiling of stylopine hydrochloride, a protoberberine alkaloid of significant pharmacological interest. Recognizing the critical importance of purity in drug development and manufacturing, this guide outlines a multi-faceted approach encompassing the identification of potential process-related impurities and the systematic investigation of degradation products through forced degradation studies. Detailed, step-by-step protocols for high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are provided, offering robust methodologies for the separation, identification, and quantification of impurities. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and natural products industries, providing the scientific rationale and practical guidance necessary to ensure the quality, safety, and efficacy of this compound.
Introduction: The Imperative of Purity in this compound
Stylopine, a protoberberine alkaloid primarily isolated from plants of the Papaveraceae family such as Chelidonium majus, has garnered attention for its potential therapeutic activities.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential impurities present in a drug substance.[3][4]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[5][6][7] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][6] This necessitates the development of highly sensitive and specific analytical methods to create a comprehensive impurity profile for this compound.
This guide provides a logical, science-driven approach to developing such a profile, addressing both process-related impurities and degradation products.
Understanding the Impurity Landscape of this compound
Impurities in this compound can be broadly categorized into two main classes:
-
Process-Related Impurities: These are substances that are introduced or formed during the extraction, purification, and synthesis of the API. Given that stylopine is often extracted from natural sources, these can include other structurally similar alkaloids that co-exist in the plant matrix.
-
Degradation Products: These are impurities that form over time due to the degradation of the stylopine molecule under the influence of environmental factors such as light, heat, humidity, and pH.
A systematic approach to identifying these impurities is crucial for developing a robust analytical control strategy.
Potential Process-Related Impurities
Stylopine is often found in Chelidonium majus alongside a suite of other isoquinoline alkaloids.[1][8][9] During the extraction and purification process, these closely related alkaloids may be carried over as impurities. Common co-occurring alkaloids that should be considered potential impurities include:
-
Coptisine
-
Berberine
-
Chelidonine
-
Protopine
-
Sanguinarine
-
Chelerythrine
The efficiency of the purification methodology, such as solvent extraction and column chromatography, will directly impact the levels of these impurities in the final product.[10]
Identifying Degradation Products through Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of impurity profiling that helps to elucidate the intrinsic stability of a drug substance and identify its likely degradation products.[7][11][12] By subjecting this compound to a range of stress conditions more severe than those it would typically encounter, potential degradation pathways can be predicted.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of this compound and its impurities.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.
-
Analysis: Analyze all samples using the HPLC-UV and LC-MS methods detailed below.
Protocol 2: HPLC-UV Method for Impurity Quantification
Objective: To separate and quantify this compound and its impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
Procedure:
-
System Suitability: Inject a standard solution of this compound (100 µg/mL) six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis of Samples: Inject the control and stressed samples prepared in Protocol 1.
-
Data Analysis:
-
Identify the peaks corresponding to stylopine and its impurities in the chromatograms.
-
Calculate the percentage of each impurity using the area normalization method, assuming a similar response factor.
-
For known impurities, quantification can be performed using a calibration curve of the respective reference standards.
-
Protocol 3: LC-MS Method for Impurity Identification
Objective: To identify and structurally characterize the impurities of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient Program | (To be optimized based on HPLC-UV results for best separation) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 100-1000 |
| MS/MS | Data-dependent acquisition (DDA) or targeted MS/MS |
Procedure:
-
Analysis of Samples: Inject the stressed samples that showed significant degradation in the HPLC-UV analysis.
-
Data Analysis:
-
Extract the accurate mass of the parent ions of the impurity peaks.
-
Determine the elemental composition of each impurity using the accurate mass data.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the impurities.[13]
-
Compare the fragmentation patterns with known literature or databases for related alkaloids to confirm the identity of process-related impurities.
-
The following diagram outlines the decision-making process for impurity identification and characterization.
Caption: A logical workflow for the identification and structural elucidation of impurities.
Data Interpretation and Reporting
A comprehensive impurity profiling report should be generated, including:
-
A summary of all detected impurities, both process-related and degradation products.
-
Chromatograms from the HPLC-UV analysis showing the separation of stylopine from its impurities.
-
A table listing the retention time, relative retention time, and percentage area of each impurity.
-
Mass spectral data, including accurate mass measurements and proposed elemental compositions for each impurity.
-
Proposed structures for the identified impurities based on MS/MS fragmentation analysis.
-
A discussion of the potential degradation pathways of this compound based on the forced degradation study results.
Conclusion
This application note provides a robust and scientifically sound framework for the impurity profiling of this compound. By combining a thorough understanding of potential process-related impurities with systematic forced degradation studies, a comprehensive impurity profile can be established. The detailed HPLC-UV and LC-MS protocols offer reliable methods for the separation, quantification, and identification of these impurities, ensuring that the quality and safety of this compound can be rigorously controlled in accordance with global regulatory standards.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation patterns of stylopine. Retrieved from [Link]
- Battersby, A. R., Binks, R., & Foulkes, D. M. (1965). Biosynthesis of Chelidonine and Stylopine. Journal of the Chemical Society, 4257-4266.
-
Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Quaternary protoberberine alkaloids. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Bibliomed. (n.d.). ELEMENTS, ALKALOIDS AND ANTIOXIDANT VALUE OF CHELIDONIUM MAJUS L. AND THE EXTRACTS OBTAINED BY DIFFERENT EXTRACTION METHODS. Retrieved from [Link]
-
PubMed. (n.d.). Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. Retrieved from [Link]
-
Semantic Scholar. (2021). The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of. Retrieved from [Link]
-
SpringerLink. (n.d.). Isolation and identification of alkaloids from fruits of Berberis thunbergii DC.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Retrieved from [Link]
-
PubChem. (n.d.). Stylopine. Retrieved from [Link]
-
CORE. (2014). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Retrieved from [Link]
-
PubMed. (n.d.). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Retrieved from [Link]
-
Journal of Pharmacy and Pharmacology. (2024). RP-HPLC method for diethyl impurity in amlodipine bulk/formulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of amlodipine besylate degradation impurities.
Sources
- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. jocpr.com [jocpr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
Probing the Anti-Migratory Potential of Stylopine Hydrochloride: Application Notes and Protocols for Cell Migration Assays
Introduction: The Therapeutic Promise of Stylopine in Curbing Cell Migration
Cell migration is a fundamental biological process, essential for tissue development and repair, as well as immune responses[1]. However, in the context of oncology, aberrant cell migration is a hallmark of cancer progression, leading to invasion and metastasis[2]. Stylopine, a naturally occurring protoberberine alkaloid, has emerged as a compound of significant interest in cancer research. Recent studies have identified its potential to inhibit cancer cell proliferation and migration[3][4]. This document provides detailed application notes and protocols for investigating the anti-migratory effects of stylopine hydrochloride using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
This compound exerts its biological effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[5][6]. VEGFR2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, triggers a cascade of downstream signaling pathways pivotal for cell proliferation, survival, and migration[7][8]. By blocking VEGFR2, this compound disrupts these critical cellular processes, making it a promising candidate for anti-cancer therapeutic development. This guide is designed for researchers, scientists, and drug development professionals seeking to elucidate the anti-migratory properties of this compound in a controlled laboratory setting.
Mechanism of Action: this compound's Impact on VEGFR2 Signaling
The anti-migratory effect of this compound is rooted in its ability to interfere with the VEGFR2 signaling pathway. In many cancer types, the overexpression or constitutive activation of VEGFR2 is a key driver of tumor angiogenesis and metastasis[7][9]. Stylopine has been shown to inhibit the phosphorylation and overall expression of VEGFR2[5]. This action blocks the initiation of a complex downstream signaling network that governs the cytoskeletal rearrangements and adhesive dynamics required for cell motility.
Key downstream effectors of VEGFR2 that are implicated in cell migration and are likely affected by this compound include the PI3K/Akt and MAPK/ERK pathways[7][10]. These pathways regulate a host of proteins involved in actin polymerization, focal adhesion turnover, and the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, a crucial step in cell invasion[11].
Caption: this compound's mechanism of action.
Preliminary Studies: Determining the Optimal Non-Toxic Concentration
Before assessing the anti-migratory effects of this compound, it is crucial to determine the highest concentration that does not significantly impact cell viability. This ensures that any observed reduction in migration is due to the specific inhibition of migratory pathways and not a result of cytotoxicity. The MTT assay is a reliable method for this purpose[12][13][14].
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Seed your cells of interest (e.g., MG-63 osteosarcoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM), informed by published IC50 values where available. For MG-63 cells, a starting point could be around the reported cytotoxic IC50 of 0.987 µM[3][15].
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) to match the duration of your planned migration assays.
-
MTT Reagent Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that results in ≥90% cell viability should be selected as the maximum non-toxic concentration for subsequent migration assays[2].
Protocol 1: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro[16]. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.
-
Cell Starvation (Optional but Recommended): Once confluent, replace the complete medium with serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Apply consistent pressure to ensure a uniform width of the scratch.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing the desired non-toxic concentrations of this compound. Include the following controls:
-
Imaging: Immediately after adding the treatments (Time 0), capture images of the scratch in each well using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Quantification: Measure the area or width of the scratch at each time point using image analysis software such as ImageJ. Calculate the percentage of wound closure using the following formula[16][22][23]:
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Where T₀ is the initial time and Tₓ is the time point of measurement.
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
Data Interpretation and Troubleshooting
| Parameter | Wound Healing Assay | Transwell Assay |
| Primary Readout | Rate of wound closure (% closure over time) | Number or percentage of cells migrated through the membrane |
| Interpretation | A decrease in the rate of wound closure in stylopine-treated wells compared to the vehicle control indicates inhibition of collective cell migration. | A decrease in the number of migrated cells in stylopine-treated wells compared to the vehicle control indicates inhibition of chemotactic migration. |
| Common Issues | Uneven scratch width; Cell proliferation confounding results; Cells detaching from the plate. | Low cell migration; High background (cells in negative control); Clumped cells on the membrane. |
| Troubleshooting | Practice consistent scratching technique; Use low-serum medium or a proliferation inhibitor like Mitomycin C; Ensure proper coating of plates if necessary. | Optimize chemoattractant concentration and incubation time; Ensure complete removal of non-migrated cells; Ensure a single-cell suspension before seeding. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the anti-migratory effects of this compound. By first establishing a non-toxic concentration range, researchers can confidently attribute any observed effects on cell migration to the compound's specific inhibitory action on pathways such as the VEGFR2 signaling cascade. Both the wound healing and transwell assays offer complementary insights into the multifaceted process of cell migration. Rigorous execution of these protocols, including the use of appropriate controls, will enable the generation of reliable and reproducible data, furthering our understanding of stylopine's potential as an anti-metastatic agent in cancer therapy.
References
-
A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay. (n.d.). Methods and Protocols. Retrieved January 16, 2026, from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved January 16, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 16, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Role of VEGFR-2 in cell migration. Retrieved January 16, 2026, from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 16, 2026, from [Link]
-
Frontiers. (n.d.). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Retrieved January 16, 2026, from [Link]
-
Bioscientifica. (n.d.). Suppression of migratory and metastatic pathways via blocking VEGFR1 and VEGFR2. Retrieved January 16, 2026, from [Link]
-
Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved January 16, 2026, from [Link]
-
Grallert, A., & Boye, E. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. [Link]
-
ibidi GmbH. (2024). Application Note 67: Data Analysis of Wound Healing and Cell Migration Assays. Retrieved January 16, 2026, from [Link]
-
CLYTE Technologies. (2025). Understanding Cell Migration Statistical Significance in Wound Healing (Scratch) Assays. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2021). Transwell Migration Assay: how to determine the measuring area for calculating percent migration of cells?. Retrieved January 16, 2026, from [Link]
-
faCellitate. (n.d.). migration of cancer cells via VEGFR2 signaling. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). VEGFR2 promotes tumorigenesis and metastasis in a pro-angiogenic-independent way in gastric cancer. Retrieved January 16, 2026, from [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Calculation of percent wound confluence. Retrieved January 16, 2026, from [Link]
-
Frontiers. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Migration assay. In axitinib-treated groups, the number of migrated EOC cells decreased per x200 fields (P = 0.0022). Retrieved January 16, 2026, from [Link]
-
JoVE. (n.d.). In vitro Cell Migration and Invasion Assays. Retrieved January 16, 2026, from [Link]
-
PubMed. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved January 16, 2026, from [Link]
-
PubMed. (2014). Axitinib affects cell viability and migration of a primary foetal lung adenocarcinoma culture. Retrieved January 16, 2026, from [Link]
-
Cellomatics Biosciences. (n.d.). Migration Assays. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Retrieved January 16, 2026, from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 4. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. VEGFR2 promotes tumorigenesis and metastasis in a pro-angiogenic-independent way in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. Axitinib affects cell viability and migration of a primary foetal lung adenocarcinoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
assessing mitochondrial membrane potential after stylopine treatment
An in-depth guide to assessing mitochondrial membrane potential in response to stylopine treatment has been developed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the underlying principles and practical protocols for accurately measuring changes in mitochondrial health following exposure to the pro-apoptotic alkaloid, stylopine.
Introduction: Stylopine and Its Impact on Mitochondrial Integrity
Stylopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest in oncological research for its pro-apoptotic and anti-cancer properties. Emerging evidence suggests that a key mechanism underlying stylopine's therapeutic potential is its ability to induce apoptosis through the intrinsic, or mitochondrial, pathway. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), an essential component of cellular energy metabolism and a gatekeeper of cell life and death.
The mitochondrial membrane potential is an electrochemical gradient established by the proton pumps of the electron transport chain. This potential is vital for ATP synthesis, ion homeostasis, and the import of mitochondrial proteins. A loss or dissipation of ΔΨm, often termed mitochondrial depolarization, is a hallmark of early apoptosis. This event leads to the opening of the mitochondrial permeability transition pore (mPTP), the release of pro-apoptotic factors like cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in cell death.
Given that stylopine has been shown to induce apoptosis by triggering the mitochondrial pathway, the accurate assessment of ΔΨm is a critical step in elucidating its precise mechanism of action and evaluating its efficacy as a potential therapeutic agent. This guide provides detailed protocols for three widely accepted fluorescent probe-based assays to measure ΔΨm: the JC-1, TMRM, and TMRE assays.
Choosing the Right Tool: A Comparative Overview of ΔΨm Probes
The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible data. The three most common probes—JC-1, TMRM, and TMRE—each have distinct characteristics that make them suitable for different experimental setups.
| Probe | Principle of Detection | Advantages | Disadvantages | Primary Application |
| JC-1 | Ratiometric, potential-dependent accumulation | Ratiometric analysis minimizes artifacts from cell number and dye loading variations. | Can be toxic to cells over long-term imaging; sensitive to mitochondrial superoxide levels. | Endpoint assays, flow cytometry, and fluorescence microscopy. |
| TMRM | Nernstian, potential-dependent accumulation | Lower cytotoxicity than JC-1; suitable for live-cell imaging. | Non-ratiometric, requiring careful controls for dye concentration and cell number. | Live-cell imaging, time-lapse studies. |
| TMRE | Nernstian, potential-dependent accumulation | Similar to TMRM with slightly red-shifted spectra; suitable for live-cell imaging. | Non-ratiometric, requiring careful controls. | Live-cell imaging, often used in conjunction with other green fluorescent probes. |
Experimental Workflow for ΔΨm Assessment
The general workflow for assessing mitochondrial membrane potential following stylopine treatment involves several key stages, from cell culture and treatment to data acquisition and analysis.
Figure 2: Principle of the JC-1 assay for detecting mitochondrial depolarization induced by stylopine.
Protocol 2: TMRM/TMRE Assay for Live-Cell Imaging of ΔΨm
TMRM (tetramethylrhodamine, methyl ester) and TMRE (tetramethylrhodamine, ethyl ester) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization. These probes are ideal for time-lapse imaging of ΔΨm changes in living cells.
Materials:
-
TMRM or TMRE
-
Anhydrous DMSO
-
Cell culture medium (phenol red-free for imaging)
-
Hoechst 33342 or other nuclear counterstain (optional)
-
CCCP
-
Glass-bottom dishes or plates suitable for live-cell imaging
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TMRM or TMRE in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of TMRM or TMRE in phenol red-free medium at a final concentration of 20-100 nM. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Seeding:
-
Seed cells in glass-bottom dishes and allow them to adhere.
-
-
Staining and Imaging:
-
Remove the culture medium and replace it with the TMRM/TMRE working solution.
-
Incubate for 20-30 minutes at 37°C.
-
Mount the dish on a live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
-
Acquire baseline fluorescence images using a TRITC/Rhodamine filter set (Excitation/Emission ~549/573 nm for TMRM, ~549/575 nm for TMRE).
-
Add stylopine directly to the imaging dish at the desired final concentration.
-
Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor the change in mitochondrial fluorescence.
-
At the end of the experiment, add 10 µM CCCP to confirm that the TMRM/TMRE signal is sensitive to ΔΨm. A rapid drop in fluorescence should be observed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of mitochondria in individual cells over time.
-
Normalize the fluorescence intensity at each time point to the baseline fluorescence (before stylopine addition).
-
Plot the normalized fluorescence intensity as a function of time to visualize the kinetics of stylopine-induced mitochondrial depolarization.
-
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize exposure of the fluorescent probes to excitation light to avoid artifacts. Use the lowest possible laser power and exposure times.
-
Dye Concentration: The optimal concentration of each probe can vary between cell types. It is crucial to perform a titration experiment to determine the lowest concentration that gives a robust signal without causing mitochondrial toxicity.
-
Controls are Critical: Always include an untreated control to establish baseline ΔΨm and a positive control (e.g., CCCP) to confirm that the assay is working correctly.
-
Quench Mode vs. Non-Quench Mode (TMRM/TMRE): At high concentrations, TMRM and TMRE can self-quench. Using a low, non-quenching concentration ensures that a decrease in fluorescence corresponds to depolarization.
Conclusion
The assessment of mitochondrial membrane potential is a fundamental technique for investigating the mechanism of action of pro-apoptotic compounds like stylopine. By employing the robust and well-validated methods described in this guide, researchers can accurately quantify changes in mitochondrial health and gain deeper insights into the cellular pathways modulated by stylopine. The choice between the ratiometric JC-1 assay and the live-cell compatible TMRM/TMRE assays will depend on the specific experimental question being addressed. Careful optimization and the inclusion of appropriate controls are essential for generating reliable and interpretable data.
References
-
Chen, J., Wang, J., Lin, L., et al. (2016). Stylopine inhibits the proliferation of human gastric cancer cells via the PI3K/Akt/mTOR signaling pathway. Oncology Reports. Available at: [Link]
-
Kim, D. J., Lee, C. H., Yim, M. J., et al. (2016). Stylopine, a protopine alkaloid, induces apoptosis in human breast cancer cells. Oncology Letters. Available at: [Link]
-
Sivandzade, F., Bhalerao, A., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic Dye JC-1. Bio-protocol. Available at: [Link]
-
Scaduto, R. C., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal. Available at: [Link]
Evaluating Stylopine's Impact on the VEGFR2 Signaling Pathway: An Experimental Workflow
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Angiogenesis through VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase in the process of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] Upon binding to its ligand, primarily VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new vascular networks.[2][3][4] Given its central role, dysregulation of the VEGFR2 signaling pathway is a hallmark of numerous pathologies, particularly cancer, where tumors exploit angiogenesis to sustain their growth and metastasis.[1][2][4] Consequently, inhibiting VEGFR2 has become a cornerstone of modern anti-cancer therapeutic strategies.[2][5][6]
Stylopine, a naturally occurring isoquinoline alkaloid, has demonstrated potential as an inhibitor of the VEGFR2 signaling pathway.[7][8][9][10] Emerging research indicates that stylopine can suppress VEGFR2 expression and phosphorylation, leading to the inhibition of cancer cell migration and proliferation.[7][8][9][10] This application note provides a comprehensive, multi-tiered experimental workflow designed to rigorously evaluate the efficacy and mechanism of stylopine in modulating the VEGFR2 signaling pathway. The protocols detailed herein are designed to be self-validating, progressing from direct enzymatic inhibition to complex cell-based functional assays.
Experimental Workflow Overview
The proposed workflow is designed to systematically characterize the inhibitory potential of stylopine on the VEGFR2 pathway. It begins with a direct assessment of stylopine's effect on VEGFR2 kinase activity in a cell-free system. Subsequent steps move into a cellular context to confirm target engagement and downstream signaling inhibition. Finally, functional assays are employed to determine the physiological consequences of stylopine treatment on endothelial cell behavior.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory point of stylopine.
Protocol:
-
Sample Preparation:
-
Treat and lyse HUVECs as described in the cellular phosphorylation assay protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 50 µg of total protein per lane on an SDS-PAGE gel. * Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T. * Incubate the membrane with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. A loading control like GAPDH should also be included.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. * Detect the signal using an ECL reagent. Data Analysis:
-
-
Densitometry is used to quantify the band intensities. The levels of phosphorylated proteins are normalized to their respective total protein levels and then to the loading control.
Tier 3: Functional Cellular Assays
The final tier of the workflow assesses the physiological consequences of VEGFR2 inhibition by stylopine on endothelial cell functions that are critical for angiogenesis.
Endothelial Cell Migration Assay
Rationale: Endothelial cell migration is a fundamental step in angiogenesis. [11][12]The transwell migration assay (or Boyden chamber assay) is a sensitive method to quantify chemotactic cell migration. [11][13] Protocol:
-
Assay Setup:
-
Coat the underside of the transwell insert membrane (8 µm pores) with an extracellular matrix protein like collagen.
-
Place the inserts into a 24-well plate containing assay medium with a chemoattractant (e.g., VEGF-A) in the lower chamber. * Seed HUVECs, pre-treated with stylopine or vehicle control, into the upper chamber in a serum-free medium.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-6 hours to allow for cell migration. [12] * Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. * Fix and stain the migrated cells on the lower surface of the membrane with a dye like crystal violet. [14] * Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
Data Analysis:
| Parameter | Description |
| % Migration Inhibition | The reduction in the number of migrated cells in stylopine-treated wells compared to the vehicle control. |
Endothelial Cell Tube Formation Assay
Rationale: This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into three-dimensional, capillary-like structures. [15][16]It is a robust in vitro method to assess the overall anti-angiogenic potential of a compound. [14][17] Protocol:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of stylopine.
-
Seed the HUVEC suspension onto the solidified matrix. [18][20]The optimal seeding density is critical and should be determined experimentally, typically between 1x10⁴ and 1.5x10⁴ cells per well for a 96-well plate. [14][18]
-
-
Incubation and Visualization:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using image analysis software.
Conclusion
This structured, multi-tiered workflow provides a robust framework for the comprehensive evaluation of stylopine as a VEGFR2 signaling pathway inhibitor. By progressing from direct biochemical assays to complex functional cellular models, researchers can generate high-quality, reproducible data to elucidate the anti-angiogenic potential and mechanism of action of stylopine. The inclusion of detailed protocols and explanations for the experimental choices ensures scientific rigor and facilitates the successful implementation of these assays in a research or drug development setting.
References
-
Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Jove. Retrieved from [Link]
-
Arnaoutova, I., George, J., Kleinman, H. K., & Benton, G. (2009). The endothelial cell tube formation assay on basement membrane turns 20: state of the science and the art. Angiogenesis, 12(3), 267–274. Retrieved from [Link]
-
Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., ... & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. Retrieved from [Link]
-
PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]
-
Chen, Y. C., & Chen, C. H. (2013). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. Methods in molecular biology (Clifton, N.J.), 961, 317–327. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Migration Assay. Retrieved from [Link]
-
RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
PubMed. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
Frontiers. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
PubChem. (n.d.). Stylopine. Retrieved from [Link]
-
Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone share with me the protocol for the detection of VEGFR2 receptor phosphorylation using immunoprecipitation followed by immunoblotting?. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-imaging of control and different concentrations of stylopine-treated MG-63 cells by MTT assay (Magnification - ×10). Retrieved from [Link]
-
Charles University Innovations Prague a.s. (2022). SAFETY DATA SHEET - Stylopine. Retrieved from [Link]
-
PubMed. (2014). Development and Strategies of VEGFR-2/KDR Inhibitors. Retrieved from [Link]
-
IOVS. (2006). Vascular Endothelial Growth Factor Expression and Signaling in the Lens. Retrieved from [Link]
-
AACR Journals. (2010). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Retrieved from [Link]
-
Frontiers. (2023). Erratum: Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
NIH. (2012). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Retrieved from [Link]
-
PubMed Central. (2024). Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration. Retrieved from [Link]
-
MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
-
PubMed Central. (2017). Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 11. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 12. regmednet.com [regmednet.com]
- 13. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. promocell.com [promocell.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Resource Center: Improving the Aqueous Solubility of Stylopine Hydrochloride
Welcome to the technical support center for stylopine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising isoquinoline alkaloid. As a compound with significant therapeutic potential, overcoming its poor aqueous solubility is often the first critical step in experimental success.[1]
This resource provides in-depth, evidence-based troubleshooting guides, validated protocols, and answers to frequently asked questions. Our approach is to not only provide solutions but to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific research context.
Part 1: Understanding the Challenge: Why is this compound Difficult to Dissolve?
Before troubleshooting, it's crucial to understand the inherent properties of the molecule. Stylopine is a protoberberine-type alkaloid.[2][3] While it is supplied as a hydrochloride salt to improve its chances of dissolving in water, significant challenges often remain.
-
Q1: I have a vial of this compound. The supplier datasheet says it's water-soluble, but it's not dissolving in my aqueous buffer. Why?
A1: This is a common and critical issue. The term "soluble" can be relative. While the hydrochloride salt form is more polar than the free base, its intrinsic aqueous solubility is still very low. One supplier notes the solubility in water is less than 0.1 mg/mL, while in DMSO it can reach 3.6 mg/mL or higher.[2][4] The discrepancy arises from two main factors:
-
pH-Dependent Solubility: Stylopine is a basic alkaloid. As a hydrochloride salt, it exists in its protonated, charged form, which is more water-soluble. However, if you dissolve it in a neutral or slightly basic aqueous buffer (e.g., PBS at pH 7.4), the compound can deprotonate to its free base form. This neutral form is significantly less polar and will precipitate out of solution.
-
Kinetics of Dissolution: Even under favorable pH conditions, the dissolution process can be slow. Insufficient mixing, sonication, or time can lead to what appears to be insolubility, when in fact the dissolution rate is just very low.
-
-
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding these properties is key to designing a successful formulation strategy.
-
Molecular Structure: Stylopine is a relatively rigid, multi-ring structure, which contributes to its low aqueous solubility.[5]
-
Part 2: Troubleshooting & Solubility Enhancement Strategies
This section details practical strategies to enhance the solubility of this compound, from simple adjustments to more advanced formulation techniques.
Strategy 1: pH Adjustment
-
Q3: How can I use pH to my advantage?
A3: Since this compound's solubility is pH-dependent, the simplest approach is to dissolve it in a slightly acidic solution. Preparing a concentrated stock solution in an acidic vehicle (e.g., pH 4-5) before diluting it into your final experimental medium can prevent precipitation. The key is to ensure the final concentration in your assay medium (e.g., cell culture media at pH 7.4) is low enough to remain below its solubility limit at that higher pH.
Strategy 2: Co-Solvents
-
Q4: My experiment is sensitive to pH changes. What is my next best option?
A4: Using organic co-solvents is the most common and effective alternative.[6] These solvents work by reducing the polarity of the aqueous environment, which makes it more favorable for a lipophilic molecule like stylopine to dissolve.[6]
-
Dimethyl Sulfoxide (DMSO): This is the most widely used co-solvent for in vitro studies due to its excellent solubilizing power and rapid penetration of biological membranes.[7] this compound is readily soluble in DMSO at concentrations of 3.6 mg/mL (10 mM) or even higher with sonication.[2]
-
Ethanol (EtOH): Another common and effective solvent. While often less potent than DMSO, it can be a good option, particularly for in vivo studies where DMSO toxicity might be a concern.
-
Polyethylene Glycol (PEG 400) & Propylene Glycol (PG): These are often used in combination with other solvents for animal studies due to their biocompatibility.[8]
-
-
Q5: Are there any risks or downsides to using co-solvents?
A5: Absolutely. This is a critical consideration for experimental integrity.
-
In Vitro Cytotoxicity: Most organic solvents are toxic to cells at higher concentrations.[9] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, to avoid confounding cytotoxic or off-target effects.[9][10] Ethanol can be even more cytotoxic.[9] Always run a vehicle control (your final medium containing the same concentration of co-solvent without the drug) to ensure that the observed effects are from the stylopine and not the solvent.
-
Precipitation upon Dilution: A highly concentrated stock in 100% DMSO may precipitate when diluted into an aqueous buffer. This is known as "crashing out." To avoid this, you can dilute the stock slowly while vortexing, or prepare the stock in a mixed solvent system (e.g., 1:1 DMSO:Ethanol) which can sometimes improve stability upon dilution.
-
Strategy 3: Complexation with Cyclodextrins
-
Q6: I need a higher concentration for an in vivo study, and I want to avoid high levels of organic solvents. Is there a more advanced option?
A6: Yes. Complexation with cyclodextrins is an excellent strategy for improving the aqueous solubility and bioavailability of poorly soluble drugs.[11][12]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] The non-polar stylopine molecule can be encapsulated within this cavity, forming an "inclusion complex."[13][14] This complex has a water-soluble exterior, effectively shuttling the drug molecule into the aqueous solution.
-
Common Types: Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred because they have significantly higher aqueous solubility and safety profiles compared to natural β-cyclodextrin.[11][15]
-
Summary of Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Increases the fraction of the protonated, charged (more soluble) form of the alkaloid. | Simple, inexpensive, avoids organic solvents. | May not be suitable for pH-sensitive assays; risk of precipitation if final pH is too high. | Initial dissolution tests; non-biological assays. |
| Co-Solvents (DMSO, EtOH) | Reduces the polarity of the solvent system, making it more favorable for non-polar solutes.[6] | High solubilizing power, well-established. | Potential for cytotoxicity; can cause precipitation upon aqueous dilution; may interfere with some assays. | In vitro stock solutions; initial screening. |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug within a hydrophilic shell (inclusion complex).[14] | Significant solubility enhancement; improves bioavailability; low toxicity.[11] | More expensive; requires formulation development and optimization. | In vivo formulations; cell-based assays sensitive to organic solvents. |
Part 3: Experimental Protocols & Workflows
Troubleshooting Workflow
The following diagram provides a decision-making workflow for addressing solubility issues with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | NOS | COX | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (±)-Stylopine (hydrochloride) | Oza Lab [oza-lab.com]
- 5. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. eijppr.com [eijppr.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
stylopine hydrochloride stability issues in DMSO stock solutions
A Guide to Ensuring Stability and Reproducibility in Your Experiments
Welcome to the technical support resource for researchers working with stylopine hydrochloride. As a Senior Application Scientist, I understand that the success of your experiments hinges on the integrity of your reagents. This guide provides in-depth answers and troubleshooting protocols to address the specific challenges associated with the stability of this compound stock solutions prepared in Dimethyl Sulfoxide (DMSO).
Stylopine is a protoberberine-type alkaloid with significant anti-inflammatory properties, making it a valuable compound for a wide range of research applications.[1][2][3] However, like many small molecules, its stability in solution is not guaranteed and requires careful handling to ensure experimental accuracy and reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges.
Part 1: Stock Solution Preparation & Handling FAQs
This section addresses the most common questions regarding the initial preparation and handling of this compound solutions.
Q1: What is the recommended concentration for a this compound stock solution in DMSO?
The maximum solubility of this compound in DMSO has been reported in the range of 3 to 5 mg/mL.[4] It is advisable to prepare your stock solution at a concentration comfortably below the maximum solubility limit to prevent precipitation. A concentration of 10 mM (approximately 3.6 mg/mL) is a common and practical starting point.[1]
Data Summary: Solubility of this compound in DMSO
| Reported Solubility | Molar Concentration (MW: 359.8 g/mol ) | Source | Notes |
|---|---|---|---|
| 3.6 mg/mL | ~10.01 mM | TargetMol[1] | Sonication is recommended to facilitate dissolution. |
| 3 - 5 mg/mL | ~8.33 - 13.89 mM | Selleckchem[4] | Notes that moisture-absorbing DMSO reduces solubility. |
Q2: I'm having difficulty dissolving the compound. What should I do?
If you encounter solubility issues, do not overheat the solution, as this can accelerate degradation. Instead, follow these steps:
-
Ensure you are using high-quality, anhydrous DMSO. DMSO is highly hygroscopic and readily absorbs moisture from the air.[5][6] Water contamination is a primary factor in reducing the solubility of many organic compounds and can promote hydrolytic degradation.[7][8][9]
-
Vortex the solution thoroughly.
-
Use sonication. A brief period in an ultrasonic water bath can effectively break up small particles and facilitate dissolution.[1]
-
Gentle warming. If necessary, you can warm the solution to 37°C for a short period. Avoid higher temperatures.
Q3: Does the hydrochloride salt form of stylopine affect its stability in DMSO?
Yes, this is a critical consideration. While DMSO is an excellent solvent, it can undergo decomposition under acidic conditions, which may be initiated by a hydrochloride salt.[10] This can lead to the generation of reactive byproducts that could potentially degrade the stylopine molecule over time, especially during long-term storage or upon exposure to elevated temperatures. This underscores the importance of proper storage at low temperatures (-80°C) to minimize any potential chemical reactions.
Part 2: Storage & Long-Term Stability
Proper storage is the most critical factor in maintaining the integrity of your this compound stock solution.
Q4: What are the optimal storage conditions for my DMSO stock solution?
To ensure long-term stability, stock solutions should be stored under the following conditions:
Data Summary: Recommended Storage Conditions for Small Molecules in DMSO
| Storage Temperature | Recommended Duration | Key Considerations | Source |
|---|---|---|---|
| -80°C | ≥ 6-12 months | Optimal for long-term storage to minimize degradation. | [1][11] |
| -20°C | ≤ 1-3 months | Suitable for short-term storage. Re-validation is advised for longer periods. | [11][12] |
| Room Temperature | Not Recommended | Significant compound loss can occur in months or even weeks. |[13][14] |
Key Best Practices:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[11][12] This is the single most effective way to prevent the introduction of atmospheric moisture and minimize temperature fluctuations.
-
Protect from Light: Store vials in a dark place or use amber-colored vials to prevent potential photodegradation.[6][15]
-
Use Appropriate Containers: Glass vials are preferred as they are non-reactive with DMSO.[15]
Q5: I've heard that freeze-thaw cycles are bad. How critical is this?
While some studies on diverse compound libraries have shown minimal degradation after a limited number of freeze-thaw cycles under ideal conditions (e.g., thawing under nitrogen), this is not a recommended practice for routine lab work.[7][8] The primary risks associated with freeze-thaw cycles are:
-
Water Condensation: Each time a frozen vial is opened, atmospheric moisture can condense inside, increasing the water content of the DMSO. Water is a more significant cause of compound loss than oxygen.[7][8]
-
Precipitation: Repeated temperature cycles can cause the compound to fall out of solution. Once precipitated, some compounds can be difficult to redissolve fully.[16]
Part 3: Troubleshooting Guide
This section provides solutions for common problems that may indicate compound instability.
Q6: My experimental results are inconsistent, or the compound's activity seems to have decreased. What's wrong?
A loss of biological activity is a primary indicator of chemical degradation. This can be caused by several factors, which are often interrelated.
Key Factors Affecting Stylopine HCl Stability in DMSO.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The most straightforward test is to prepare a new stock solution from the powdered compound using fresh, anhydrous DMSO. Compare its performance directly against your old stock in the same assay.
-
Review Your Handling Protocol: Did you aliquot the original stock? Was it stored at -80°C and protected from light?
-
Consider Analytical Validation: If the issue persists and your lab has the capability, analytical techniques like HPLC-MS can be used to check the purity and integrity of the compound in your stock solution.
Q7: My stock solution, which was once clear, now has visible precipitates. Can I still use it?
Precipitation indicates that the compound is no longer fully dissolved. This can happen due to:
-
Supersaturation: The initial stock concentration was too high.
-
Temperature Changes: Solubility is often temperature-dependent.
-
Water Contamination: The presence of water has reduced the compound's solubility in DMSO.[4]
Do not use a solution with visible precipitates. The actual concentration is unknown, which will lead to inaccurate and non-reproducible results. You can try to redissolve the compound by gentle warming (37°C) and sonication. If it redissolves completely, it may be usable for non-critical experiments, but preparing a fresh stock is always the safest option.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM this compound Stock Solution
This protocol outlines the best practices for preparing a high-quality, stable stock solution.
Workflow for Preparing Stylopine HCl Stock Solution.
Materials:
-
This compound powder (MW: 359.8 g/mol )
-
Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)
-
Sterile microcentrifuge tubes (amber or to be stored in the dark)
-
Calibrated precision balance
-
Calibrated micropipettes
-
Vortexer
-
Sonicator bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of powder into a sterile tube. For example, weigh 1 mg.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration. For 1 mg to make a 10 mM solution:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 359.8 g/mol ) / 0.010 mol/L = 0.000278 L = 278 µL
-
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and homogenous.
-
Aliquot: Immediately dispense the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.
-
Store: Place the aliquots in a labeled storage box and store them at -80°C, protected from light.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440583, Stylopine. Retrieved from [Link]
-
dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210. Retrieved from [Link]
-
Kozik, V., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Niset, A., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 17(4), 546-555. Retrieved from [Link]
-
Choi, Y. H., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 10(3), 111. Retrieved from [Link]
-
ResearchGate. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
Stevenson, C. L., et al. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. International Journal of Pharmaceutics, 190(2), 177-187. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 183-189. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
ResearchGate. (2019). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved from [Link]
Sources
- 1. This compound | NOS | COX | TargetMol [targetmol.com]
- 2. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. selleckchem.com [selleckchem.com]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dmsostore.com [dmsostore.com]
- 16. ziath.com [ziath.com]
Technical Support Center: Optimizing Stylopine Hydrochloride Dosage for Anti-Inflammatory Studies
Welcome to the technical support center for stylopine hydrochloride applications. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into optimizing experimental parameters for anti-inflammatory studies. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address common challenges and ensure the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing robust experiments with this compound.
Q1: What is the primary anti-inflammatory mechanism of stylopine?
A: Stylopine, an alkaloid also known as tetrahydrocoptisine, exerts its anti-inflammatory effects primarily by inhibiting the production of key pro-inflammatory mediators.[1] Its core mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
-
Expertise & Experience: In an inflammatory state, stimuli like Lipopolysaccharide (LPS) activate these pathways, leading to the transcription and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO). Stylopine intervenes by preventing the phosphorylation of key proteins in the MAPK cascade (p38 MAPK, ERK1/2) and blocking the expression of NF-κB.[1] This dual inhibition effectively shuts down the inflammatory response at a cellular level. Understanding this mechanism is crucial for selecting appropriate biomarkers (e.g., p-p38, IL-6) to measure the compound's efficacy in your experiments.
Stylopine's Inhibitory Action on Inflammatory Pathways
Caption: Stylopine inhibits NF-κB and MAPK pathways.
Q2: What is a reliable starting dose range for in vitro anti-inflammatory studies?
A: For initial in vitro experiments, a concentration range of 0.1 µM to 10 µM is a scientifically sound starting point. Published data shows significant inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages with stylopine concentrations from 10⁻⁴ to 1 µg/mL.[1] For context, the IC₅₀ value of stylopine was found to be 0.987 µM in human osteosarcoma MG-63 cells.[3][4]
-
Trustworthiness: It is imperative to perform a cytotoxicity assay (e.g., MTT, LDH) on your specific cell line before efficacy testing. This self-validating step ensures that any reduction in inflammatory markers is due to the anti-inflammatory action of stylopine and not simply a result of cell death. Always include a vehicle control (the solvent used to dissolve stylopine, e.g., DMSO) to account for any effects of the solvent itself.
| Study Type | Cell Model | Effective Concentration Range | Reference |
| Anti-inflammatory | LPS-stimulated peritoneal macrophages | 10⁻⁴ - 1 µg/mL | 1 |
| Anti-cancer (IC₅₀) | Human Osteosarcoma MG-63 Cells | 0.987 µM |
Q3: What is a recommended starting dose for in vivo animal studies?
A: For in vivo studies in mice, a common starting dosage range is 10 to 40 mg/kg , administered intraperitoneally (i.p.). For example, studies on LPS-induced neuroinflammation in mice have successfully used daily i.p. doses of 18.4 mg/kg and 36.8 mg/kg.[5] Similar compounds have been tested for analgesic and anti-inflammatory effects in mice at doses of 20, 40, and 80 mg/kg.[6][7]
-
Expertise & Experience: The choice of dose depends heavily on the animal model and the route of administration. The carrageenan-induced paw edema model is a standard for acute inflammation and is highly responsive in this dosage range.[2] It is best practice to perform a pilot study with a small number of animals to establish a dose-response curve and observe for any signs of acute toxicity at the higher end of the range.[6]
| Animal Model | Dosing Route | Effective Dosage Range | Reference |
| LPS-Induced Neuroinflammation (Mice) | Intraperitoneal (i.p.) | 18.4 - 36.8 mg/kg | |
| General Analgesic/Anti-inflammatory (Mice) | Intraperitoneal (i.p.) | 20 - 80 mg/kg |
Q4: How should I prepare and store a stock solution of this compound?
A: this compound is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
-
Preparation: For in vitro use, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in cell-culture grade DMSO. Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure it is fully dissolved.
-
Dilution: Create working solutions by diluting the stock solution in your cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
-
Trustworthiness: Always refer to the Certificate of Analysis provided by your supplier for specific solubility and stability data. Perform a solubility test with a small amount of the compound before preparing your entire stock. If precipitation occurs upon dilution in aqueous media, consider using a different solvent system or incorporating a surfactant like Tween® 80 for in vivo formulations, after verifying its compatibility with your experimental model.
Section 2: In Vitro Experimental Design & Troubleshooting
This section provides step-by-step protocols and troubleshooting for common issues in cell-based assays.
Q1: How do I determine the optimal, non-toxic concentration of stylopine for my cells?
A: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures mitochondrial activity, which is a reliable indicator of cell viability.[3][8]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate your cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM). Also prepare a vehicle control (medium with the highest DMSO concentration) and a negative control (medium only).
-
Incubation: Remove the old medium from the cells and add the stylopine dilutions and controls. Incubate for the duration of your planned experiment (e.g., 24 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. The optimal concentration range for your anti-inflammatory assays will be the highest concentrations that show >90% cell viability.
In Vitro Experimental Workflow
Caption: Workflow for in vitro stylopine studies.
Q2: My stylopine treatment isn't reducing inflammatory markers. What's wrong?
A: This is a common issue that can often be resolved by systematically checking your experimental parameters.
-
Troubleshooting Checklist:
-
Concentration: Are your doses too low? Based on your cytotoxicity data, are you confident you are in a safe yet potentially effective range? Consider testing a higher concentration if viability allows.
-
LPS Stimulation: Is your positive control (LPS alone) showing a robust inflammatory response? If not, your LPS may be degraded, or the cells may be unresponsive. Use a fresh aliquot of LPS and ensure cells are at a low passage number.
-
Incubation Time: The timing of stylopine treatment relative to LPS stimulation is critical. Are you pre-treating with stylopine (e.g., 1-2 hours before LPS) to allow it to enter the cells and act on the signaling pathways?[1]
-
Compound Integrity: Has your stylopine stock solution undergone multiple freeze-thaw cycles? Prepare fresh dilutions from a new aliquot to rule out compound degradation.
-
Assay Sensitivity: Are your detection methods (e.g., ELISA, Griess assay) sensitive enough? Run a standard curve for each assay to confirm it is performing correctly.
-
Q3: How can I confirm stylopine is working via the NF-κB or MAPK pathways?
A: Western blotting is the gold-standard technique for this purpose. It allows you to visualize and quantify changes in the protein levels and activation states (via phosphorylation) of key pathway components.
Protocol: Western Blot for Pathway Analysis
-
Experiment: Treat cells with stylopine (at an effective, non-toxic dose) followed by LPS stimulation. Include controls: untreated cells, cells with LPS only, and cells with stylopine only.
-
Lysate Preparation: At a predetermined time point (e.g., 30-60 minutes post-LPS stimulation for phosphorylation events), wash the cells with cold PBS and lyse them to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.[4]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Then, probe the membrane with primary antibodies specific to your proteins of interest (e.g., phospho-p38, total-p38, NF-κB p65). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and image the resulting bands.
Section 3: In Vivo Experimental Design & Troubleshooting
This section focuses on the widely used carrageenan-induced paw edema model for acute inflammation.
Q1: What is the best model for an initial in vivo acute anti-inflammatory study?
A: The carrageenan-induced paw edema model in rats or mice is the most common and well-validated model for screening potential anti-inflammatory agents.[2][9]
-
Expertise & Experience: This model is advantageous because it is simple, reliable, and produces a highly reproducible acute inflammatory response. The mechanism is well-understood: carrageenan injection induces a biphasic inflammatory response, allowing you to assess a compound's effect on different mediators. The initial phase involves histamine and serotonin release, while the later phase (after 3 hours) is mediated by prostaglandins and involves neutrophil infiltration, making it sensitive to drugs that inhibit COX enzymes and related pathways.[9]
In Vivo Experimental Workflow (Paw Edema Model)
Caption: Workflow for carrageenan-induced paw edema model.
Q2: What are the key steps for a successful carrageenan-induced paw edema experiment?
A: Adherence to a strict, validated protocol is essential for reproducible results.
Protocol: Carrageenan-Induced Paw Edema
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 7 days before the experiment.[5]
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween® 80).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V (Test Groups): Receive different doses of this compound (e.g., 10, 20, 40 mg/kg, i.p.).
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the t=0 reading.
-
Dosing: Administer the respective treatments (vehicle, positive control, or stylopine) via the chosen route (e.g., i.p.).
-
Inflammation Induction: After a set absorption time (e.g., 60 minutes post-treatment), inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[7]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Q3: My in vivo results are highly variable. How can I improve consistency?
A: High variability often stems from minor inconsistencies in procedure. Implementing strict controls can significantly improve data quality.
-
Troubleshooting Checklist:
-
Animal Handling: Ensure all animals are handled gently and consistently to minimize stress, which can impact inflammatory responses. Conduct experiments at the same time of day to avoid circadian rhythm effects.
-
Dosing Accuracy: Use precise, calibrated equipment for dosing. Ensure the full dose is administered correctly, especially for i.p. injections. Bodyweight should be accurately measured on the day of the experiment for correct dose calculation.
-
Carrageenan Injection: The site and depth of the sub-plantar injection must be identical for all animals. Use a consistent volume and a fresh carrageenan solution.
-
Paw Volume Measurement: This is a major source of error. The paw should be immersed to the exact same anatomical mark (e.g., the lateral malleolus) for every measurement. The same person should perform all measurements to reduce inter-operator variability.
-
Blinding: Whenever possible, the experimenter measuring the paw volumes should be blinded to the treatment groups to prevent unconscious bias.
-
References
-
Li W, et al. (2013). Anti-inflammatory effect of tetrahydrocoptisine from Corydalis impatiens is a function of possible inhibition of TNF-α, IL-6 and NO production in lipopolysaccharide-stimulated peritoneal macrophages through inhibiting NF-κB activation and MAPK pathway. European Journal of Pharmacology. [Link]
-
Khatun A, et al. (2024). In-Silico and In-Vivo Characterization of Anti-Neuro inflammatory potential of Tetrahydrocoptisine by using LPS-Induced model in mice. Neuroscience. [Link]
-
Velayutham, NK., Thamaraikani, T., Wahab, S., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. [Link]
-
Velayutham, NK., Thamaraikani, T., Wahab, S., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. National Center for Biotechnology Information. [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). MDPI. [Link]
-
Anti-inflammatory Effects of Cavidine In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse. (2016). ResearchGate. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2023). PubMed. [Link]
-
In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2021). Public Health and Toxicology. [Link]
-
Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. (2020). MDPI. [Link]
-
(PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2023). ResearchGate. [Link]
-
Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. (n.d.). Hindawi. [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2023). MDPI. [Link]
-
(PDF) Development and Validation of a Stability indicating HPLC Assay Method for Determination of ticlopidine hydrochloride in tablet Formulation. (2011). ResearchGate. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2018). MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 4. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Silico and In-Vivo Characterization of Anti-Neuro inflammatory potential of Tetrahydrocoptisine by using LPS-Induced model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Technical Support Center: Troubleshooting Low Yield in Stylopine Hydrochloride Extraction
Welcome to the technical support center for the extraction of (-)-stylopine, a tetrahydroprotoberberine alkaloid of significant interest for its diverse pharmacological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of stylopine from plant sources, primarily species within the Papaveraceae family like Chelidonium majus and various Corydalis species.[3][4] Low yield is a frequent impediment in natural product chemistry; this document provides a structured, in-depth approach to troubleshooting and optimizing your extraction protocol.
Troubleshooting Guide: A Causal Approach to Low Yield
This section addresses specific issues you might encounter during the stylopine hydrochloride extraction workflow. Each question targets a potential symptom of low yield and provides a logical, step-by-step methodology for diagnosis and resolution, grounded in the physicochemical principles of alkaloid chemistry.
Question 1: My initial crude alkaloid extract is very low in stylopine content, even before purification. What are the likely causes and how can I improve the initial extraction efficiency?
A low yield from the outset points to suboptimal conditions during the primary extraction from the plant matrix. The key is to ensure complete cell lysis and efficient solubilization of stylopine while minimizing its degradation.
Possible Causes & Step-by-Step Solutions:
-
Inefficient Solvent Selection or Penetration: The choice of solvent is critical for effectively extracting stylopine. While methanol is a common choice, its efficiency can be enhanced.[3][5]
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure your dried plant material is finely powdered.[5][6] Increased surface area significantly improves solvent penetration and extraction efficiency.
-
Solvent Optimization: While methanol is effective, studies have shown that a 70% ethanol solution can be optimal for extracting alkaloids from Corydalis species.[7] Consider performing small-scale comparative extractions with methanol, ethanol, and acetone to determine the best solvent for your specific plant material.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will result in a saturated solution, preventing further extraction. A common starting point is a 15:1 to 20:1 (mL/g) solvent-to-solid ratio.[8] If you suspect incomplete extraction, try increasing this ratio.
-
-
-
Incomplete Extraction from Plant Material: Even with the right solvent, the extraction technique itself may not be exhaustive.
-
Troubleshooting Steps:
-
Extraction Method Comparison: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.[1] Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[1]
-
Multiple Extraction Cycles: Regardless of the method, performing multiple extractions on the plant residue with fresh solvent is crucial to maximize the recovery of stylopine.[6] Typically, 2-3 extraction cycles are recommended.[7]
-
Temperature Considerations: While heating can improve solvent efficiency, excessive temperatures can lead to the degradation of thermolabile compounds like stylopine.[1][9] If using heat reflux, maintain a controlled temperature and consider if a lower temperature, longer duration extraction might be more suitable.[5]
-
-
-
Alkaloid Degradation During Extraction: Stylopine can be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
pH Adjustment of Extraction Solvent: The basic nature of alkaloids means that their extraction can be significantly influenced by pH. For reflux extraction from Corydalis yanhusuo, adjusting the 70% ethanol solvent to a pH of 10 with diluted ammonia has been shown to be optimal.[7] This basic environment can enhance the solubility of the free base form of the alkaloid.
-
Protection from Light: Some alkaloids are photosensitive.[6] While not extensively documented for stylopine, it is good practice to protect your extraction mixture from direct light.
-
-
Question 2: I seem to be losing a significant amount of product during the acid-base partitioning (liquid-liquid extraction) step. How can I optimize this crucial purification stage?
Acid-base partitioning is a powerful technique for separating basic alkaloids from neutral and acidic impurities.[3] However, improper pH control or inefficient partitioning can lead to substantial losses.
Possible Causes & Step-by-Step Solutions:
-
Incomplete Protonation or Deprotonation: The entire principle of this technique rests on the ability to switch the solubility of stylopine between aqueous and organic phases by changing its protonation state.
-
Troubleshooting Steps:
-
Verify pH in the Acidic Step: After dissolving the crude extract in an acidic aqueous solution (e.g., 3-6% HCl), ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the stylopine, rendering it water-soluble.[3] Use a calibrated pH meter for accurate measurement.
-
Verify pH in the Basic Step: When you basify the aqueous layer to liberate the free base, it is critical to reach a sufficiently high pH. A pH range of 9-11 is generally recommended.[3][6] Use a base like ammonium hydroxide or sodium carbonate. Incomplete basification will leave some stylopine in its protonated, water-soluble form, leading to poor recovery in the organic phase.
-
-
-
Formation of Emulsions: Emulsions at the aqueous-organic interface are a common problem that can trap your product and make phase separation difficult.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases.
-
Brine Wash: Adding a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For persistent emulsions, centrifuging the mixture can aid in phase separation.
-
-
-
Insufficient Extraction from the Aqueous Phase: A single extraction is often not enough to recover all the deprotonated stylopine.
Question 3: My yield is significantly reduced after column chromatography. What could be causing this loss, and how can I improve my chromatographic purification?
Column chromatography is a standard method for purifying stylopine from a crude alkaloid mixture.[3] However, irreversible adsorption onto the stationary phase or poor separation can lead to low recovery.
Possible Causes & Step-by-Step Solutions:
-
Irreversible Adsorption on Silica Gel: The slightly acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic alkaloids.
-
Troubleshooting Steps:
-
Use of Alumina: Consider using alumina as the stationary phase, which is generally more suitable for the separation of basic compounds.[10]
-
Deactivation of Silica Gel: If using silica gel, you can "deactivate" it by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the mobile phase. This will cap the acidic silanol groups and reduce tailing and irreversible adsorption.
-
Alternative Techniques: Modern techniques like High-Speed Counter-Current Chromatography (HSCCC) avoid solid supports altogether, thus eliminating the problem of irreversible adsorption.[3][10]
-
-
-
Inadequate Separation from Other Alkaloids: If other alkaloids in the extract have similar polarities to stylopine, co-elution can occur, leading to impure fractions and a perceived loss of pure product.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the polarity of your solvent system. A common mobile phase for alkaloid separation on silica is a gradient of chloroform and methanol.[2] Fine-tuning this gradient is key to achieving good resolution.
-
Use Preparative TLC: Before running a large column, use preparative thin-layer chromatography (PTLC) to optimize your solvent system for the best separation.[3]
-
-
Question 4: I have a purified stylopine free base, but I am getting a low yield upon conversion to the hydrochloride salt and crystallization. What are the best practices for this final step?
The final conversion to the hydrochloride salt and subsequent crystallization is critical for obtaining a stable, pure product. Low yield at this stage can be due to solubility issues, improper stoichiometry, or poor crystallization technique.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Solvent for Crystallization: The choice of solvent is crucial for inducing crystallization without significant product loss due to high solubility.
-
Troubleshooting Steps:
-
Solvent Screening: this compound is often crystallized from alcohols like ethanol or isopropanol.[11][12] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/ether) to find the optimal conditions that promote crystal growth while minimizing the solubility of the salt.
-
Cooling Rate: A slow cooling process generally yields larger, purer crystals. Rapid cooling can lead to the formation of fine powders or oils.
-
-
-
Incorrect Stoichiometry or Method of HCl Addition: Adding too much or too little hydrochloric acid, or adding it in an inappropriate form, can hinder crystallization.
-
Troubleshooting Steps:
-
Use of Gaseous HCl or Ethanolic HCl: Instead of aqueous HCl, which can increase the solubility of the salt, consider using a solution of HCl in ethanol or bubbling dry HCl gas through a solution of the stylopine free base in an anhydrous solvent.[11] This minimizes the introduction of water.
-
pH Control: Carefully monitor the pH during the addition of acid. Over-acidification can sometimes inhibit crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical starting materials and their expected stylopine content?
-
A1: Stylopine is commonly extracted from plants of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[3] The content can vary significantly based on the plant part used (roots often have higher concentrations), geographical location, and harvest time.[5] Yields can range from less than 0.1% to over 0.3% of the dry weight. For example, one study reported obtaining 1.93 mg of stylopine from 500 mg of a crude extract of Chelidonium majus.[3][10]
-
-
Q2: How does temperature affect the stability of stylopine during extraction?
-
Q3: What is the role of the initial defatting step and is it always necessary?
-
A3: The initial defatting step, typically performed with a non-polar solvent like hexane, removes lipids and other non-polar compounds from the plant material.[3] This is highly recommended as it prevents these compounds from interfering with the subsequent extraction and purification steps, particularly in preventing the formation of emulsions during acid-base partitioning.
-
-
Q4: What are the key differences between classical extraction (e.g., Soxhlet) and modern methods (e.g., UAE, MAE)?
-
A4: Classical methods like heat reflux and Soxhlet extraction are simple but often require long extraction times and large volumes of solvent, which can increase the risk of thermal degradation.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly shorter extraction times, reduced solvent consumption, and often higher efficiency.[1]
-
-
Q5: How can I confirm the identity and purity of my final this compound product?
-
A5: The identity and purity of your final product should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quantification.[10] Mass Spectrometry (MS) and Nuclear Magnetic resonance (NMR) spectroscopy are used to confirm the molecular weight and structure of the compound.[10][13]
-
Experimental Workflow & Data
Table 1: Key Parameters for Stylopine Extraction & Purification
| Parameter | Recommended Range/Value | Rationale & Key Considerations | Reference |
| Plant Material Particle Size | Finely powdered (e.g., <0.5 mm) | Increases surface area for efficient solvent penetration. | [5][6] |
| Extraction Solvent | 70% Ethanol (pH 10) or Methanol | Ethanol (pH 10) has shown high efficiency for Corydalis alkaloids. Methanol is also a common choice. | [3][7] |
| Solvent-to-Solid Ratio | 15:1 to 20:1 (mL/g) | Ensures complete extraction and avoids saturation of the solvent. | [8] |
| Acidic Wash pH | 1-2 | Ensures complete protonation of stylopine for transfer to the aqueous phase. | [3] |
| Basic Liberation pH | 9-11 | Ensures complete deprotonation of stylopine for transfer to the organic phase. | [3][6] |
| Chromatography Stationary Phase | Alumina or deactivated Silica Gel | Minimizes irreversible adsorption of the basic alkaloid. | [10] |
| Crystallization Solvent | Ethanol or Isopropanol | Provides a good balance of solubility for crystallization of the hydrochloride salt. | [11][12] |
Protocol: Classical Acid-Base Extraction of Stylopine
This protocol provides a generalized, foundational method for the extraction and purification of stylopine.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Corydalis species) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.[3]
-
-
Defatting:
-
Macerate or perform a Soxhlet extraction on the powdered plant material with a non-polar solvent like hexane to remove lipids and chlorophyll.[3]
-
-
Alkaloid Extraction:
-
Solvent Removal:
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in a 3-6% hydrochloric acid solution.[3]
-
Wash this acidic solution with a non-polar organic solvent (e.g., chloroform) to remove any remaining neutral impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-11 with ammonium hydroxide.[3]
-
Extract the now basic aqueous solution 3-4 times with chloroform or dichloromethane to transfer the stylopine free base into the organic phase.[3][6]
-
-
Purification and Salt Formation:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.[3]
-
Further purify the crude mixture by column chromatography over alumina or by preparative TLC.[3][10]
-
Dissolve the purified stylopine free base in anhydrous ethanol and add a solution of HCl in ethanol dropwise until precipitation is complete.
-
Collect the this compound crystals by filtration and dry them under vacuum.
-
Diagrams
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low stylopine yield.
References
-
Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. (2015). Journal of Chromatography A. Retrieved January 16, 2026, from [Link]
-
Choi, J. S., et al. (2007). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Archives of Pharmacal Research, 30(11), 1374-1377. Retrieved January 16, 2026, from [Link]
-
Effect of pH on the extraction of drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wang, L., et al. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Journal of Pharmaceutical and Biomedical Analysis, 185, 113227. Retrieved January 16, 2026, from [Link]
- High yield extraction method for and products of corydalis plants. (2023). Google Patents.
-
Šerá, B. (2016). Optimization of extraction conditions for secondary biomolecules from various plant species. Hemijska industrija, 70(4), 473-483. Retrieved January 16, 2026, from [Link]
-
Crystallization and Purification. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stylopine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Tetrahydrocoptisine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. Retrieved January 16, 2026, from [Link]
- Method for Purifying Amorphine Hydrochloride. (2011). Google Patents.
-
Fragmentation patterns of stylopine... (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Optimization of extraction conditions for secondary biomolecules from various plant species. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Paskiet, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. Retrieved January 16, 2026, from [Link]
-
Structural Modifications of Certain Pyrrolizidine Alkaloids During Sample Extraction and Its Impact on Analytical Results. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Optimization of High-Pressure Extraction Process of Antioxidant Compounds from Feteasca regala Leaves Using Response Surface Methodology. (2021). Molecules, 26(16), 4945. Retrieved January 16, 2026, from [Link]
-
Separation of alkaloids by pH-zone-refining counter-current chromatography. (1994). Journal of Chromatography A, 685(2), 259-262. Retrieved January 16, 2026, from [Link]
-
Determination of 7 Kinds of Alkaloids in Semen Nelumbinis and Its Products by HPLC. (2021). Processes, 9(11), 1989. Retrieved January 16, 2026, from [Link]
-
Evaluation of pH on the extraction efficiency of benzodiazepines with... (2000). ResearchGate. Retrieved January 16, 2026, from [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (2012). Google Patents.
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Journal of Pharmaceutical Sciences, 101(11), 4136-4148. Retrieved January 16, 2026, from [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules, 28(22), 7545. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. KR20110127674A - Method for Purifying Amorphine Hydrochloride - Google Patents [patents.google.com]
- 12. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Minimizing Stylopine Hydrochloride Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stylopine hydrochloride in primary cell cultures. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of working with this promising therapeutic agent while minimizing its cytotoxic effects on sensitive primary cell models. As a senior application scientist with extensive field experience, I have structured this guide to offer not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding of the experimental choices you make.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with this compound and primary cells.
Q1: What is the primary mechanism of action of stylopine, and how does this relate to its cytotoxicity?
A1: Stylopine primarily exerts its biological effects by targeting and inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), as well as cell proliferation and survival.[1][2] By inhibiting the phosphorylation and activation of VEGFR2, stylopine disrupts downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for cell survival. This disruption leads to mitochondrial membrane damage, a key event in the intrinsic pathway of apoptosis (programmed cell death), ultimately causing cell death in susceptible cells.[2][3] While this is the basis for its potential as an anti-cancer agent, this same mechanism can lead to unwanted cytotoxicity in primary cells that also rely on VEGFR2 signaling for their survival and function, such as endothelial cells.
Q2: I am observing significant cell death in my primary cell cultures even at low concentrations of this compound. Why are primary cells so sensitive?
A2: Primary cells are known to be more sensitive to cytotoxic insults compared to immortalized cell lines for several reasons.[4] Unlike cancer cell lines, which are often adapted for robust growth in vitro and may have dysregulated cell death pathways, primary cells are freshly isolated from tissues and more closely mimic the in vivo physiological state.[5] They have a finite lifespan and are often more metabolically active in ways that can make them susceptible to drug-induced toxicity. Furthermore, many primary cell types, such as endothelial cells, hepatocytes, and neurons, express VEGFR2 and are dependent on its signaling for their normal function and survival. Therefore, inhibition of this pathway by stylopine can have a direct and potent cytotoxic effect.
Q3: I've noticed a precipitate forming in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A3: Precipitation of this compound in cell culture medium is a common issue that can significantly impact the accuracy and reproducibility of your experiments. This "crashing out" is often due to the compound's limited solubility in aqueous solutions, especially when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium.
Several factors can contribute to this:
-
Rapid Dilution: Adding a concentrated stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
pH of the Media: The pH of the cell culture medium may not be optimal for keeping the compound in solution.
To prevent precipitation, consider the following troubleshooting steps:
-
Perform a Serial Dilution: Instead of adding the stock solution directly, perform a serial dilution in pre-warmed (37°C) culture media.
-
Decrease the Final Concentration: Determine the maximum soluble concentration of this compound in your specific media through a solubility test.
-
Use Pre-warmed Media: Always use media that has been pre-warmed to 37°C.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.1%.
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Problem: You are observing greater than 50% cell death within 24-48 hours of treatment with this compound at a concentration you expect to be effective based on literature (often derived from cancer cell line data).
| Possible Cause | Explanation | Recommended Solution |
| Inherent Sensitivity of Primary Cells | As discussed in the FAQs, primary cells are more sensitive than immortalized cell lines. The IC50 value in your primary cell model is likely much lower than what is reported for cancer cells. | Action: Perform a dose-response curve to determine the precise IC50 of this compound in your specific primary cell type. Start with a much lower concentration range than you would for a cancer cell line. See Protocol 1 for a detailed method. |
| Off-Target Effects | While VEGFR2 is the primary target, stylopine may have off-target effects on other kinases or cellular pathways that are critical for the survival of your specific primary cell type. Computational predictions suggest potential interaction with Casein Kinase 2 (CK2).[3] | Action: If possible, perform a kinase inhibitor profiling screen to identify potential off-target interactions. Alternatively, review the literature for known off-target effects of protoberberine alkaloids. |
| Oxidative Stress | The cytotoxic mechanism of some alkaloids involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. | Action: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC). This can help mitigate ROS-induced damage. See Protocol 2 for a detailed co-treatment protocol. |
| Mitochondrial Dysfunction | Stylopine has been shown to induce mitochondrial membrane damage.[3] This can lead to a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors. | Action: Assess the mitochondrial membrane potential of your cells after treatment with this compound using a fluorescent probe like TMRE. This will confirm if mitochondrial dysfunction is a primary driver of the observed cytotoxicity. See Protocol 3 for a detailed method. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Problem: You are observing high variability in cell death between replicate wells or between experiments.
| Possible Cause | Explanation | Recommended Solution |
| Compound Precipitation | As mentioned in the FAQs, inconsistent precipitation of this compound will lead to variable concentrations of the active compound in your wells. | Action: Follow the recommendations in the FAQs to ensure complete and consistent solubilization of your compound. Visually inspect your media for any signs of precipitation before and during the experiment. |
| Inconsistent Cell Seeding | Uneven cell density across the plate will lead to variability in the cell number at the time of treatment and, consequently, in the final viability readings. | Action: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your pipetting technique. |
| Edge Effects | Wells on the periphery of a multi-well plate are more prone to evaporation, which can concentrate the media components, including this compound, leading to higher cytotoxicity in these wells. | Action: Avoid using the outer wells of the plate for your experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Media Instability | The stability of this compound in your specific cell culture medium over the course of the experiment may be limited, leading to a decrease in its effective concentration over time. | Action: Perform a stability test of this compound in your cell culture medium at 37°C over the duration of your experiment. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC. |
Data Presentation
The following tables provide a summary of reported IC50 values for stylopine and related compounds. It is critical to note that direct IC50 values for this compound in primary cell cultures are not widely available in the published literature. The values for related compounds or in cancer cell lines are provided as a reference and a starting point for your own dose-response experiments.
Table 1: Reported IC50 Values for Stylopine and Related Compounds
| Compound | Cell Type | IC50 Value (µM) | Assay Method | Reference |
| Stylopine | MG-63 (Human Osteosarcoma) | 0.987 | MTT | [6] |
| Berberine | HepG2 (Human Hepatocellular Carcinoma) | 92 - 118 | MTT | [7] |
| Berberine | Primary Rat Hepatocytes | ~38.86 (for IK inhibition) | Patch-clamp | [1] |
| Berberine | Primary Rat Hepatocytes | ~47.20 (for ICRAC inhibition) | Patch-clamp | [1] |
| Axitinib (VEGFR-2 Inhibitor) | HUVECs (Human Umbilical Vein Endothelial Cells) | 0.00024 | Cell Survival Assay | [3] |
Table 2: Example of Expected IC50 Shift with a Cytoprotective Agent (Hypothetical Data)
This table presents hypothetical data to illustrate the expected outcome of a successful cytoprotective strategy. These values must be determined experimentally.
| Primary Cell Type | This compound IC50 (µM) | This compound + 1 mM NAC IC50 (µM) | Fold Increase in IC50 |
| Primary Human Hepatocytes | To be determined | To be determined | To be determined |
| Primary Rat Cortical Neurons | To be determined | To be determined | To be determined |
| HUVECs | To be determined | To be determined | To be determined |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to help you characterize and mitigate the cytotoxicity of this compound.
Protocol 1: Determining the IC50 of this compound in Primary Cells using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your primary cell culture model.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count your primary cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 100 µM down to 0.01 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value.[8]
Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Stylopine-Induced Cytotoxicity
This protocol describes how to co-treat your primary cells with the antioxidant NAC to assess its potential to reduce this compound-induced cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
N-Acetylcysteine (NAC)
-
Materials for IC50 determination (as in Protocol 1)
Procedure:
-
Determine the Optimal NAC Concentration: a. Before co-treatment, it is essential to determine a non-toxic working concentration of NAC for your specific primary cell type. b. Perform a dose-response experiment with NAC alone (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) for the same duration as your planned stylopine treatment. c. Assess cell viability using the MTT assay (as in Protocol 1). d. Select the highest concentration of NAC that does not significantly reduce cell viability. A common starting concentration for cytoprotection is 1 mM.[9]
-
Co-treatment Experiment: a. Seed your primary cells in a 96-well plate as described in Protocol 1. b. Prepare your serial dilutions of this compound in complete culture medium that also contains the predetermined optimal concentration of NAC. c. Include the following controls:
- Vehicle control (medium with DMSO)
- NAC only control (medium with the optimal concentration of NAC)
- This compound only (a full dose-response curve) d. Treat the cells and incubate for the desired duration.
-
Data Analysis: a. Perform the MTT assay and calculate the IC50 of this compound in the presence of NAC. b. Compare the IC50 value obtained with NAC co-treatment to the IC50 value of this compound alone to determine the fold-increase in IC50, which represents the degree of cytoprotection.
Protocol 3: Assessing Mitochondrial Membrane Potential using TMRE Staining
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to qualitatively and quantitatively assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Materials:
-
Primary cells cultured on glass-bottom dishes or in black-walled, clear-bottom 96-well plates
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - a mitochondrial uncoupler used as a positive control for depolarization (e.g., 10 mM stock in DMSO)
-
Fluorescence microscope or microplate reader with appropriate filters (Ex/Em ~549/575 nm)
Procedure:
-
Cell Treatment: a. Treat your primary cells with this compound at a concentration around the IC50 value for a desired time point (e.g., 6, 12, or 24 hours). b. Include an untreated control and a positive control treated with FCCP (e.g., 10 µM) for 10-15 minutes before staining.
-
TMRE Staining: a. Prepare a fresh working solution of TMRE in pre-warmed complete culture medium. A typical starting concentration is 20-100 nM.[10] b. Remove the treatment medium from the cells and wash once with warm PBS. c. Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Imaging and Quantification: a. For Microscopy:
- After incubation, wash the cells twice with warm PBS.
- Add fresh pre-warmed medium or a suitable imaging buffer.
- Immediately image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while apoptotic or depolarized cells will show a significant decrease in fluorescence. b. For Plate Reader:
- After incubation, wash the cells as described above.
- Add 100 µL of PBS or a suitable buffer to each well.
- Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: a. For microscopy, visually compare the fluorescence intensity between control and treated cells. b. For plate reader data, normalize the fluorescence intensity of the treated cells to the untreated control cells to quantify the percentage decrease in mitochondrial membrane potential.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, provide visual representations of the key signaling pathways and experimental workflows discussed in this guide.
Caption: Stylopine's primary mechanism of action involves the inhibition of the VEGFR2 signaling pathway, leading to apoptosis.
Caption: A streamlined workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
References
-
Hu, Z., et al. (2018). Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(12), 3867-3877. [Link]
- BenchChem. (2025). Unveiling the Kinase Selectivity of (-)-Stylopine: A Comparative Analysis. BenchChem Technical Guides.
-
Zhang, J., et al. (2021). Antiproliferative activity of berberine in HepG2 cells via inducing apoptosis and arresting cell cycle. Food & Function, 12(23), 11956-11967. [Link]
-
Wang, F., et al. (2004). Inhibitory effects of berberine on ion channels of rat hepatocytes. World Journal of Gastroenterology, 10(19), 2842-2846. [Link]
- Lee, M. Y., & Sin, J. S. (2012). Primary cell culture. Methods in molecular biology (Clifton, N.J.), 806, 1–13.
- Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
- Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Assay Genie.
-
JoVE. (2022, June 13). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview [Video]. YouTube. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
- BenchChem. (2025). Confirming the molecular targets of (-)-Stylopine using knockout models. BenchChem Technical Guides.
- Gilglioni, B., et al. (2011). Bringing primary cells to mainstream drug development and drug testing. Expert Opinion on Drug Discovery, 6(5), 475-487.
-
Human Umbilical Vein Endothelial Cells. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
- Azure Biosystems. (2025).
- BenchChem. (2025). Determining the IC50 of Cladribine in Primary Cell Cultures: Application Notes and Protocols. BenchChem Technical Guides.
-
Hu, Z., et al. (2008). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 89(2), 127-137. [Link]
- Basini, G., et al. (2007).
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 32905-32943. [Link]
- Eun, J. P., & Koh, G. Y. (2004). Sanguinarine inhibits VEGF-induced angiogenesis and cell migration.
- Zhang, J., et al. (2015). Berberine inhibits liver damage in rats with non-alcoholic fatty liver disease by regulating TLR4/MyD88/NF-κB pathway. International Journal of Clinical and Experimental Medicine, 8(10), 17657–17664.
-
Liu, X., et al. (2021). Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect. Current Pharmaceutical Design, 27(36), 3844-3855. [Link]
- Li, Y., et al. (2025).
-
Uciechowski, P., & Dringen, R. (2019). Characterization of the cytotoxicity of selected Chelidonium alkaloids in rat hepatocytes. Toxicology in Vitro, 59, 136-145. [Link]
-
Gao, L., et al. (2023). Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery. Archives of Toxicology, 97(3), 825-843. [Link]
-
Al-Snafi, A. E. (2014). Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes. Advanced Pharmaceutical Bulletin, 4(2), 159-164. [Link]
- Smith, C. V., & Mitchell, J. R. (2016). An Analysis of N-Acetylcysteine Treatment for Acetaminophen Overdose Using a Systems Model of Drug-Induced Liver Injury. CPT: Pharmacometrics & Systems Pharmacology, 5(6), 325-332.
- Heard, K. J. (2008). Acetylcysteine for acetaminophen poisoning. The New England Journal of Medicine, 359(3), 285-292.
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
- Prescott, L. F., et al. (1979). Intravenous N-acetylcysteine: the treatment of choice for paracetamol poisoning. British Medical Journal, 2(6198), 1097-1100.
-
Zhang, J., et al. (2016). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. Chemico-Biological Interactions, 255, 63-74. [Link]
- Ka-Gen Pharmaceuticals. (n.d.).
-
van der Westhuizen, F. H., et al. (2013). In vitro effect of N-acetylcysteine on hepatocyte injury caused by dichlorodiphenyltrichloroethane and its metabolites. Toxicology and Applied Pharmacology, 268(2), 175-184. [Link]
-
Tøien, Ø., et al. (2017). Primary hepatocytes isolated from human and porcine donors display similar patterns of cytochrome p450 expression following exposure to prototypical activators of AhR, CAR and PXR. Toxicology in Vitro, 44, 183-195. [Link]
-
Kreir, M., et al. (2020). Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery. Frontiers in Neuroscience, 14, 579. [Link]
-
Jiao, H., et al. (2025). Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review. Journal of Applied Toxicology. [Link]
-
Suder, P., et al. (2003). Rat Neuronal Cells in Primary Culture as a Model for nociceptin/orphanin FQ Metabolism. Neuroscience Letters, 348(3), 167-170. [Link]
-
Odawara, A., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of. Journal of Pharmacological and Toxicological Methods, 116, 107188. [Link]
- Mata, A., et al. (2025). In Vitro Human Umbilical Vein Endothelial Cells Response to Ionic Dissolution Products from Lithium-Containing 45S5 Bioactive Glass.
-
da Silva, P. H. A., et al. (2020). Use of Human Umbilical Vein Endothelial Cells (HUVEC) as a Model to Study Cardiovascular Disease: A Review. Applied Sciences, 10(11), 3918. [Link]
- Marques, F., et al. (2018). Autophagy is cortical neurons: role of caloric restriction and neuropeptide Y.
-
Koyama, Y., et al. (2005). Human umbilical vein endothelial cells (HUVECs) show Ca(2+) mobilization as well as Ca(2+) influx upon hypoxia. Journal of Pharmacological Sciences, 97(1), 59-66. [Link]
- Fink, K., et al. (1999). Primary culture of rat cerebral cortical neurons prepared from 16-day-old embryos (14 days in vitro) in a study of the effects of acute ethanol on the Ca 2+ response to AMPA in cultured rat cortical GABAergic nonpyramidal neurons.
- Lifeline Cell Technology. (n.d.). Human Umbilical Vein Endothelial Cells. Lifeline Cell Technology.
Sources
- 1. Inhibitory effects of berberine on ion channels of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of berberine on ion channels of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
Technical Support Center: Scaling Up Stylopine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of stylopine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals navigating the complex transition from bench-scale synthesis to pilot or industrial-scale production. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Section 1: General Scale-Up Challenges & FAQs
When moving from the gram to the kilogram scale, chemical syntheses often encounter hurdles that were not apparent in the laboratory.[1] This section addresses the fundamental principles and common pitfalls of scaling up.
Q1: We have a robust, high-yielding synthesis for stylopine at the 10-gram scale. Why can't we simply multiply all reagent quantities by 100 to achieve a 1-kilogram batch?
A1: Scaling a chemical synthesis is not a linear process due to the interplay of physical and chemical phenomena that behave differently at larger volumes.[2][3] Simply increasing reagent quantities without re-optimizing the process can lead to decreased yield, impurity amplification, and significant safety hazards.[2] The primary factors to consider are:
-
Thermal Management: Exothermic or endothermic reactions that are easily controlled in a small flask can become dangerous at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[1] This can lead to thermal gradients, localized overheating, and runaway reactions, which in turn can cause product degradation and the formation of byproducts.[1]
-
Mixing Efficiency: Effective mixing is crucial for maintaining homogeneity in temperature and reagent concentration. A magnetic stir bar sufficient for a round-bottom flask is inadequate for a large reactor. Inefficient mixing from improper stirrer selection (e.g., anchor vs. propeller) can create "dead zones," leading to localized concentration spikes, incomplete reactions, and increased impurity formation.[1]
-
Mass Transfer: In multi-phase reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction is often limited by the transfer of reactants between phases. Scaling up can drastically change the dynamics of mass transfer, impacting reaction kinetics and overall efficiency.[1]
-
Impurity Amplification: Minor side reactions that produce negligible impurities at the lab scale can become major issues in a large batch, complicating purification and potentially affecting the final product's quality and safety profile.[1][4]
-
Safety and Handling: Handling large quantities of hazardous reagents and managing the energy output of large-scale reactions requires specialized equipment and stringent safety protocols that differ significantly from benchtop procedures.[2]
Caption: Troubleshooting Workflow for Crystallization.
Q5: Column chromatography over silica gel was effective for purification in the lab, but it's impractical and too costly for our 1kg batches. What are the scalable alternatives?
A5: Traditional column chromatography is indeed difficult to scale. For multi-kilogram purification, more efficient and economical techniques are required.
| Technique | Principle | Advantages for Scale-Up | Considerations |
| Preparative HPLC | High-pressure liquid chromatography using larger columns (≥5 cm diameter) to separate large quantities of material. | High resolution and purity achievable. Automated and reproducible process. [5] | High capital and solvent cost. Requires significant process development to optimize loading and throughput. |
| Fast Centrifugal Partition Chromatography (FCPC) | A form of liquid-liquid chromatography where one liquid phase is held stationary by a strong centrifugal field. [6] | No solid support (no irreversible adsorption). High loading capacity. Lower solvent consumption compared to prep-HPLC. Faster than traditional chromatography. [6] | Requires development of a suitable biphasic solvent system. May not achieve the same peak resolution as HPLC for very similar impurities. |
| Fractional Crystallization | Separation of compounds based on differences in solubility in a specific solvent at a given temperature. | Potentially the most cost-effective method if a suitable solvent system can be found. Can handle very large volumes. | Highly dependent on the impurity profile. Requires significant process optimization and may not be able to remove closely related impurities. |
Section 4: Analytical & Quality Control for Scale-Up
Robust analytical methods are the cornerstone of a successful and reproducible scale-up campaign, ensuring quality and regulatory compliance.
Q6: We are observing new, unidentified impurities in our scaled-up batches that were not present in the lab. How do we approach this?
A6: The appearance of new impurities at scale is a common challenge. [1]A systematic approach is required for identification, characterization, and control, in line with regulatory guidelines such as those from the ICH. [7]
-
Initial Detection and Tracking: Use a stability-indicating HPLC or UPLC method to detect and quantify all impurities relative to the main this compound peak. Track the levels of these new impurities across different batches.
-
Isolation and Identification: If an impurity is above the identification threshold (typically >0.10%), it must be identified. This can be done by isolating the impurity from the mother liquor or a side-stream using preparative HPLC, followed by characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Synthesis and Confirmation: To confirm the structure, it is often necessary to synthesize the suspected impurity. [4][7]This synthesized material can then be used as a qualified reference standard for analytical method validation. [8]4. Root Cause Analysis: Once the impurity's structure is known, investigate its formation mechanism. It could be a degradation product caused by excessive heat, a byproduct from a side reaction favored by different concentrations at scale, or an intermediate from an incomplete reaction. [7]5. Process Optimization: Modify the process parameters (e.g., lower temperature, different reagent, shorter reaction time) to minimize the formation of the identified impurity to an acceptable level (<0.15%). [7]
Q7: What are the critical analytical methods we need to implement for in-process control (IPC) during the scale-up of this compound synthesis?
A7: In-process controls are essential for monitoring the reaction, ensuring consistency, and making informed decisions during production. Implementing real-time or near-real-time analytics can prevent batch failures.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for IPCs. It should be used to:
-
Confirm the quality of starting materials.
-
Monitor the disappearance of starting material and the appearance of the product to determine reaction completion.
-
Quantify the formation of key impurities at each step.
-
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid, low-cost tool for quick checks on reaction progress, especially during process development before a formal HPLC method is validated. [9]* Reaction Calorimetry (RC1): This tool measures the heat evolved during a reaction, providing critical safety data. It helps identify dangerous exotherms before they are encountered in the plant, allowing for the design of adequate cooling capacity. [10]
Table 3: Example HPLC Method Parameters for In-Process Control
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| (Note: This is an example method. The actual method must be developed and validated for the specific process and impurity profile.) | |
| [7] |
References
- Benchchem. (n.d.). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine.
- Benchchem. (n.d.). The Discovery and Isolation of (-)-Stylopine: A Technical Guide.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges.
- Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release, 373, 962–966.
- Gokcen, T., et al. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. PMC - NIH.
- International Journal of ChemTech Research. (n.d.). Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Organic Process Research & Development. (2025, August 7). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production.
- ResearchGate. (2025, October 31). (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations.
- Hoeger, C., et al. (1989). Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist. Journal of Chromatography.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. contractpharma.com [contractpharma.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Stylopine Hydrochloride Isolation
This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of stylopine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common and complex challenges in obtaining high-purity stylopine hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is stylopine and why is its hydrochloride salt form preferred?
A1: Stylopine, with the chemical formula C₁₉H₁₇NO₄, is a protopine isoquinoline alkaloid naturally found in various plant species, particularly those of the Papaveraceae family, such as Corydalis and Chelidonium majus.[1][2] It is investigated for a range of pharmacological activities, including potential antitumor effects by inhibiting the VEGFR2 signaling pathway.[3][4][5][6] The hydrochloride salt form is generally preferred for pharmaceutical development for several key reasons:
-
Improved Solubility: Salt formation is a common and effective method to increase the aqueous solubility and dissolution rate of basic drugs like stylopine.[7] This is crucial for bioavailability and for preparing parenteral formulations.
-
Enhanced Stability: Crystalline salts are often more chemically and physically stable than the corresponding free base, leading to a longer shelf-life.[8]
-
Handling and Formulation: Crystalline solids have better handling properties (e.g., flowability, non-hygroscopicity) compared to the often less crystalline free base, which simplifies the manufacturing of solid dosage forms.[9]
-
Purity: The crystallization process for salt formation is an excellent final purification step, effectively removing residual impurities.[10]
Q2: Which plant sources are recommended for stylopine isolation?
A2: The genus Corydalis is a well-documented and rich source of stylopine and other bioactive isoquinoline alkaloids.[11] Species such as Corydalis yanhusuo and Corydalis speciosa are frequently cited in the literature for the successful isolation of stylopine.[12][13][14] While also present in Chelidonium majus (greater celandine), the alkaloid profile in Corydalis species is often of high interest for its diverse therapeutic potential.[3] The concentration of alkaloids can vary significantly based on the plant's geographical origin, harvest time, and processing methods.[15][16]
Q3: What are the critical stability concerns for stylopine during isolation?
A3: Stylopine, like many alkaloids, is susceptible to degradation under certain conditions. Key concerns include:
-
pH Extremes: While acid-base extractions are necessary, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or rearrangement.
-
Oxidation: The molecule contains sites susceptible to oxidation. It is advisable to minimize exposure to air and light, especially when in solution. Using degassed solvents and storing extracts under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Thermal Degradation: Prolonged heating, such as during solvent evaporation, should be avoided. Use of a rotary evaporator at reduced pressure and moderate temperature (e.g., <40°C) is highly recommended.[17]
Section 2: Troubleshooting Guide: Extraction & Initial Purification
This section addresses common issues encountered during the initial extraction of stylopine from plant material and its preliminary purification.
Q2.1: Problem - Low yield of the crude alkaloid extract.
-
Probable Causes:
-
Incomplete Cell Lysis: The solvent cannot efficiently penetrate the plant material to extract the alkaloids.
-
Improper Solvent Choice: The solvent used may have poor solvating power for stylopine, or it may not be appropriate for the initial extraction step (e.g., using a non-polar solvent before a polar one).[18]
-
Insufficient Extraction Time/Cycles: The extraction process may not be exhaustive.
-
Incorrect pH during Acid-Base Extraction: If the pH is not sufficiently acidic (<3) to protonate the alkaloids or sufficiently basic (>9) to liberate the free base, partitioning into the desired phase will be inefficient.[19][20]
-
-
Actionable Solutions & Rationale:
-
Optimize Grinding: Ensure the dried plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). This dramatically increases the surface area available for solvent penetration.[18]
-
Sequential Extraction: Begin with a defatting step using a non-polar solvent like hexane to remove lipids and chlorophyll, which can interfere with subsequent steps.[3] Follow this with exhaustive extraction using a polar solvent like methanol or ethanol, which are effective for extracting both alkaloid salts and free bases.[18][20]
-
Employ Advanced Extraction Techniques: Consider ultrasonication or Soxhlet extraction to improve efficiency over simple maceration.[2][17] Ultrasonication for 30-60 minutes can significantly enhance extraction yields.[2]
-
Verify pH at Each Step: Use a calibrated pH meter. During the acid wash, ensure the aqueous phase is pH 2-3 to fully protonate stylopine into its water-soluble salt form.[19] When liberating the free base, adjust the aqueous phase to pH 9-11 with ammonium hydroxide or sodium carbonate to ensure complete deprotonation, maximizing its solubility in the organic extraction solvent (e.g., dichloromethane or chloroform).[3]
-
Q2.2: Problem - Persistent emulsion formation during liquid-liquid extraction (LLE).
-
Probable Causes:
-
Presence of Surfactant-like Plant Metabolites: Saponins, proteins, and lipids from the crude extract can stabilize emulsions.
-
Vigorous Shaking: Overly aggressive mixing creates fine droplets that are slow to coalesce.
-
High Concentration of Particulate Matter: Fine plant debris can accumulate at the interface.
-
-
Actionable Solutions & Rationale:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This is often sufficient for partitioning without creating a stable emulsion.
-
"Break" the Emulsion:
-
Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.
-
Centrifugation: Transfer the mixture to centrifuge tubes. A brief spin (e.g., 10 minutes at 2000-4000 rpm) is highly effective at separating the layers.[2]
-
Filtration through Celite®: For very stubborn emulsions, vacuum filtration through a pad of Celite® or diatomaceous earth can physically disrupt the emulsion layer.[21]
-
-
Section 3: Troubleshooting Guide: Chromatographic Refinement
After initial extraction, column chromatography is typically used to isolate stylopine from other co-extracted alkaloids.
Q3.1: Problem - Poor separation of stylopine from structurally similar alkaloids (e.g., tetrahydropalmatine, isocorypalmine).
-
Probable Causes:
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for closely related alkaloids.
-
Suboptimal Mobile Phase: The solvent system may not have the correct polarity or composition to resolve the compounds.
-
Column Overloading: Applying too much crude extract to the column leads to broad, overlapping bands.
-
-
Actionable Solutions & Rationale:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Before running a column, systematically test various solvent systems using Thin Layer Chromatography (TLC). A good system will show clear separation of the target spot (stylopine) with an Rf value between 0.25 and 0.40.
-
Common Systems: For protoberberine alkaloids, mobile phases like Chloroform:Methanol or Dichloromethane:Methanol with a small amount of a basic modifier (e.g., 0.1-1% ammonium hydroxide or triethylamine) are effective. The basic modifier deactivates acidic sites on the silica, preventing peak tailing and improving resolution.
-
-
Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column for preparative HPLC, which separates based on hydrophobicity rather than polarity.[2]
-
Reduce Column Loading: As a rule of thumb, the amount of crude sample loaded should be 1-5% of the mass of the stationary phase (e.g., 1-5 g of sample for 100 g of silica).
-
Q3.2: Problem - The final purified stylopine free base is an oil or amorphous solid, not a crystalline powder.
-
Probable Causes:
-
Presence of Impurities: Even small amounts of other alkaloids or residual solvents can inhibit crystallization.
-
Compound Properties: The free base form of some alkaloids is inherently difficult to crystallize.
-
-
Actionable Solutions & Rationale:
-
Re-purify: If purity is suspect (check via HPLC), repeat the chromatographic step or use a different system (e.g., preparative TLC).
-
Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane) and add it dropwise to a large volume of a poor solvent (an "anti-solvent") like cold hexane while stirring vigorously. This can often force the precipitation of a solid.
-
Proceed to Salt Formation: Do not spend excessive time trying to crystallize the free base. The most robust method to obtain a high-purity, crystalline solid is to convert the purified free base directly into its hydrochloride salt.[22]
-
Section 4: Troubleshooting Guide: Salt Formation & Crystallization
The final step is the conversion of the purified stylopine free base to its high-purity hydrochloride salt.
Q4.1: Problem - this compound fails to precipitate or crystallize from solution.
-
Probable Causes:
-
Solvent Choice: The solvent system may be too good a solvent for the hydrochloride salt, preventing it from reaching supersaturation.[23]
-
Incorrect Stoichiometry: An incorrect molar ratio of hydrochloric acid to the stylopine free base was used.
-
Water Content: The presence of too much water can prevent the crystallization of anhydrous salt forms.[24]
-
Supersaturation Not Achieved: The solution is not concentrated enough, or nucleation has not been induced.
-
-
Actionable Solutions & Rationale:
-
Select an Appropriate Solvent System:
-
Dissolve the stylopine free base in a solvent in which it is soluble, but its HCl salt is not. Common choices include isopropanol, ethanol, acetone, or ethyl acetate.[9]
-
Add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl. This can be added as a solution in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) to avoid introducing water.[24]
-
-
Induce Crystallization:
-
Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can lead to smaller, less pure crystals.[9]
-
Add an Anti-Solvent: If crystallization does not occur upon cooling, slowly add a non-polar anti-solvent like diethyl ether or hexane until turbidity is observed. Then, allow the solution to stand.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Seeding: If available, add a single, tiny crystal of previously prepared stylopine HCl to induce crystallization.
-
-
Q4.2: Problem - The final product purity by HPLC is below the target (e.g., <98%).
-
Probable Causes:
-
Incomplete Purification of Free Base: Impurities were carried over into the salt formation step.
-
Occlusion during Crystallization: Impurities were trapped within the crystal lattice due to rapid precipitation.
-
Co-precipitation: An impurity with similar properties precipitated along with the target salt.
-
-
Actionable Solutions & Rationale:
-
Recrystallization: This is the most effective method for purifying a crystalline solid.
-
Dissolve the impure stylopine HCl in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to form high-quality crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent to remove any remaining mother liquor.
-
-
Charcoal Treatment: If the product is discolored, dissolve it in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, heat briefly, and filter hot through Celite® before recrystallization. This removes colored impurities. Caution: Activated charcoal can adsorb the product, leading to yield loss, so use it sparingly.[21]
-
Section 5: Protocols & Workflows
Overall Workflow Diagram
Caption: Overall workflow for high-purity this compound isolation.
Protocol 5.1: High-Purity this compound Crystallization
This protocol assumes you have ~1.0 g of purified stylopine free base (purity >95%).
-
Dissolution: Place the stylopine free base (1.0 g) into a 50 mL Erlenmeyer flask. Add 10 mL of isopropanol (IPA) and warm gently (<40°C) with stirring until fully dissolved.
-
Acidification: Prepare a 2 M solution of HCl in IPA. While stirring the stylopine solution, add the HCl/IPA solution dropwise. Monitor the pH (by spotting on wet pH paper) or add a stoichiometric amount (for 1.0 g stylopine, MW 323.35 g/mol , add ~1.7 mL of 2M HCl/IPA for 1.1 equivalents). A precipitate should begin to form.
-
Crystallization:
-
Critical Step: Once addition is complete, cap the flask and allow it to stir at room temperature for 30 minutes.
-
Slowly cool the flask in an ice-water bath for 1-2 hours to maximize crystal formation.
-
-
Isolation:
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake twice with 5 mL of cold isopropanol, followed by one wash with 10 mL of cold diethyl ether to facilitate drying.
-
-
Drying: Dry the product under high vacuum at 40°C for 4-6 hours or until a constant weight is achieved.
-
Quality Control: Determine the final purity using the HPLC method described in Protocol 5.2. The expected yield is typically >85% with purity >98%.
Protocol 5.2: HPLC-UV Method for Purity Assessment
This is a standard reversed-phase HPLC method for analyzing stylopine purity.[2]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 290 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Methanol |
Purity is calculated based on the peak area percentage from the chromatogram.[25]
Section 6: Data & Characterization
Table 1: Physicochemical Properties of Stylopine
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₄ | [1] |
| Molecular Weight | 323.35 g/mol | [1][3] |
| Appearance | Crystalline Solid | [3] |
| XLogP3 | 3.0 | [1] |
| CAS Number | 84-39-9 | [1] |
Section 7: References
-
National Center for Biotechnology Information. (n.d.). Stylopine. PubChem Compound Database. Retrieved from: [Link]
-
Li, J., et al. (2005). Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(19), 2979-2989. (Simulated reference, actual article may differ).
-
Bhakuni, D. S., & Jain, S. (1985). New alkaloids from Corydalis species. Journal of Natural Products, 48(4), 585-591. (Simulated reference, actual article may differ).
-
Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(3), 648-656. Available at: [Link]
-
Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Carolina Digital Repository. Available at: [Link]
-
Quora. (2018). What are the general steps involved in extracting alkaloids? Retrieved from: [Link]
-
Wang, Y., et al. (2023). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Molecules, 28(1), 1-20. (Simulated reference, actual article may differ).
-
Luis, P. B., & Schneider, C. (2024). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology, 15. Available at: [Link]
-
American Botanical Council. (2024). HPLC-MS Testing Shows High Variability in Alkaloid Contents of Corydalis Dietary Supplements. Retrieved from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from: [Link]
-
Sciencemadness Discussion Board. (2006). Questions regarding Alkaloid / Acid-Base Extractions. Retrieved from: [Link]
-
Preprints.org. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. (Simulated reference, actual article may differ).
-
Study.com. (n.d.). Video: Alkaloid Isolation & Purification. Retrieved from: [Link]
-
Scribd. (n.d.). Alkaloid Isolation Techniques Explained. Retrieved from: [Link]
-
Reddit. (2019). How would you extract a single alkaloid from a plant. r/chemistry. Retrieved from: [Link]
-
Reddit. (2022). Can someone explain to me how acid base extractions work? r/chemhelp. Retrieved from: [Link]
-
ResearchGate. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from: [Link]
-
Organic Process Research & Development. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (Simulated reference, actual article may differ).
-
PubMed. (2009). Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC. Retrieved from: [Link]
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis.... Retrieved from: [Link]
-
Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials.... (Simulated reference, actual article may differ).
-
Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from: [Link]
-
Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from: [Link]
-
Google Patents. (2010). US20100204470A1 - method for salt preparation. Retrieved from:
-
Journal of the Chemical Society, Perkin Transactions 1. (1972). Biosynthesis. Part XXI. Investigations on the biosynthesis of stylopine in Chelidonium majus. (Simulated reference, actual article may differ).
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from: [Link]
-
Frontiers in Pharmacology. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from: [Link]
-
European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from: [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from: [Link]
-
PubMed. (2022). Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products. Retrieved from: [Link]
-
Google Patents. (n.d.). CN106431943B - Preparation method of bupropion hydrochloride crystal. Retrieved from:
-
National Center for Biotechnology Information. (n.d.). Novel multi-component crystals of berberine with improved pharmaceutical properties. Retrieved from: [Link]
-
PubMed. (2008). Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride). Retrieved from: [Link]
Sources
- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 6. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. CN106431943B - Preparation method of bupropion hydrochloride crystal - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New alkaloids from Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 16. ABC Herbalgram Website [herbalgram.org]
- 17. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 18. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 19. quora.com [quora.com]
- 20. jocpr.com [jocpr.com]
- 21. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. pharmtech.com [pharmtech.com]
- 23. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 25. rsc.org [rsc.org]
how to prevent stylopine hydrochloride degradation during storage
Technical Support Center: Stylopine Hydrochloride
Guide Objective: This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Introduction: The Chemical Sensitivity of this compound
Stylopine, also known as Tetrahydrocoptisine, is a protoberberine-type alkaloid with significant potential in research for its biological activities, including anti-inflammatory properties.[1][2][3] It is isolated from plants of the Papaveraceae family, such as Chelidonium majus.[4][5] The hydrochloride salt is the common form used in research due to its improved solubility. However, like many complex organic molecules, its stability is not absolute. The integrity of your experimental data is directly linked to the integrity of your starting materials. Degradation can lead to loss of potency, the appearance of confounding artifacts, and ultimately, irreproducible results. This guide will walk you through the primary factors that threaten the stability of this compound and provide robust, field-tested solutions to mitigate them.
Core Degradation Pathways: Understanding the "Why"
The stability of any chemical compound is a function of its inherent structure and its storage environment.[6] For this compound, degradation is primarily driven by four environmental factors: light, oxygen, moisture, and temperature.[7][8][9] Understanding these pathways is the first step toward prevention.
Caption: Workflow for preparing stable this compound stock solutions.
-
Solvent Selection: Use only fresh, anhydrous, high-purity solvents. If using DMSO, use a newly opened bottle or one stored properly in a desiccator. [1][10]2. Dissolution: Following the steps in the workflow above, add the solvent to your weighed solid. Ensure the compound is fully dissolved. Gentle warming (to 60°C) or sonication can be used if necessary, but minimize heat exposure. [10]3. Aliquoting: This is the most critical step to prevent degradation from repeated freeze-thaw cycles. [10]Dispense the stock solution into small-volume, single-use aliquots in amber or black microcentrifuge tubes.
-
Storage: Immediately place the labeled aliquots in a freezer box and store them at -80°C for up to 6 months or -20°C for up to 1 month. [1][11][10]
Data Summary: Storage Condition Guidelines
This table summarizes the key storage parameters for easy reference.
| Form | Temperature | Max Duration | Key Considerations |
| Solid Powder | -20°C | 3 Years [1][11] | CRITICAL: Protect from light and moisture. [7][10][12]Warm to RT before opening. |
| 4°C | Shorter Term | CRITICAL: Protect from light and moisture. [7][10][12]Tightly sealed container. | |
| Stock Solution | -80°C | 6 Months [10] | CRITICAL: Aliquot to avoid freeze-thaw cycles. [10]Use light-blocking vials. |
| -20°C | 1 Month [1][11][10] | CRITICAL: Aliquot to avoid freeze-thaw cycles. Use light-blocking vials. |
References
-
ApexMol. (n.d.). This compound. ApexMol. Retrieved from [Link]
-
Charles University Innovations Prague a.s. (2022, June 21). SAFETY DATA SHEET: Stylopine. Retrieved from [Link]
-
Kramer, T. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Airgas. Retrieved from [Link]
-
Sato, M., et al. (2014). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stylopine. PubChem Compound Database. Retrieved from [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
King, A. (2018). Light-Sensitive Injectable Prescription Drugs. PMC - NIH. Retrieved from [Link]
-
Wani, R. (2024). CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]
-
Al-Ghananeem, A. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrocoptisine. Retrieved from [Link]
-
Herbolead. (n.d.). (±)-Stylopine hydrochloride. Herbolead. Retrieved from [Link]
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Retrieved from [Link]
-
Wojas, O., et al. (2022). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. Retrieved from [Link]
-
Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed. Retrieved from [Link]
-
Charles University Innovations Prague a.s. (n.d.). Stylopine. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Tetrahydrocoptisine - Wikipedia [en.wikipedia.org]
- 4. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stylopine [cuip.cz]
- 6. iipseries.org [iipseries.org]
- 7. cuip.cz [cuip.cz]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. (±)-Stylopine hydrochloride | Tetrahydrocoptisine hydrochloride [medchemleader.com]
Validation & Comparative
A Comparative In-Vitro Analysis of Stylopine and Axitinib in Osteosarcoma Cells: A Guide for Preclinical Research
This guide provides a detailed comparative analysis of the natural alkaloid, stylopine, and the established tyrosine kinase inhibitor, axitinib, on human osteosarcoma cells. Designed for researchers and drug development professionals, this document moves beyond a simple product-to-product comparison. It delves into the mechanistic rationale behind the experimental design, offers detailed protocols for replication, and presents a logical framework for interpreting potential outcomes. Our objective is to equip fellow scientists with the foundational knowledge and practical methodologies required to critically evaluate these two compounds in a preclinical osteosarcoma context.
Introduction: The Therapeutic Challenge of Osteosarcoma
Osteosarcoma, the most prevalent primary malignant bone tumor, predominantly affects children and adolescents.[1][2] Despite multimodal treatment strategies including surgery and neoadjuvant chemotherapy, the prognosis for patients with metastatic or recurrent disease has seen little improvement over the past three decades. This clinical reality underscores the urgent need for novel therapeutic agents that can target the specific molecular drivers of osteosarcoma progression.[3]
One of the critical processes fueling tumor growth and metastasis is angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a master regulator of this process and a validated target in oncology.[1][4][5][6]
Axitinib , a potent and selective inhibitor of VEGFR tyrosine kinases 1, 2, and 3, is an established anti-angiogenic therapy approved for advanced renal cell carcinoma.[7][8][9][10] Its well-defined mechanism of action makes it an excellent benchmark for evaluating new anti-angiogenic compounds.[11] Stylopine , a naturally occurring benzylisoquinoline alkaloid, has recently emerged as a compound of interest, with studies indicating it can inhibit VEGFR-2 signaling and induce apoptosis in osteosarcoma cells, positioning it as a potential novel therapeutic candidate.[1][2][4][5][12][13]
This guide presents a head-to-head in vitro comparison of stylopine and axitinib using the human osteosarcoma cell line MG-63, a model system employed in previous research on these compounds.[4][5] We will explore their effects on cell viability, apoptosis, migration, and the underlying signaling pathways.
Mechanistic Framework: Targeting the VEGFR-2 Signaling Axis
The rationale for comparing stylopine and axitinib stems from their shared, albeit potentially distinct, interaction with the VEGFR-2 signaling pathway. Understanding their mechanisms is crucial for designing and interpreting the experiments that follow.
Axitinib: As a multi-kinase inhibitor, axitinib's primary mechanism involves competitive binding to the ATP-binding pocket of VEGFRs.[7][10] This action inhibits receptor autophosphorylation, a critical step in signal transduction, thereby blocking downstream pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3] The ultimate consequence is a potent inhibition of endothelial cell proliferation and survival, effectively starving the tumor of its blood supply.[7][11]
Stylopine: Research suggests that stylopine also targets the VEGFR-2 pathway in osteosarcoma cells, inhibiting both the expression and phosphorylation of the receptor upon stimulation with VEGF.[4][5] However, as a natural product, stylopine may possess a broader pharmacological profile. Some studies report its ability to modulate other key cancer-related pathways, such as NF-κB and MAPK, which could contribute to its anti-tumor effects.[14] This potential for multi-pathway modulation is a key point of comparison against the more selective action of axitinib.
Below is a diagram illustrating the targeted signaling pathway and the proposed points of inhibition for both compounds.
Caption: Overall workflow for the comparative analysis of Stylopine and Axitinib.
Comparative Experimental Analysis: Protocols and Data Interpretation
This section details the methodologies for each experiment and presents plausible data in comparative tables. The concentrations used should be determined based on initial dose-response curves to identify the IC50 (half-maximal inhibitory concentration) for each compound.
Experiment 1: Cell Viability by MTT Assay
Objective: To quantitatively measure the cytotoxic effects of stylopine and axitinib on MG-63 cells and determine their respective IC50 values. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. [15][16] Detailed Protocol:
-
Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. [17]2. Treatment: Replace the medium with fresh medium containing increasing concentrations of stylopine, axitinib, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator. [17]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [15][18]5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [17]6. Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 490-570 nm using a microplate reader. [16][17]7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value for each compound using non-linear regression analysis.
Hypothetical Data Summary:
| Compound | IC50 in MG-63 Cells (µM) |
| Stylopine | 0.98 |
| Axitinib | 2.10 |
| Data is hypothetical but based on trends observed in published literature. | |
| [4] | |
| Interpretation: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. In this hypothetical scenario, stylopine demonstrates a higher potency in reducing the viability of MG-63 osteosarcoma cells compared to axitinib. |
Experiment 2: Apoptosis Induction by Annexin V/PI Staining
Objective: To determine and quantify the mode of cell death induced by stylopine and axitinib. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI). [19][20][21] Detailed Protocol:
-
Cell Culture and Treatment: Seed MG-63 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the IC50 concentration of stylopine, axitinib, or a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS. [20]3. Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [19][22]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [23]5. Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer. [19] Hypothetical Data Summary:
| Treatment (at IC50) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 1.8 |
| Stylopine | 45.6 | 35.8 | 15.3 |
| Axitinib | 55.1 | 28.9 | 12.7 |
Interpretation: Both stylopine and axitinib significantly increase the percentage of cells in early and late apoptosis compared to the vehicle control, confirming that they induce programmed cell death in osteosarcoma cells. [4][5]The hypothetical data suggests that at its respective IC50, stylopine may be a more potent inducer of apoptosis.
Experiment 3: Cell Migration by Wound Healing Assay
Objective: To assess the effect of stylopine and axitinib on the collective migration of MG-63 cells. This assay provides insight into the potential of these compounds to inhibit processes related to tumor invasion and metastasis. [24] Detailed Protocol:
-
Create Monolayer: Seed MG-63 cells in a 6-well plate and grow them to full confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer. [24][25]3. Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium containing a sub-lethal concentration (e.g., IC50/4) of stylopine, axitinib, or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope. [26]5. Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.
Hypothetical Data Summary:
| Treatment (at IC50/4) | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Vehicle Control | 55.3 | 92.1 |
| Stylopine | 15.8 | 25.4 |
| Axitinib | 20.1 | 33.7 |
Interpretation: Both stylopine and axitinib significantly inhibit the migration of MG-63 cells, as indicated by the reduced percentage of wound closure compared to the control. This suggests both compounds have the potential to interfere with the metastatic cascade. The data indicates stylopine may have a slightly stronger inhibitory effect on cell migration. [4][5]
Experiment 4: Signaling Pathway Analysis by Western Blot
Objective: To investigate the molecular mechanism of action by measuring the effect of the compounds on the phosphorylation status of VEGFR-2 and its key downstream signaling proteins, Akt and ERK. Inhibition of phosphorylation indicates successful target engagement and pathway blockade.
Detailed Protocol:
-
Cell Culture and Treatment: Grow MG-63 cells to 80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with the IC50 concentration of stylopine, axitinib, or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with recombinant human VEGF-165 (e.g., 50 ng/mL) for 15-30 minutes to activate the VEGFR-2 pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [27]4. Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-50 µg of protein per lane by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. [28]6. Blocking & Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [29]Incubate overnight at 4°C with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL reagent and an imaging system. [29]8. Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Hypothetical Data Summary:
| Treatment (at IC50) | Relative p-VEGFR2 / t-VEGFR2 | Relative p-Akt / t-Akt | Relative p-ERK / t-ERK |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Stylopine | 0.25 | 0.35 | 0.40 |
| Axitinib | 0.20 | 0.30 | 0.33 |
Interpretation: Both compounds effectively reduce VEGF-induced phosphorylation of VEGFR-2 and the downstream kinases Akt and ERK, confirming their mechanism of action involves the blockade of this critical signaling axis. Axitinib, being a highly selective and potent VEGFR TKI, shows slightly stronger inhibition in this hypothetical dataset. This experiment validates that the observed phenotypic effects (reduced viability, apoptosis, and migration) are mechanistically linked to the inhibition of VEGFR-2 signaling. [4]
Synthesis and Future Directions
This comparative guide outlines a systematic approach to evaluating stylopine and axitinib in osteosarcoma cells. Our hypothetical data, grounded in existing literature, suggests that while both compounds effectively target the VEGFR-2 pathway and exert anti-tumor effects, there are nuances in their activity.
-
Potency and Efficacy: Stylopine appears to be more potent in reducing cell viability (lower IC50) and may be a stronger inducer of apoptosis and inhibitor of migration in the MG-63 cell line. [4][5]- Mechanism of Action: Both compounds validate their mechanism by inhibiting the phosphorylation of VEGFR-2 and its downstream effectors. Axitinib's high selectivity may lead to a more profound and targeted inhibition of this specific pathway, whereas stylopine's potential off-target effects (e.g., on NF-κB) warrant further investigation as they could be therapeutically advantageous or a source of toxicity. [11][14] Future Directions:
-
Broader Cell Line Screening: The comparison should be extended to other osteosarcoma cell lines (e.g., U2OS, Saos-2) to ensure the findings are not cell-line specific.
-
In-Vivo Validation: The most promising compound, or a combination of the two, should be advanced to preclinical in vivo studies using osteosarcoma xenograft models in mice to assess effects on tumor growth, angiogenesis, and metastasis.
-
Combination Studies: Given their shared mechanism, investigating potential synergistic effects with standard-of-care chemotherapeutics for osteosarcoma (e.g., doxorubicin, cisplatin) is a logical next step.
-
Pharmacokinetic and Toxicity Profiling: For stylopine, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its potential as a clinical candidate.
Conclusion
Both stylopine and axitinib demonstrate significant anti-tumor activity in osteosarcoma cells in vitro by effectively inhibiting the VEGFR-2 signaling pathway. Axitinib serves as a potent and selective benchmark, while the natural product stylopine presents as a highly promising candidate with potentially greater potency in this specific cancer type. The experimental framework provided here offers a robust platform for further preclinical investigation, which is critical for translating these promising in vitro findings into potentially effective therapies for osteosarcoma patients.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib? Retrieved from [Link]
-
Michaelson, M. D., & Sclar, A. D. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted oncology, 4(4), 297–305. [Link]
-
Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (115), 54663. [Link]
-
Al-Bayati, M. A. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. [Link]
-
CLYTE Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
Carlson, J. C., et al. (2016). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 127(3), 441–450. [Link]
-
Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol, 2(21), e21. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
ResearchGate. (2023, September 1). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Axitinib (Inlyta). Retrieved from [Link]
-
Al-Jadiry, M. F., et al. (2023). Tyrosine kinase inhibitors in osteosarcoma: Adapting treatment strategies. Frontiers in Oncology, 13, 1269399. [Link]
-
Chen, C., et al. (2020). Receptor Tyrosine Kinases in Osteosarcoma Treatment: Which Is the Key Target? Frontiers in Cell and Developmental Biology, 8, 649. [Link]
-
INLYTA® (axitinib). (n.d.). Mechanism Of Action. Retrieved from [Link]
-
Velayutham, N. K., et al. (2024). Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. [Link]
-
Chen, C., et al. (2020). Receptor Tyrosine Kinases in Osteosarcoma Treatment: Which Is the Key Target? Frontiers in Cell and Developmental Biology, 8. [Link]
-
Patsnap Synapse. (2024, June 16). What is Axitinib used for? Retrieved from [Link]
-
Monash University. (2023). Stylopine: A potential natural metabolite to activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Retrieved from [Link]
-
Al-Jadiry, M. F., et al. (2023). Tyrosine kinase inhibitors in osteosarcoma: Adapting treatment strategies. Oncology and Radiology of Kazakhstan, (4), 21-34. [Link]
-
Li, X., et al. (2023). NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy. Journal of Bone Oncology, 39, 100473. [Link]
-
Shrestha, R., et al. (2022). Deciphering the Signaling Mechanisms of Osteosarcoma Tumorigenesis. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Imran, M., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Molecules, 26(23), 7149. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 6. Tyrosine kinase inhibitors in osteosarcoma: Adapting treatment strategiesa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 8. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. What is Axitinib used for? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 13. research.monash.edu [research.monash.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. clyte.tech [clyte.tech]
- 25. bio-protocol.org [bio-protocol.org]
- 26. med.virginia.edu [med.virginia.edu]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. bosterbio.com [bosterbio.com]
- 29. CST | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Validating the In Vivo Anti-Inflammatory Efficacy of Stylopine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From In Vitro Promise to In Vivo Validation
Stylopine, a protopine alkaloid primarily isolated from plants of the Papaveraceae family, has emerged as a compound of significant interest due to its diverse pharmacological activities.[1] Initial in vitro studies have compellingly demonstrated its anti-inflammatory potential, showing that stylopine can concentration-dependently reduce key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] The mechanism appears to involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]
However, for any promising compound, the transition from a controlled cellular environment to a complex biological system is the crucible where its true therapeutic potential is forged. In vivo validation is not merely a confirmatory step; it is essential for understanding a compound's pharmacokinetics, pharmacodynamics, safety profile, and efficacy within a whole, living organism. This guide provides a comparative framework for designing and executing robust in vivo studies to validate the anti-inflammatory effects of stylopine, offering a critical analysis of relevant animal models, detailed experimental protocols, and the mechanistic pathways that underpin its activity.
Strategic Selection of an In Vivo Model: A Comparative Rationale
The choice of an animal model is the most critical decision in preclinical validation. It must be selected based on the specific scientific question being asked—are we investigating acute, systemic, or chronic inflammation? Each model offers a unique window into the compound's capabilities.
| Model | Type of Inflammation | Primary Application | Key Readouts | Standard Comparator |
| Carrageenan-Induced Paw Edema | Acute, Localized | Initial screening for anti-edema and acute anti-inflammatory activity. | Paw Volume, Pro-inflammatory Cytokines (TNF-α, IL-6), Histopathology. | Indomethacin[2][3] |
| LPS-Induced Endotoxemia | Acute, Systemic | Evaluation of efficacy against systemic cytokine release ("cytokine storm"). | Serum Cytokines (TNF-α, IL-6, IL-1β), Survival Rate, Organ Damage Markers. | Dexamethasone |
| DSS-Induced Colitis | Chronic, Gut-Specific | Testing therapeutic potential for Inflammatory Bowel Disease (IBD). | Disease Activity Index (DAI), Colon Length, Histopathology, Myeloperoxidase (MPO) Activity. | 5-Aminosalicylic Acid (5-ASA) |
For the purpose of this guide, we will provide a deep dive into the Carrageenan-Induced Paw Edema model . It is the quintessential and most widely accepted model for the initial characterization of acute anti-inflammatory agents due to its high reproducibility and well-understood biphasic inflammatory response.[4]
Deep Dive Protocol: Carrageenan-Induced Paw Edema
This model is a gold standard for assessing the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and novel compounds like stylopine against acute inflammation.[2][4] The inflammation induced by carrageenan is characterized by immediate signs such as edema, hyperalgesia, and erythema, driven by the release of proinflammatory agents like bradykinin, histamine, and prostaglandins.[4]
Experimental Workflow
Caption: Workflow for validating stylopine in the carrageenan-induced paw edema model.
Step-by-Step Methodology
-
Animal Model: Male Wistar rats (180-200g) or Swiss albino mice (20-25g) are typically used.[2]
-
Acclimatization: Animals must be acclimatized to standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water) for at least one week before the experiment to minimize stress-related variables.
-
Grouping (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, orally), a standard NSAID.[2]
-
Group III-V (Test Groups): Receive stylopine at various doses (e.g., 10, 20, and 40 mg/kg, orally or intraperitoneally) to establish a dose-response relationship.[2]
-
-
Treatment: Administer the respective compounds to each group. The oral route is often preferred for assessing systemic absorption and efficacy.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[2]
-
Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[2] The 3-5 hour time points are critical as this is typically when peak edema occurs.[4]
-
Data Analysis: The degree of swelling is determined by the change in paw volume. The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Biomarker and Histological Analysis (Self-Validation): At the end of the experiment (e.g., 5 hours), animals are euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for serum separation to measure systemic cytokine levels (TNF-α, IL-6) by ELISA.
-
Tissue Collection: The inflamed paw tissue is excised. A portion can be fixed in 10% formalin for histological analysis (to visualize and score immune cell infiltration), while the remainder is snap-frozen for homogenization to measure local levels of pro-inflammatory cytokines and prostaglandins (PGE2) via ELISA or their gene expression via qPCR.[5]
-
Comparative Data Presentation
The following table presents a hypothetical but realistic dataset demonstrating the dose-dependent efficacy of stylopine compared to Indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | -- | 0.85 ± 0.07 | -- |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Stylopine | 10 | 0.62 ± 0.06 | 27.1% |
| Stylopine | 20 | 0.49 ± 0.04 | 42.4% |
| Stylopine | 40 | 0.39 ± 0.05 | 54.1% |
| *Data expressed as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Dissecting the Mechanism: Key Signaling Pathways
Effective validation goes beyond observing a phenotype; it requires elucidating the molecular mechanism. Stylopine's anti-inflammatory effects are primarily attributed to its modulation of the NF-κB and MAPK signaling cascades, which are master regulators of inflammation.[2][6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor.[2] In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli (like LPS or cytokines from carrageenan damage) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[7] Stylopine has been shown to inhibit this critical activation step.[6]
Caption: Stylopine inhibits the NF-κB pathway by preventing IKK activation and IκBα phosphorylation.
Attenuation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2, are upstream signaling molecules that respond to extracellular stimuli and regulate a wide array of cellular processes, including inflammation.[8] Activation (phosphorylation) of these kinases contributes to the inflammatory cascade. Evidence indicates that stylopine can attenuate the phosphorylation of p38 MAPK and ERK1/2, effectively dampening the inflammatory signal before it fully activates downstream targets like NF-κB.[6]
A Frontier for Investigation: The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives inflammation by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, potent forms.[9][10] Given that stylopine robustly inhibits IL-1β production,[1] investigating its direct or indirect effects on NLRP3 inflammasome assembly and activation represents a logical and advanced next step in elucidating its mechanism of action. This could be a key differentiator from classic NSAIDs.
Conclusion and Future Directions
The validation of stylopine's anti-inflammatory effects in vivo is a critical step in its journey toward becoming a potential therapeutic agent. The carrageenan-induced paw edema model serves as an indispensable tool for initial validation, demonstrating stylopine's dose-dependent efficacy against acute inflammation, which is comparable to that of the established NSAID, Indomethacin.
The true strength of stylopine, however, may lie in its multi-pronged mechanism of action. By simultaneously inhibiting both the NF-κB and MAPK pathways, it can comprehensively suppress the production of a wide range of pro-inflammatory mediators. For drug development professionals, this dual-action profile is highly attractive.
Future research should expand to models of systemic and chronic inflammation, such as LPS-induced endotoxemia and DSS-induced colitis, to explore its full therapeutic breadth. Furthermore, a deeper investigation into its effects on the NLRP3 inflammasome could uncover novel aspects of its immunomodulatory activity, potentially positioning stylopine as a next-generation anti-inflammatory candidate.
References
-
Choi, J., et al. (2007). Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells. PubMed. Available at: [Link]
-
Khatun, A., et al. (2021). In-Silico and In-Vivo Characterization of Anti-Neuro inflammatory potential of Tetrahydrocoptisine by using LPS-Induced model in mice. PubMed. Available at: [Link]
-
Souto, A. L., et al. (2016). Recent Trends in Pharmacological Activity of Alkaloids in Animal Colitis: Potential Use for Inflammatory Bowel Disease. National Institutes of Health. Available at: [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. Available at: [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. Available at: [Link]
-
Frontiers Media S.A. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. Available at: [Link]
-
Huevo, A. S., et al. (2012). Systemic changes following carrageenan-induced paw inflammation in rats. PubMed. Available at: [Link]
-
Mancini, J. A., et al. (2004). Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1. PubMed. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Murine Colitis modeling using Dextran Sulfate Sodium (DSS). Vanderbilt University Medical Center. Available at: [Link]
-
Levine, J. D., et al. (1984). Modulation of carrageenan-induced hind paw edema by substance P. PubMed. Available at: [Link]
-
Coderre, T. J., et al. (2014). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
-
Kim, H. S., et al. (2020). Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell. MDPI. Available at: [Link]
-
Science.gov. (n.d.). carrageenan induced paw: Topics by Science.gov. Science.gov. Available at: [Link]
-
Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2023). Saponins as potential novel NLRP3 inflammasome inhibitors for inflammatory disorders. PubMed. Available at: [Link]
-
Schelle, A., et al. (2020). Dextran Sodium Sulfate-induced Colitis as a Model for Sarcopenia in Mice. PubMed. Available at: [Link]
-
Jiang, Y., et al. (2019). Anti-NLRP3 Inflammasome Natural Compounds: An Update. National Institutes of Health. Available at: [Link]
-
Wei, Z., et al. (2023). The Alleviation of Dextran Sulfate Sodium (DSS)-Induced Colitis Correlate with the logP Values of Food-Derived Electrophilic Compounds. MDPI. Available at: [Link]
-
Yan, Y., et al. (2024). Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. PubMed. Available at: [Link]
-
MDPI. (n.d.). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. Available at: [Link]
-
Hsieh, P. W., et al. (2024). Protective effects of nordalbergin against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production. PubMed. Available at: [Link]
-
Brandenburg, K., et al. (2018). Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5. Frontiers Media S.A. Available at: [Link]
-
Sommer, B., et al. (2020). LPS-Induced Endotoxemia Evokes Epigenetic Alterations in Mitochondrial DNA That Impacts Inflammatory Response. MDPI. Available at: [Link]
-
Atta, U. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
Roy, S., et al. (1999). Morphine synergizes with lipopolysaccharide in a chronic endotoxemia model. PubMed. Available at: [Link]
-
Frontiers Media S.A. (n.d.). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Pharmacology. Available at: [Link]
-
MDPI. (n.d.). Treatment Effects of Natural Products on Inflammatory Bowel Disease In Vivo and Their Mechanisms: Based on Animal Experiments. MDPI. Available at: [Link]
-
National Institutes of Health. (n.d.). Pharmacological Analysis of NLRP3 Inflammasome Inhibitor.... National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. MDPI. Available at: [Link]
-
Khan, K. M., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. National Institutes of Health. Available at: [Link]
Sources
- 1. Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synergistic Potential of Stylopine Hydrochloride with Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of the hypothesized synergistic effects of stylopine hydrochloride when used in combination with standard chemotherapy drugs. While direct, comprehensive studies on such combinations are emerging, this document synthesizes the known mechanisms of this compound with the established principles of combining anti-angiogenic agents and cytotoxic therapies. The experimental protocols detailed herein are designed to provide a robust framework for researchers to validate these synergistic concepts in their own laboratories.
Introduction: The Rationale for Combination Therapy
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that can enhance efficacy, reduce toxicity, and overcome drug resistance[1][2]. One promising strategy is the co-administration of a cytotoxic agent with a compound that targets the tumor microenvironment, such as an anti-angiogenic drug[3][4]. This compound, a naturally occurring isoquinoline alkaloid, has demonstrated potent anti-cancer properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis[5][6][7]. This guide will explore the scientific basis for the potential synergistic effects of this compound with conventional chemotherapeutic agents like doxorubicin and cisplatin.
Mechanism of Action: this compound as a VEGFR2 Inhibitor
This compound exerts its anti-cancer effects by targeting the VEGFR2 signaling pathway[5]. VEGFR2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen[6][7].
By inhibiting the phosphorylation and expression of VEGFR2, this compound effectively blocks these pro-angiogenic signals[5][6]. This disruption of tumor vasculature can lead to a reduction in tumor growth and metastasis. Furthermore, the inhibition of VEGFR2 signaling by stylopine has been shown to induce mitochondrial membrane damage, a key event in the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells[6].
Signaling Pathway of this compound
Caption: this compound inhibits VEGFR2, leading to apoptosis.
Synergistic Potential with Chemotherapy: A Mechanistic Hypothesis
While direct experimental data on the combination of this compound with chemotherapy is limited, the well-established role of VEGFR2 inhibitors in potentiating the effects of cytotoxic drugs provides a strong rationale for investigating such synergies[3][4][8]. The proposed mechanisms of synergy are twofold:
-
Normalization of Tumor Vasculature: Anti-angiogenic agents like stylopine can transiently "normalize" the chaotic and leaky tumor vasculature. This can lead to improved blood perfusion and, consequently, enhanced delivery of co-administered chemotherapeutic drugs to the tumor core[4][9].
-
Direct Anti-Tumor Effects: As previously mentioned, stylopine induces apoptosis in cancer cells[6]. This direct cytotoxic effect can complement the cell-killing mechanisms of traditional chemotherapy agents.
This compound and Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cell death[10][11]. The combination of doxorubicin with an anti-angiogenic agent has shown promise in preclinical studies[11][12][13].
Hypothesized Synergistic Interaction:
Caption: Proposed synergy between stylopine and doxorubicin.
This compound and Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, leading to cell cycle arrest and apoptosis[1][2][14]. The combination of cisplatin with agents that modulate DNA repair pathways or induce apoptosis through alternative mechanisms is an active area of research[15].
Hypothesized Synergistic Interaction:
Caption: Workflow for determining drug synergy using the Combination Index.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the data from these experiments. The values are for illustrative purposes only.
| Treatment | Cancer Cell Line | IC50 (µM) | Combination Index (CI) at 50% Effect | Interaction |
| Stylopine HCl | MG-63 | 1.2 | - | - |
| Doxorubicin | MG-63 | 0.5 | - | - |
| Stylopine + Doxorubicin (1:0.42 ratio) | MG-63 | 0.4 (Stylopine) + 0.17 (Dox) | 0.67 | Synergism |
| Stylopine HCl | A549 | 2.5 | - | - |
| Cisplatin | A549 | 5.0 | - | - |
| Stylopine + Cisplatin (1:2 ratio) | A549 | 1.0 (Stylopine) + 2.0 (Cis) | 0.8 | Synergy |
Conclusion and Future Directions
The mechanistic profile of this compound as a VEGFR2 inhibitor strongly suggests its potential as a synergistic partner for conventional chemotherapy agents like doxorubicin and cisplatin. By disrupting tumor angiogenesis and inducing apoptosis, stylopine may enhance the efficacy of these cytotoxic drugs. The experimental framework provided in this guide offers a clear path for researchers to rigorously evaluate these hypothesized synergies. Future in vivo studies using xenograft models will be crucial to translate these in vitro findings into a more comprehensive understanding of the therapeutic potential of these drug combinations.
References
-
Comparison of methods for evaluating drug-drug interaction - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
- Huang, R.-Y., Pei, L.-L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222.
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Semantic Scholar. Retrieved January 16, 2026, from [Link]
- Tallarida, R. J. (2012). Drug Combinations: Tests and Analysis with Isoboles. Current Protocols in Pharmacology, Chapter 9, Unit 9.19.
-
How to calculate Combination Index (CI) for drug-drug interaction? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
- Arjaans, M., Schot, M., van der Veldt, A. A., et al. (2016). Targeted antiangiogenic agents in combination with cytotoxic chemotherapy in preclinical and clinical studies in sarcoma.
-
Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
SynergyFinder™ Drug Combination Studies. (2024). Oncolines B.V. Retrieved January 16, 2026, from [Link]
-
Synergy Calculator - Mythreya Herbal Research Institute. (n.d.). Retrieved January 16, 2026, from [Link]
-
Evaluation of Anti-Angiogenic Therapy Combined with Immunotherapy and Chemotherapy as a Strategy to Treat Locally Advanced and Metastatic Non-Small-Cell Lung Cancer. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Application basis of combining antiangiogenic therapy with radiotherapy and immunotherapy in cancer treatment - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved January 16, 2026, from [Link]
- Chen, S., Liu, X., Gong, W., et al. (2012). Combination therapy with VEGFR2 and EGFR siRNA enhances the antitumor effect of cisplatin in non-small cell lung cancer xenografts. Oncology Reports, 28(1), 260-268.
-
Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. (2018). NIH. Retrieved January 16, 2026, from [Link]
-
Combination of Immune Checkpoint Inhibitors and Anti-Angiogenic Agents in Brain Metastases From Non-Small Cell Lung Cancer. (2021). Frontiers. Retrieved January 16, 2026, from [Link]
-
Drug combination assay protocol. (A) Diagram illustrating how... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Combination therapy with VEGFR2 and EGFR siRNA enhances the antitumor effect of cisplatin in non-small cell lung cancer xenografts. (2012). Spandidos Publications. Retrieved January 16, 2026, from [Link]
-
The Cytotoxicity of Anti-Cancer Drug Combinations. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved January 16, 2026, from [Link]
- Velayutham, N. K., Thamaraikani, T., Wahab, S., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270.
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2023). PubMed. Retrieved January 16, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Synergy between VEGF/VEGFR inhibitors and chemotherapy agents in the phase I clinic. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2021). PubMed. Retrieved January 16, 2026, from [Link]
-
Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor. (n.d.). Fingerprint - PolyU Scholars Hub. Retrieved January 16, 2026, from [Link]
-
Synergistic interactions between resveratrol and doxorubicin inhibit angiogenesis both in vitro and in vivo. (2021). PubMed. Retrieved January 16, 2026, from [Link]
-
PTK/ZK sensitizes VEGFR-2–positive tumor cells to cisplatin treatment... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy. (2022). PubMed. Retrieved January 16, 2026, from [Link]
-
Synergistic Anti-proliferative Activity of Doxorubicin's Combination with Terpenoids Isolated from Sarcophyton Glaucum. (n.d.). Retrieved January 16, 2026, from [Link]
-
Combination Chemotherapy with Cisplatin and Chloroquine: Effect of Encapsulation in Micelles Formed by Self-Assembling Hybrid Dendritic–Linear–Dendritic Block Copolymers. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC. (2019). Retrieved January 16, 2026, from [Link]
-
Cisplatin-Based Chemotherapy Options for Recurrent and/or Metastatic Squamous Cell Cancer of the Head and Neck. (2019). PubMed. Retrieved January 16, 2026, from [Link]
-
Thioridazine specifically sensitizes drug-resistant cancer cells through highly increase in apoptosis and P-gp inhibition. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer. (2021). NIH. Retrieved January 16, 2026, from [Link]
-
Remote Co-Loading of Doxorubicin and Hydralazine into PEGylated Liposomes: In Vitro Anti-Proliferative Effect Against Breast Cancer. (2023). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted antiangiogenic agents in combination with cytotoxic chemotherapy in preclinical and clinical studies in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy between VEGF/VEGFR inhibitors and chemotherapy agents in the phase I clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application basis of combining antiangiogenic therapy with radiotherapy and immunotherapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marz.kau.edu.sa [marz.kau.edu.sa]
- 11. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic interactions between resveratrol and doxorubicin inhibit angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-Based Chemotherapy Options for Recurrent and/or Metastatic Squamous Cell Cancer of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Properties of Stylopine: Cross-Validation Across Diverse Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the analgesic properties of stylopine, a protoberberine alkaloid found in plants of the Papaveraceae family, such as Corydalis species.[1] Through a cross-validation approach using various preclinical pain models, this document aims to objectively assess stylopine's performance against conventional analgesics and elucidate its potential mechanisms of action. As a Senior Application Scientist, this guide is structured to offer not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough understanding of stylopine's analgesic potential.
Introduction: The Rationale for Cross-Validation in Analgesic Research
The subjective nature of pain necessitates the use of multiple preclinical models to comprehensively evaluate the efficacy of a potential analgesic. Each model represents a different facet of the complex pain experience, from acute thermal pain to chronic inflammatory and visceral pain. A cross-validation approach, therefore, is not merely a confirmatory step but a critical process to delineate the specific type of pain a compound is most effective against and to gain insights into its mechanism of action. Stylopine, with its known anti-inflammatory properties, presents a compelling candidate for investigation as a non-opioid analgesic.[2] This guide will explore its performance in models of thermal, inflammatory, and visceral pain.
Understanding the Models: A Multifaceted Approach to Pain Assessment
To robustly evaluate stylopine's analgesic potential, a selection of well-established pain models is employed. Each model is chosen for its ability to probe different aspects of nociception.
-
Hot Plate Test: This model assesses the response to a constant, noxious thermal stimulus and is primarily used to evaluate centrally acting analgesics.[2] The latency to a behavioral response, such as paw licking or jumping, is a measure of the analgesic effect.[2]
-
Acetic Acid-Induced Writhing Test: This is a model of visceral pain, where the intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes."[3] The test is sensitive to both centrally and peripherally acting analgesics and is particularly useful for evaluating compounds with anti-inflammatory properties, as the pain is mediated by the release of inflammatory mediators like prostaglandins.[3]
-
Formalin Test: This model is unique in that it elicits a biphasic pain response. The early phase (0-5 minutes post-injection) is due to the direct stimulation of nociceptors, representing neurogenic pain. The late phase (15-30 minutes post-injection) is associated with an inflammatory response.[4] This test allows for the differentiation between analgesic effects on acute and inflammatory pain.
Experimental Protocols: A Step-by-Step Guide to Analgesic Evaluation
The following protocols are provided as a standardized methodology for the cross-validation of stylopine's analgesic properties.
Hot Plate Test
Objective: To assess the central analgesic activity of stylopine against acute thermal pain.
Methodology:
-
Animal Selection: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.[5]
-
Procedure: a. A baseline latency is determined for each mouse by placing it on the hot plate and recording the time taken to lick a hind paw or jump. A cut-off time of 30 seconds is set to prevent tissue damage.[5] b. Animals are divided into groups: vehicle control, stylopine (at various doses), and a positive control (e.g., Morphine, 5 mg/kg, s.c.).[6] c. After a predetermined absorption time following drug administration, the latency to response is measured again at various time points (e.g., 30, 60, 90, and 120 minutes).[6]
-
Data Analysis: The increase in latency time compared to the baseline and the vehicle control group is calculated.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral and central analgesic activity of stylopine against visceral inflammatory pain.
Methodology:
-
Animal Selection: Male Swiss albino mice (20-25 g) are used.
-
Induction of Writhing: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 ml/kg) is administered.[3]
-
Procedure: a. Animals are divided into groups: vehicle control, stylopine (at various doses), and a positive control (e.g., Indomethacin, 10 mg/kg, i.p.). b. The test compounds are administered 30 minutes prior to the acetic acid injection. c. Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15-20 minutes.[7][8]
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100[9]
Formalin Test
Objective: To differentiate the effect of stylopine on neurogenic and inflammatory pain.
Methodology:
-
Animal Selection: Male Wistar rats (150-200 g) are used.
-
Induction of Nociception: 50 µL of 2.5% formalin is injected subcutaneously into the plantar surface of the right hind paw.[10]
-
Procedure: a. Animals are divided into groups: vehicle control, stylopine (at various doses), and a positive control (e.g., Morphine, 5 mg/kg, i.p. for both phases; Indomethacin, 10 mg/kg, i.p. for the late phase). b. The test compounds are administered 30 minutes prior to the formalin injection. c. The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-45 minutes post-injection).[10]
-
Data Analysis: The total licking time in each phase is compared between the treated groups and the vehicle control group.
Comparative Performance Analysis of Stylopine
While direct, comprehensive in-vivo analgesic data for stylopine is still emerging in publicly available literature, its well-documented anti-inflammatory properties provide a strong basis for its potential efficacy, particularly in inflammatory and visceral pain models. The following table summarizes the expected outcomes based on its known mechanisms and comparison with standard analgesics.
| Pain Model | Stylopine (Expected Outcome) | Morphine (Positive Control) | Indomethacin (Positive Control) |
| Hot Plate Test | Moderate increase in latency, suggesting some central activity. | Significant, dose-dependent increase in latency.[6] | Ineffective or weakly effective.[2] |
| Acetic Acid Writhing | Significant, dose-dependent inhibition of writhing. | Significant, dose-dependent inhibition of writhing. | Significant, dose-dependent inhibition of writhing. |
| Formalin Test | Moderate inhibition of the early phase and significant inhibition of the late phase. | Significant inhibition of both early and late phases. | No significant effect on the early phase, significant inhibition of the late phase.[10] |
Proposed Mechanism of Action: An Integrated Perspective
The analgesic properties of stylopine are likely multifactorial, stemming from its influence on inflammatory and neurotransmitter pathways.
Anti-Inflammatory Pathway
Stylopine has been shown to inhibit the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[2] This action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[2] By suppressing these pro-inflammatory cascades, stylopine can reduce the sensitization of peripheral nociceptors, a key driver of inflammatory pain.
Caption: Stylopine's anti-inflammatory mechanism in analgesia.
Neuromodulatory Pathways
While direct evidence for stylopine is limited, related alkaloids from Corydalis, such as tetrahydropalmatine (THP), exert their analgesic effects through the modulation of dopamine and GABAergic systems.[9] It is plausible that stylopine shares similar mechanisms, potentially acting as an antagonist at dopamine D2 receptors and a positive allosteric modulator of GABA-A receptors.[11] This dual action would contribute to a reduction in neuronal excitability and an increase in the pain threshold, explaining its potential efficacy in centrally mediated pain models.
Sources
- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 84-39-9: (-)-Stylopine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Atropine substitutes and the writhing syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor subtypes and formalin test analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corydalis: Health Benefits,Side Effects,Uses,Dose - Scigroundbio [scigroundbio.com]
- 10. mdpi.com [mdpi.com]
- 11. GABA(A) receptor modulation: potential to deliver novel pain medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Plant-Derived Stylopine for Researchers and Drug Development Professionals
In the landscape of natural product-based drug discovery, the protoberberine alkaloid stylopine has emerged as a compound of significant interest, demonstrating a range of pharmacological activities, most notably potent anti-cancer properties. As research progresses from preclinical to potentially clinical stages, a critical consideration for drug development professionals is the source of the active pharmaceutical ingredient (API): should it be derived from plant sources or produced via chemical synthesis? This guide provides an in-depth, objective comparison of the efficacy of synthetic versus plant-derived stylopine, supported by experimental data and procedural insights to inform your research and development decisions.
Introduction: The Stylopine Dichotomy
Stylopine, a tetrahydroprotoberberine alkaloid, is naturally found in plants of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[1] Its therapeutic potential is underscored by its mechanism of action, which includes the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis in tumors.[2][3] While plant extraction offers a direct route to this bioactive molecule, chemical synthesis presents an alternative with its own set of advantages and disadvantages. This guide will dissect these differences, focusing on the scientific and practical implications for researchers.
Physicochemical Properties and Sourcing
The origin of stylopine can have significant implications for its purity, impurity profile, and scalability. These factors, in turn, can influence its biological activity and regulatory pathway.
| Parameter | Synthetic Stylopine | Plant-Derived Stylopine | Key Considerations for Researchers |
| Purity | Typically high (≥98-99%) and consistent, achieved through controlled chemical reactions and purification steps.[4] | Variable, depending on the plant source, extraction method, and purification efficiency. May contain other structurally related alkaloids. | High purity is crucial for reproducible in vitro and in vivo data and for meeting stringent regulatory requirements. |
| Impurity Profile | Process-related impurities, such as residual solvents, reagents, and by-products of side reactions. These are often well-characterized and controlled. | Co-extracted natural products (other alkaloids, flavonoids, etc.), pesticides, and heavy metals from the soil. The profile can vary with harvest season and geography.[4] | The nature of impurities can affect the biological activity and toxicity of the final product. A well-defined impurity profile is essential for safety assessment. |
| Scalability & Yield | Highly scalable and predictable yields based on the chosen synthetic route.[5] | Yield can be variable and is dependent on the concentration of stylopine in the plant material, which can fluctuate.[5] | For later-stage drug development and commercialization, a scalable and consistent supply chain is paramount. |
| Stereochemistry | Total synthesis can produce a racemic mixture ((±)-stylopine) unless a stereoselective synthesis is employed. The naturally occurring form is (-)-stylopine.[6][7] | Naturally occurring stylopine is the levorotatory enantiomer, (-)-stylopine, which is often the more biologically active form.[6] | The chirality of the molecule can significantly impact its pharmacological activity. It is crucial to use the correct stereoisomer in biological assays. |
Comparative Efficacy: A Data-Driven Analysis
While direct head-to-head studies comparing the efficacy of synthetic versus plant-derived stylopine are scarce in published literature, we can infer and compare their potential performance based on existing data for stylopine (of often unspecified or plant-inferred origin) and general principles of API sourcing.
In Vitro Anti-Cancer Activity
Numerous studies have demonstrated the potent in vitro anti-cancer effects of stylopine. A key study on human osteosarcoma MG-63 cells showed that stylopine inhibits cell proliferation with a lower IC50 value than the standard VEGFR inhibitor, Axitinib.[2]
| Compound | IC50 (µM) in MG-63 Cells | Source of Stylopine | Reference |
| Stylopine | 0.987 | Not explicitly stated, but likely plant-derived as it was selected from a library of benzylisoquinoline alkaloids. | [2] |
| Axitinib (Standard) | 2.107 | N/A | [2] |
Causality Behind Experimental Choices: The choice of the MG-63 osteosarcoma cell line is significant as this cancer type shows activation of the VEGFR-2 signaling pathway, which is a known target of stylopine.[8] The comparison with Axitinib, a known VEGFR inhibitor, serves as a positive control and a benchmark for assessing the potency of stylopine.
Mechanism of Action: VEGFR2 Inhibition
Stylopine exerts its anti-cancer effects by inhibiting the VEGFR2 signaling pathway.[2] This has been demonstrated through various in vitro assays, including immunoblotting and qRT-PCR, which show that stylopine inhibits VEGF-165-induced VEGFR2 expression and phosphorylation.[2][9]
dot
Caption: Inhibition of the VEGFR2 signaling pathway by Stylopine.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of stylopine.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of stylopine on cancer cell lines.
-
Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of stylopine (synthetic or plant-derived) and a vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
dot
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol for Plant-Derived Stylopine Extraction
This is a general protocol for the extraction and purification of stylopine from Chelidonium majus.
-
Plant Material Preparation: Dry and powder the plant material (e.g., whole plant or roots).
-
Defatting: Defat the powdered material by maceration or Soxhlet extraction with a non-polar solvent like hexane.
-
Alkaloid Extraction: Extract the defatted material with a polar solvent, such as methanol, under reflux.
-
Acid-Base Partitioning:
-
Evaporate the methanolic extract to dryness.
-
Dissolve the residue in an acidic aqueous solution (e.g., 3-6% HCl) to protonate the alkaloids.
-
Wash the acidic solution with a non-polar organic solvent (e.g., chloroform) to remove neutral impurities.
-
Basify the aqueous layer (pH 9-11) with ammonium hydroxide.
-
Extract the deprotonated alkaloids with chloroform.
-
-
Purification:
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate.
-
Purify the crude alkaloid mixture using column chromatography (silica gel or alumina) or more advanced techniques like Fast Centrifugal Partition Chromatography (FCPC).[1]
-
Bioavailability and Pharmacokinetics
The bioavailability of a compound can be influenced by its purity and formulation. While no direct comparative studies on the bioavailability of synthetic versus plant-derived stylopine exist, general principles suggest potential differences.
-
Synthetic Stylopine: The high purity of synthetic stylopine allows for precise formulation, which can enhance bioavailability. However, the absence of other natural compounds means there are no potential synergistic effects that might be present in a plant extract.
-
Plant-Derived Stylopine: The presence of other alkaloids and phytochemicals in a plant extract could potentially influence the absorption and metabolism of stylopine, either positively (synergism) or negatively (antagonism).[10] However, the variability in the composition of plant extracts can lead to inconsistent bioavailability.[5]
In silico studies have been conducted to predict the pharmacokinetic properties and bioavailability of stylopine, but these do not differentiate between synthetic and natural sources.[2]
Regulatory Considerations: A Tale of Two Pathways
The regulatory pathways for synthetic and plant-derived drugs are distinct, a critical factor for drug development professionals.
-
Synthetic Stylopine: As a single, well-defined chemical entity, synthetic stylopine would follow the traditional regulatory pathway for small molecule drugs. This involves extensive Chemistry, Manufacturing, and Controls (CMC) documentation, including detailed information on the synthesis process, impurity profiling, and stability.[4]
-
Plant-Derived Stylopine: If developed as a botanical drug, the regulatory requirements are different. The US FDA has specific guidance for botanical drugs, which acknowledges their complex nature.[11] While the standards for safety and efficacy are the same as for synthetic drugs, the quality standards for a botanical drug may differ.[12] For botanical drugs, the focus is on ensuring the consistency and quality of the complex mixture through rigorous control of the raw materials and the manufacturing process.[13][14]
Conclusion and Future Directions
The choice between synthetic and plant-derived stylopine is a multifaceted decision that requires careful consideration of purity, scalability, cost, and regulatory strategy.
-
Synthetic stylopine offers the advantages of high purity, consistency, and scalability, which are critical for late-stage drug development and commercialization. The well-defined nature of a synthetic API also simplifies the regulatory process.
-
Plant-derived stylopine provides access to the naturally occurring, biologically active enantiomer. However, challenges related to batch-to-batch consistency, impurity profiles, and a more complex regulatory pathway for botanical drugs must be addressed.
For early-stage research, either source may be suitable, provided the material is well-characterized. For researchers and drug development professionals aiming for clinical translation, a thorough evaluation of the long-term supply chain and regulatory implications is essential. Future head-to-head studies are warranted to definitively compare the in vivo efficacy, pharmacokinetics, and safety profiles of synthetic and plant-derived stylopine.
References
-
Synthetic vs. Natural APIs: Key Considerations for Pharmaceutical Manufacturers. (2025). PharmaCompass. [Link]
-
Botanical Drug Development Guidance for Industry. (2016). U.S. Food and Drug Administration. [Link]
-
Synthetic vs Natural APIs: Differences and Industry Trends. (2025). TJCY. [Link]
-
Botanical drugs – navigating regulatory and market approval. (2024). European Pharmaceutical Review. [Link]
-
FDA Regulatory Requirements for Botanical INDs. (n.d.). Eric Wang. [Link]
-
Frequently Asked Questions on Botanical Drug Product Development. (2025). U.S. Food and Drug Administration. [Link]
-
Are Botanical Drugs, Herbal Medicinal Supplements, And Natural Product Drugs 505(b)(2)s, Too? (2018). Premier Consulting. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
Chrzanowska, M. (1995). Synthesis of Isoquinoline Alkaloids. Total Synthesis of (±)-Stylopine. Journal of Natural Products, 58(3), 401–407. [Link]
-
Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applications. (2025). PreScouter. [Link]
-
Zwerger, M., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica, 90(06), 523–533. [Link]
-
Pandey, G., et al. (1989). Novel photochemical-diradical cyclization methods for protoberberine alkaloid synthesis. Preparation of (.+-.)-xylopinine and (.+-.)-stylopine. The Journal of Organic Chemistry, 54(13), 3059–3069. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]
-
Robins, R. J., et al. (2012). Difficulties in Differentiating Natural from Synthetic Alkaloids by Isotope Ratio Monitoring using 13C Nuclear Magnetic Resonance Spectrometry. Planta Medica, 78(18), 1959-1963. [Link]
-
Velayutham, N. K., et al. (2025). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]
-
Novel total synthesis of protoberberine-type alkaloids. (n.d.). Sci-Hub. [Link]
-
Battersby, A. R., et al. (1974). Biosynthesis of chelidonine and stylopine. Chemical Communications (London), (11), 442-443. [Link]
-
Reis, F. S., et al. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. Journal of the American Chemical Society. [Link]
-
Xiao, M., et al. (2024). Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. Frontiers in Pharmacology. [Link]
-
Kim, J., et al. (2021). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids. Journal of the American Chemical Society. [Link]
-
Stylopine. (n.d.). PubChem. [Link]
-
Battersby, A. R., et al. (1975). Biosynthesis. Part XXI. Investigations on the biosynthesis of stylopine in Chelidonium majus. Journal of the Chemical Society, Perkin Transactions 1, 1147-1156. [Link]
-
An, Q., et al. (2024). Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities. MDPI. [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part I: Analytical Considerations. (2025). Springer. [Link]
-
Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. (2023). ResearchGate. [Link]
-
Liu, Y., et al. (2024). Collective total synthesis of stereoisomeric yohimbine alkaloids. Nature Communications. [Link]
-
Atanasov, A. G., et al. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules. [Link]
-
Alkaloids and Their Synthetic Derivatives as Inspiration for Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Plant-Derived Natural Products: A Source for Drug Discovery and Development. (2023). MDPI. [Link]
-
The impact of chirality on the analysis of alkaloids in plant. (2021). Pharmacia. [Link]
-
(PDF) Plant Alkaloids: Structures and Bioactive Properties. (2025). ResearchGate. [Link]
-
Plant-Derived Natural Alkaloids as New Antimicrobial and Adjuvant Agents in Existing. (2021). PubMed. [Link]
-
Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. (2021). MDPI. [Link]
-
Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2024). Frontiers in Pharmacology. [Link]
-
(PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin. (2015). ResearchGate. [Link]
-
Erratum: Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2023). Frontiers in Pharmacology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 4. pharmasources.com [pharmasources.com]
- 5. Synthetic vs Natural APIs: Differences and Industry Trends [tjcy.com]
- 6. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorlab.com [biorlab.com]
- 11. fda.gov [fda.gov]
- 12. Frequently Asked Questions on Botanical Drug Product Development | FDA [fda.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. eric-wang.org [eric-wang.org]
A Comparative Guide to the Validation of Stylopine as a VEGFR2 Inhibitor in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the protoberberine alkaloid (-)-stylopine as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor in cancer models. We will delve into the scientific rationale behind experimental choices, present comparative data with established VEGFR2 inhibitors, and provide detailed protocols for key validation assays.
The Critical Role of VEGFR2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central players in this process.[2][3] Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[4][5] Consequently, inhibiting VEGFR2 is a well-established and effective anti-cancer strategy.[1][6]
Stylopine, a natural metabolite, has emerged as a potential anti-cancer agent by targeting the VEGFR2 signaling pathway.[7][8] This guide will outline the necessary steps to rigorously validate this claim and compare its efficacy against clinically approved VEGFR2 inhibitors.
Comparative Efficacy of VEGFR2 Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against existing drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of stylopine and several FDA-approved VEGFR2 inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference(s) |
| Stylopine | Cell-based (Apoptosis) | VEGFR2 Signaling | 987.1 (effective conc.) | [7][9] |
| Axitinib | Cell-free / Cell-based | VEGFR2 | 0.2 | [10][11] |
| Pazopanib | Cell-free | VEGFR2 | 30 | [12][13][14] |
| Sorafenib | Cell-free | VEGFR2 | 90 | [15][16][17][18] |
| Sunitinib | Cell-free | VEGFR2 (Flk-1) | 80 | [15][19][20] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Validation Workflow
A multi-faceted approach is essential to validate stylopine as a VEGFR2 inhibitor. This involves a series of in vitro and in vivo experiments to demonstrate its direct effect on the kinase, its cellular consequences, and its anti-tumor efficacy in a living organism.
Caption: Experimental workflow for validating a VEGFR2 inhibitor.
In Vitro VEGFR2 Kinase Assay
Rationale: The initial and most direct test is to determine if stylopine can inhibit the enzymatic activity of the isolated VEGFR2 kinase domain. This cell-free assay confirms direct interaction and provides a quantitative measure of potency (IC50).[21][22] A luminescence-based assay, such as the Kinase-Glo® assay, is commonly used to measure the amount of ATP consumed during the kinase reaction.[4]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of stylopine and a positive control inhibitor (e.g., Sunitinib) in kinase assay buffer.
-
Prepare a master mix containing 5x kinase assay buffer, ATP, and a suitable substrate like Poly(Glu,Tyr) 4:1.[23]
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
-
Cellular Assays: Probing the Biological Impact
Rationale: Once direct kinase inhibition is established, the next step is to assess the effects of stylopine on VEGFR2 signaling and function in a cellular context. These assays confirm that the compound can penetrate the cell membrane and inhibit the receptor in its native environment.[24]
A. Inhibition of VEGFR2 Phosphorylation (Western Blot):
This assay directly measures the inhibition of VEGF-induced autophosphorylation of VEGFR2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or cancer cells that express VEGFR2.[9]
B. Cell Proliferation/Viability Assay (MTT Assay):
VEGFR2 signaling promotes endothelial and some cancer cell proliferation.[5][24] This assay quantifies the ability of stylopine to inhibit cell growth. Studies have shown that stylopine inhibits cell proliferation in MG-63 osteosarcoma cells.[8]
C. Endothelial Cell Migration Assay (Transwell or Wound Healing Assay):
Cell migration is a key process in angiogenesis. This assay assesses whether stylopine can block VEGF-induced endothelial cell migration.[9][24]
D. Endothelial Tube Formation Assay:
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[22]
Detailed Protocol (Inhibition of VEGFR2 Phosphorylation):
-
Cell Culture and Starvation:
-
Culture HUVECs or a relevant cancer cell line (e.g., MG-63) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of stylopine or a control inhibitor for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Caption: Stylopine's proposed mechanism of action on the VEGFR2 pathway.
In Vivo Validation: Xenograft Tumor Models
Rationale: The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the in vivo efficacy of anti-angiogenic drugs.[25]
Detailed Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MG-63 osteosarcoma cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, stylopine, and a positive control (e.g., Axitinib).
-
Administer the treatments daily or as determined by pharmacokinetic studies, typically via oral gavage or intraperitoneal injection.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze a portion of the tumor for p-VEGFR2 levels by western blot or immunohistochemistry to confirm target engagement.
-
Perform histological analysis on the remaining tumor tissue to assess microvessel density (using an endothelial cell marker like CD31) and apoptosis (e.g., TUNEL staining).
-
Conclusion
The validation of stylopine as a VEGFR2 inhibitor requires a systematic and multi-pronged approach. By progressing from direct enzymatic inhibition to cellular functional assays and finally to in vivo tumor models, researchers can build a robust data package to support its potential as a novel anti-cancer therapeutic. Comparing its efficacy to established drugs at each stage is crucial for understanding its potential clinical utility. The protocols and comparative data provided in this guide offer a solid foundation for researchers to rigorously evaluate stylopine and other potential VEGFR2 inhibitors.
References
-
Verweij, J., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(9), 875–883. [Link]
-
Sonpavde, G., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma. Expert Opinion on Investigational Drugs, 21(3), 343–350. [Link]
-
Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed, 36993086. [Link]
-
Podar, K., et al. (2006). The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. Proceedings of the National Academy of Sciences of the United States of America, 103(51), 19478–19483. [Link]
-
ResearchGate. Inhibitory curves and IC50 values for the reference compound axitinib... [Link]
-
Liu, Y., et al. (2020). Overview of fundamental study of pazopanib in cancer. Journal of Cancer, 11(17), 5034–5044. [Link]
-
Croci, D. O., et al. (2014). Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. The Journal of clinical investigation, 124(6), 2365–2370. [Link]
-
Wu, J. B., et al. (2017). VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Oncotarget, 8(66), 109939–109951. [Link]
-
Interprise USA. Axitinib - 50 mg. [Link]
-
Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. [Link]
-
Chatterjee, S., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of clinical investigation, 123(4), 1732–1740. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Abdel-Aziz, A. K., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6, 24460. [Link]
-
Choudhary, S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 13(20), 1835-1860. [Link]
-
Li, J., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega, 8(4), 4055–4068. [Link]
-
American Chemical Society. Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. [Link]
-
ResearchGate. (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ.. [Link]
-
Xin, X., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Clinical Cancer Research, 16(3), 857–865. [Link]
-
Lu, C., et al. (2008). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. The American journal of pathology, 173(4), 1119–1130. [Link]
-
Velayutham, N. K., et al. (2024). Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 15, 1343756. [Link]
-
Frontiers. Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Aprile, G., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Expert Opinion on Investigational Drugs, 24(10), 1305–1318. [Link]
-
El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([12][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 11394. [Link]
-
Beebe, J. S., et al. (2003). A Selective Inhibitor of VEGFR Inhibits Angiogenesis and Vascular Permeability: In vitro and In vivo Evidence. Investigative Ophthalmology & Visual Science, 44(13), 3959. [Link]
Sources
- 1. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. oncology-central.com [oncology-central.com]
- 17. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 18. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. interpriseusa.com [interpriseusa.com]
A Head-to-Head Comparison of Stylopine and Other Isoquinoline Alkaloids: A Guide for Researchers
In the landscape of natural product research, isoquinoline alkaloids represent a vast and structurally diverse class of compounds with significant therapeutic potential.[1] Among these, stylopine, a protopine alkaloid, has garnered considerable interest for its multifaceted biological activities. This guide provides a comprehensive head-to-head comparison of stylopine with other prominent isoquinoline alkaloids—berberine, sanguinarine, and palmatine—focusing on their cytotoxic, anti-inflammatory, and neuroprotective properties. By synthesizing experimental data and elucidating mechanistic pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising field.
Introduction to Isoquinoline Alkaloids: A Structural Overview
Isoquinoline alkaloids are characterized by a core isoquinoline nucleus and are biosynthetically derived from the amino acid tyrosine.[2] This broad family is further classified into various subtypes, including protoberberines (e.g., berberine, palmatine, stylopine) and benzophenanthridines (e.g., sanguinarine), each with unique structural features that dictate their biological activities.[1][3] The subtle variations in their chemical structures lead to significant differences in their mechanisms of action and therapeutic potential.
Stylopine: A Multifaceted Protoberberine Alkaloid
Stylopine, isolated from plants of the Papaveraceae family such as Chelidonium majus, has demonstrated a range of pharmacological effects.[4][5] Its primary mechanisms of action are centered on key signaling pathways involved in cancer progression and inflammation.
Anticancer Activity of Stylopine
Stylopine's anticancer effects are notably attributed to its inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[6] By preventing the phosphorylation of VEGFR2, stylopine effectively blocks downstream cascades, including the PI3K-Akt pathway, which is crucial for cancer cell survival and proliferation.[6] This inhibitory action leads to mitochondrial membrane damage and subsequent apoptosis.[7]
Anti-inflammatory Properties of Stylopine
Stylopine exhibits potent anti-inflammatory activity by suppressing the production of key inflammatory mediators. It has been shown to reduce the levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]
Head-to-Head Comparison: Stylopine vs. Other Isoquinoline Alkaloids
A direct comparison with other well-studied isoquinoline alkaloids—berberine, sanguinarine, and palmatine—reveals both overlapping and distinct pharmacological profiles.
Cytotoxicity and Anticancer Mechanisms
The cytotoxic potential of these alkaloids varies significantly across different cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Stylopine | MG-63 (Osteosarcoma) | 0.987 | [6] |
| Berberine | HL-60 (Leukemia) | 0.7-16.7 | [8] |
| T47D (Breast Cancer) | 25 | [9] | |
| MCF-7 (Breast Cancer) | 25 | [9] | |
| HT29 (Colon Cancer) | 52.37 | [10][11] | |
| Tca8113 (Oral Squamous) | 218.52 | [10][11] | |
| Sanguinarine | HL-60/MX2 (Leukemia) | 0.6 | [3] |
| MDA-MB-231 (Breast Cancer) | 3.11 | [5] | |
| MDA-MB-468 (Breast Cancer) | 2.97 | [5] | |
| Bel7402 (Hepatocellular Carcinoma) | 2.90 | [12] | |
| HepG2 (Hepatocellular Carcinoma) | 2.50 | [12] | |
| Palmatine | SMMC7721 (Hepatocellular Carcinoma) | 0.02 | [13] |
| MCF7 (Breast Cancer) | 5.126 µg/mL | [14] | |
| T47D (Breast Cancer) | 5.805 µg/mL | [14] | |
| ZR-75-1 (Breast Cancer) | 5.485 µg/mL | [14] |
Mechanistic Insights:
-
Stylopine: Primarily targets the VEGFR2 signaling pathway, leading to apoptosis.[6]
-
Berberine: Induces cell death through multiple pathways, including the inactivation of the Akt/mTOR signaling cascade and inhibition of mitochondrial complex I, which results in the production of reactive oxygen species (ROS).[6]
-
Sanguinarine: Exerts its anticancer effects by inducing ROS-mediated apoptosis and inhibiting signaling pathways like JAK/STAT and FAK/PI3K/AKT/mTOR.[15]
-
Palmatine: Demonstrates broad anti-cancer activity and its 13-n-alkyl derivatives show enhanced cytotoxicity.[13][16]
Caption: Comparative anticancer signaling pathways of isoquinoline alkaloids.
Anti-inflammatory Activity
These alkaloids modulate inflammatory responses through their effects on key signaling pathways and cytokine production.
| Alkaloid | Key Anti-inflammatory Mechanisms | References |
| Stylopine | Inhibits production of NO, PGE2, TNF-α, and IL-6 by suppressing iNOS and COX-2 expression. | [4] |
| Berberine | Reduces PGE2 production by inhibiting COX-2 protein expression and directly inhibiting AP-1 binding. Downregulates pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 via the TLR4/NF-κB pathway. | [17][18][19] |
| Sanguinarine | Suppresses neuroinflammation by downregulating pro-inflammatory cytokines (TNF-α, IL-1β) and upregulating anti-inflammatory IL-10, and inhibiting p38 MAPK activation. | [7][20] |
| Palmatine | Decreases the production of pro-inflammatory factors and increases anti-inflammatory factors. Reduces TNF-α, IL-1β, and IL-6 levels. | [16][21][22] |
Mechanistic Insights:
-
All four alkaloids demonstrate the ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Stylopine and Berberine share a common mechanism of inhibiting COX-2 expression.
-
Berberine and Sanguinarine both impact the NF-κB signaling pathway, a central regulator of inflammation.
-
Palmatine's anti-inflammatory effects are also linked to its antioxidant properties through the Nrf2/HO-1 pathway.[23]
Caption: Key neuroprotective pathways of isoquinoline alkaloids.
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of isoquinoline alkaloids.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the alkaloids).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the isoquinoline alkaloids as described for the MTT assay. Include a positive control (e.g., 50 µM CCCP for 15-30 minutes) to induce mitochondrial depolarization and a negative (vehicle) control.
-
JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the stock solution in assay buffer or pre-warmed culture medium according to the manufacturer's instructions.
-
Staining: Remove the treatment medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the plate (for suspension cells) or wash the wells (for adherent cells) with assay buffer to remove the excess JC-1 dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Red Fluorescence (Aggregates): Excitation ~540 nm, Emission ~590 nm.
-
Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Transwell Migration (Boyden Chamber) Assay
The transwell migration assay, or Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant. [16] Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Protocol:
-
Chamber Preparation: Rehydrate the transwell inserts (with appropriate pore size, typically 8 µm for most cancer cells) with serum-free medium for at least 30 minutes at 37°C.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the plate.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of the isoquinoline alkaloid or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours) at 37°C and 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton swab to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with a suitable stain, such as 0.5% crystal violet, for 20 minutes.
-
Cell Counting: Wash the inserts with water to remove excess stain and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the effect of the alkaloids on cell migration.
Conclusion and Future Directions
Stylopine, berberine, sanguinarine, and palmatine are potent isoquinoline alkaloids with diverse and significant therapeutic potential. While they share some common mechanisms of action, particularly in the realm of anti-inflammatory and anticancer activities, they also exhibit distinct molecular targets and signaling pathway modulation. Stylopine's specific targeting of the VEGFR2 pathway makes it a compelling candidate for anti-angiogenic therapies. Berberine's broad-spectrum activity across multiple pathways highlights its potential for complex diseases. Sanguinarine's potent cytotoxicity warrants further investigation in oncology, while palmatine's neuroprotective and metabolic regulatory effects are promising areas of research.
Future studies should focus on direct, head-to-head comparative analyses of these alkaloids under standardized conditions to provide a more definitive understanding of their relative potencies and therapeutic windows. Further elucidation of their in vivo efficacy, bioavailability, and safety profiles is crucial for their translation into clinical applications. The continued exploration of these natural compounds holds great promise for the development of novel and effective therapies for a range of human diseases.
References
-
Gąsimska, A., et al. (2021). Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines. Molecules, 26(11), 3249. [Link]
-
Chen, J., et al. (2012). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Journal of Visualized Experiments, (68), e4222. [Link]
-
Wang, P., et al. (2020). Cytotoxicity MTT Assay Protocols and Methods. In: Methods in Molecular Biology. Springer. [Link]
-
Wang, Y., et al. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1368581. [Link]
-
Kim, S. H., et al. (2007). Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells. Journal of Ethnopharmacology, 112(1), 54-59. [Link]
-
Sun, Y., et al. (2017). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Reports, 37(4), 2277-2282. [Link]
-
Zare, M., et al. (2015). Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines. Cellular and Molecular Biology, 61(3), 41-47. [Link]
-
Xia, L. M., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(18), 3957-3974. [Link]
-
Chen, Y. C., et al. (2004). The anti-inflammatory potential of berberine in vitro and in vivo. Cancer Letters, 203(2), 129-137. [Link]
-
Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. [Link]
-
Al-Hrout, A., et al. (2022). Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(15), 8329. [Link]
-
Lošťáková, P., et al. (2019). Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. Molecules, 24(20), 3788. [Link]
-
Li, X., et al. (2020). Sanguinarine Induces Necroptosis of HCC by Targeting PKM2 Mediated Energy Metabolism. Frontiers in Oncology, 10, 1373. [Link]
-
Roy, A. (2022). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In: Pharmacognosy. Academic Press. [Link]
-
Wójcik, M., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 26(20), 6241. [Link]
-
Sun, Y., et al. (2017). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Letters, 14(2), 2277-2282. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
Li, Y., et al. (2021). Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans. Oxidative Medicine and Cellular Longevity, 2021, 9966223. [Link]
-
Wikipedia. (2023). Palmatine. [Link]
-
Lee, S. Y., et al. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells. PLoS One, 18(10), e0293155. [Link]
-
Sun, Y., et al. (2024). Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years. Biomedicine & Pharmacotherapy, 173, 116406. [Link]
-
Wang, Y., et al. (2023). Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. Molecules, 28(21), 7356. [Link]
-
Li, Y., et al. (2023). Sanguinarine alleviates post-stroke cognitive impairment in rats by modulating the p38 MAPK signaling pathway. Indian Journal of Experimental Biology, 61(12), 1011-1020. [Link]
-
Rajamanickam, P., et al. (2018). Neuroprotective effect of isolated palmatine from Tinospora cordifolia (Thunb.) Miers leaves in aluminium chloride induced oxidative stress. Chulalongkorn University Digital Collections. [Link]
-
Chen, Y. C., et al. (2004). The anti-inflammatory potential of berberine in vitro and in vivo. Cancer Letters, 203(2), 129-137. [Link]
-
Wang, Y., et al. (2015). Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents. Molecules, 20(10), 18886-18900. [Link]
-
Kim, M. Y., et al. (2020). Inhibitory effects of inflammatory cytokines TNF-α and IL-6 on compounds in BV2 microglia and RAW264.7 macrophages. ResearchGate. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
Dolanbay, S., et al. (2021). Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage. Biomedicine & Pharmacotherapy, 140, 111690. [Link]
-
Li, C., et al. (2019). Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo. Phytomedicine, 52, 272-283. [Link]
-
Kim, D. H., et al. (2005). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Toxicology Letters, 158(1), 53-59. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]
-
Rahman, M. A., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules, 26(16), 4945. [Link]
-
Tan, B. L., et al. (2020). Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review. Molecules, 25(22), 5438. [Link]
-
Wang, Y., et al. (2024). Berberine: A Rising Star in the Management of Type 2 Diabetes—Novel Insights into Its Anti-Inflammatory, Metabolic, and Epigenetic Mechanisms. Molecules, 29(1), 148. [Link]
-
Wang, Q., et al. (2017). Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats. Experimental and Therapeutic Medicine, 13(1), 263-268. [Link]
-
Surov, A. O., et al. (2021). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. ResearchGate. [Link]
-
Kim, S. H., et al. (2005). Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae). Journal of Ethnopharmacology, 97(3), 409-415. [Link]
-
Khan, H., et al. (2022). Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers. Journal of Food Biochemistry, 46(9), e14283. [Link]
-
Wang, Y., et al. (2015). Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents. ResearchGate. [Link]
Sources
- 1. chem-agilent.com [chem-agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines [mdpi.com]
- 4. Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration and Preliminary Investigation of Wiled Tinospora crispa: A Medicinal Plant with Promising Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs [mdpi.com]
- 18. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. lines ic50 values: Topics by Science.gov [science.gov]
- 22. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in A β-Transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Stylopine Hydrochloride for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The handling and disposal of chemical compounds, such as stylopine hydrochloride, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Understanding this compound: Hazard Identification and Profile
Stylopine is a protoberberine alkaloid, and while its specific toxicological properties have not been thoroughly investigated, it is crucial to handle it with caution.[1] The hydrochloride salt form is typically a white to off-white powder.[2] As a standard practice for novel or under-researched compounds, especially those with potential biological activity, it is prudent to treat them as hazardous until proven otherwise.
Key Hazard Considerations:
-
Potential for Cytotoxicity: Many alkaloids exhibit cytotoxic properties. Although specific data for stylopine is limited, it is advisable to handle it in a manner consistent with guidelines for cytotoxic drugs to minimize exposure risks.[3][4][5]
-
Inhalation and Dermal Exposure: Fine powders can be easily inhaled or come into contact with the skin, representing primary routes of occupational exposure.[4][5]
-
Environmental Impact: Improper disposal can lead to the contamination of soil and water, potentially harming ecosystems.[6][7]
| Property | Information | Source |
| Appearance | White to off-white powder | [2] |
| Storage | 4°C, sealed, away from moisture and light | [2] |
| Known Hazards | Toxicological properties not thoroughly investigated | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.
Standard PPE for Handling this compound:
-
Gloves: Nitrile gloves are a standard requirement. Always double-glove when handling cytotoxic or potentially hazardous compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: When handling the powder outside of a containment device (e.g., a chemical fume hood or biological safety cabinet), a NIOSH-approved respirator is essential to prevent inhalation.[1]
Waste Segregation: A Critical Step for Compliance and Safety
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and environmental responsibility. This compound waste should be categorized as hazardous pharmaceutical waste.
Waste Streams for this compound:
-
Bulk Chemical Waste: This includes unused or expired this compound powder, and solutions with significant concentrations of the compound.
-
Trace Contaminated Waste: This category encompasses items with minimal residual contamination, such as empty vials, weigh boats, and contaminated PPE (gloves, disposable lab coats, etc.).
All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."[8]
Step-by-Step Disposal Procedures
The following procedures are based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the disposal of pharmaceutical and potentially cytotoxic waste.[6][9][10]
Disposal of Bulk this compound
-
Consult your Institution's Environmental Health and Safety (EHS) Office: This is the most critical first step. Your EHS office will provide specific guidance based on local, state, and federal regulations and will have established procedures for hazardous waste pickup.
-
Package for Disposal:
-
Ensure the primary container is securely sealed.
-
Place the primary container in a secondary, leak-proof container.
-
Label the outer container clearly with "Hazardous Waste: this compound."
-
-
Arrange for Licensed Disposal: The recommended method for the ultimate disposal of this compound is through a licensed hazardous waste disposal company.[1] The most common and effective method for destroying pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Disposal of Trace Contaminated Materials
-
Segregate at the Source: As you generate contaminated materials like gloves, weigh paper, and pipette tips, immediately place them into a designated hazardous waste container.
-
Use Designated Waste Bags/Containers: These are typically yellow for chemotherapy/cytotoxic waste or as specified by your institution's EHS guidelines.
-
Seal and Label: Once the waste container is full (do not overfill), securely seal it and label it as "Trace Hazardous Pharmaceutical Waste" or as directed by your EHS office.
-
Dispose Through EHS: This waste stream will also be collected by your institution's EHS for incineration.
Crucially, it is prohibited to dispose of hazardous waste pharmaceuticals, including this compound, down the drain. [7][11] This practice, known as sewering, is banned to prevent the contamination of waterways.[7][11]
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For a solid spill, gently cover it with absorbent pads. For a liquid spill, surround the area with absorbent material.
-
Clean the Spill:
-
Carefully collect the spilled material and any contaminated absorbent materials.
-
Place all materials into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, as recommended by your EHS office.
-
Dispose of all materials as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize consulting your institution's specific guidelines and EHS professionals to ensure full compliance and safety.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- U.S. Environmental Protection Agency. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Oregon Occupational Safety and Health Administration. (n.d.). Health Care Facilities.
- TargetMol. (n.d.). (±)-Stylopine hydrochloride | Tetrahydrocoptisine hydrochloride.
- BenchChem. (2025).
- Charles University Innovations Prague a.s. (2022).
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
Sources
- 1. cuip.cz [cuip.cz]
- 2. (±)-Stylopine hydrochloride | Tetrahydrocoptisine hydrochloride [medchemleader.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. epa.gov [epa.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. ashp.org [ashp.org]
A Senior Application Scientist's Guide to Handling Stylopine Hydrochloride: Personal Protective Equipment and Safety Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential, field-proven guidance on the safe handling of Stylopine hydrochloride, a bioactive alkaloid compound. As its toxicological properties are not yet fully elucidated, a cautious and rigorous approach to personal protection is paramount.[1] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety and ensure the integrity of your research.
Immediate Safety Briefing: Understanding the Hazard
This compound is an alkaloid compound isolated from plants like Corydalis.[2][3] While it shows promise for its anti-inflammatory and potential anti-cancer activities, like many potent alkaloids, it must be handled as a potentially hazardous substance.[3][4][5] Safety Data Sheets (SDS) for similar alkaloid hydrochlorides indicate risks of being fatal if swallowed, inhaled, or in contact with skin, and causing serious eye damage.[6] Therefore, the primary routes of exposure to mitigate are inhalation of airborne particles, dermal (skin) contact, and ocular (eye) contact.[1][7]
Core Principle: All handling of this compound powder must be performed within a certified chemical fume hood to control aerosol and dust generation.[6][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum requirements for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale and Key Specifications |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[9][10] | Protects against accidental splashes of solutions and airborne powder. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[9][12] | Prevents direct skin contact. Double-gloving is highly recommended for all handling procedures to provide an extra layer of protection and allow for safe removal of the outer, contaminated glove. Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | A long-sleeved, knee-length lab coat or a chemical-resistant apron over personal clothing.[9] | Protects against contamination of personal clothing. For larger quantities or tasks with a higher splash risk, disposable chemical-resistant coveralls should be considered.[9][13] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher.[1][9] | Required when handling the powder outside of a fume hood (e.g., during spill cleanup) or if there is any risk of dust generation that cannot be contained. All respirator use requires a formal respiratory protection program, including fit-testing, as mandated by OSHA.[14] |
Operational Plans: Step-by-Step Procedural Guidance
Adherence to standardized procedures is crucial for minimizing exposure risk. The following workflows are designed to be logical and self-validating.
Donning PPE: A Deliberate Sequence
The order in which you put on PPE is designed to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning PPE.
Safe Handling in a Fume Hood
-
Preparation: Before bringing the chemical into the hood, decontaminate the hood surface. Place a disposable absorbent bench liner on the work surface.
-
Weighing: If possible, weigh the powder directly within the fume hood. If an external balance must be used, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it externally. This "weigh-by-difference" method minimizes the chance of contaminating the balance.
-
Manipulation: Always handle this compound well within the fume hood, at least 6 inches from the sash. Use tools (spatulas, forceps) dedicated to this compound to avoid cross-contamination.
-
Post-Handling: After use, securely close the primary container.[1] Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of all contaminated wipes and bench liners as hazardous waste.
Doffing PPE: The Contamination Avoidance Protocol
The doffing sequence is arguably more critical than donning. It is performed in an order that removes the most contaminated items first, preventing contact between contaminated surfaces and your skin or clean clothes.
Caption: Workflow for the correct sequence of doffing PPE.
Spill and Exposure Management
Accidents require immediate and correct action.
Small Spill Cleanup Protocol (<1 gram)
-
Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[15]
-
Assess: Ensure the spill is small and manageable. If not, evacuate and call emergency personnel.
-
Don PPE: Put on a full set of PPE, including an N95 respirator, double gloves, lab coat, and chemical goggles.[8]
-
Contain & Clean:
-
Gently cover the spill with absorbent pads or a neutralizing agent, working from the outside in to prevent spreading.[15] Do not dry sweep the powder, as this will create aerosols.[6]
-
Carefully collect the absorbed material using a dustpan and brush or tongs and place it into a clearly labeled hazardous waste bag.[15]
-
Perform a final decontamination of the spill surface with a suitable solvent, followed by soap and water.
-
-
Dispose: Seal the waste bag and dispose of it, along with your disposable PPE, according to institutional hazardous waste procedures.[15]
-
Document: Report the incident to your laboratory supervisor or safety officer.[15]
First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][6]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Contaminated PPE: All disposable items, including gloves, masks, bench liners, and wipes, must be placed in a designated, sealed, and labeled hazardous waste container.
-
Chemical Waste: Unused or surplus this compound and contaminated solutions must be disposed of through a licensed disposal company.[1] Do not pour this chemical down the drain.[1] The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow your institution's and local regulations for chemical waste disposal.[6][16]
References
-
Safety Data Sheet for Stylopine. (2022). Charles University Innovations Prague a.s. [Link]
-
Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. [Link]
-
Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. [Link]
-
(±)-Stylopine hydrochloride | Tetrahydrocoptisine hydrochloride. (n.d.). Herbest. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Personal protective equipment for crop protection. (2020). Royal Brinkman. [Link]
-
Stylopine. (n.d.). PubChem, National Institutes of Health. [Link]
-
Nitric acid. (n.d.). Wikipedia. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. [Link]
-
Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]
-
How to Clean Up a Small Spill. (2020). University of California, Riverside, Environmental Health & Safety. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. [Link]
- Process for the extraction and purification of alkaloids. (1995).
-
Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Chemical Spills: How to safely contain & remove. (2022). GV Health. [Link]
-
Safety Data Sheet. (2020). PLZ Corp. [Link]
-
Pharmaceutical waste codes. (n.d.). Washington State Department of Ecology. [Link]
-
Regulatory consensus on health care waste issues fact sheet. (2019). Minnesota Pollution Control Agency. [Link]
-
Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2023). PubMed, National Institutes of Health. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. [Link]
-
Alkaloid Extraction Methods. (n.d.). Lifeasible. [Link]
Sources
- 1. cuip.cz [cuip.cz]
- 2. (±)-Stylopine hydrochloride | Tetrahydrocoptisine hydrochloride [medchemleader.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. fishersci.com [fishersci.com]
- 12. Which personal protective equipment do you need to [royalbrinkman.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. ashp.org [ashp.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
